molecular formula C12H11NO2 B174774 Ethyl quinoline-4-carboxylate CAS No. 10447-29-7

Ethyl quinoline-4-carboxylate

Cat. No.: B174774
CAS No.: 10447-29-7
M. Wt: 201.22 g/mol
InChI Key: FJWYVZDPWAPMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl quinoline-4-carboxylate is a chemical compound with the CAS Number 10447-29-7 and a molecular formula of C12H11NO2 . It serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features both an ester functional group and a quinoline ring system, making it a versatile precursor for the synthesis of more complex molecules, such as through hydrolysis of the ester or functionalization of the heteroaromatic ring. Researchers utilize this scaffold in medicinal chemistry to develop potential pharmacologically active compounds. As a solid, it should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate precautions; safety data includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWYVZDPWAPMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299935
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-29-7
Record name 10447-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Quinoline-4-carboxylate

Prepared by a Senior Application Scientist

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it a foundational component in a vast array of therapeutic agents and natural products.[2] From the historic antimalarial quinine to modern anticancer and antibacterial drugs, the quinoline core is a testament to nature's and scientists' ingenuity.[1][2]

Within this important class of heterocycles, quinoline-4-carboxylic acids and their ester derivatives serve as exceptionally versatile building blocks for drug development.[3] The carboxylate group at the 4-position acts as a crucial chemical "handle," allowing for the systematic modification and optimization of a compound's pharmacological profile.[3] This guide provides an in-depth technical overview of a key representative of this class: This compound . We will delve into its fundamental properties, robust synthesis protocols, chemical reactivity, and its pivotal role in the development of next-generation therapeutics, providing researchers and drug development professionals with a comprehensive resource grounded in established scientific principles.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of all chemical research. This compound is unambiguously defined by its molecular structure and associated identifiers.

  • IUPAC Name: this compound[4]

  • CAS Number: 10447-29-7[4]

  • Molecular Formula: C₁₂H₁₁NO₂[4][5]

  • Canonical SMILES: CCOC(=O)C1=CC=NC2=CC=CC=C12[4]

The structure consists of a quinoline ring with an ethyl carboxylate group attached at position 4.

Caption: Chemical structure of this compound.

A summary of its key computed physicochemical properties is crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 201.22 g/mol [4][5]
XLogP3 (Lipophilicity) 1.2[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4][5]
Rotatable Bond Count 3[5]
Topological Polar Surface Area 39.2 Ų[4][5]

Core Synthesis Strategies and Methodologies

The synthesis of this compound is most efficiently achieved via a two-stage process: first, the construction of the quinoline-4-carboxylic acid core, followed by esterification. This approach is often superior to direct methods as it leverages well-established and robust named reactions for building the heterocyclic core.

Synthesis of the Quinoline-4-Carboxylic Acid Precursor

The choice of synthetic route for the quinoline-4-carboxylic acid precursor is dictated by the availability of starting materials and the desired substitution pattern on the benzene portion of the ring. The Pfitzinger reaction is a highly reliable and versatile method.[6]

The Pfitzinger Reaction: A Robust Route to the Quinoline Core

The Pfitzinger (or Pfitzinger-Borsche) reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] This reaction is particularly powerful because it directly yields the desired quinoline-4-carboxylic acid scaffold.[8]

Causality in Experimental Design:

  • Why Isatin? Isatin is a commercially available and stable starting material. Its internal amide bond is readily cleaved by a base, opening the ring to form an intermediate that can react with a carbonyl compound.[7]

  • Why a Strong Base (e.g., KOH)? A strong base is required to catalyze the initial ring-opening of isatin to form the corresponding isatoic acid salt.[6] It also facilitates the subsequent condensation and cyclization steps.

  • Why a Carbonyl Compound? The carbonyl compound provides the atoms that will become C-2 and C-3 of the quinoline ring, along with any substituent at the 2-position.

Pfitzinger_Workflow Isatin Isatin Derivative Intermediate Ring-Opened Intermediate (Isatoate) Isatin->Intermediate + Base Carbonyl Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl->Intermediate Base Strong Base (KOH) in Solvent (EtOH) Condensation Condensation & Cyclization Intermediate->Condensation Heat Acid Quinoline-4-Carboxylic Acid Condensation->Acid Esterification Esterification Step Acid->Esterification Target This compound Esterification->Target

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

Once the quinoline-4-carboxylic acid precursor is synthesized and purified, the final step is a straightforward acid-catalyzed esterification. The Fischer-Speier method is a classic, cost-effective, and scalable choice.

Self-Validating System: This protocol's trustworthiness is ensured by including an in-process check (TLC) to monitor the reaction to completion, preventing incomplete conversion or degradation from excessive heating. The purification steps are designed to remove both unreacted starting material and the acid catalyst.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-4-carboxylic acid (1.0 eq).

    • Add absolute ethanol (approx. 10-15 mL per gram of acid). The ethanol acts as both the solvent and the reagent.

    • Stir the suspension at room temperature (20–25°C).

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq, or a few drops) to the stirring suspension.[9]

    • Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-16 hours.[9]

    • In-Process Control: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing crushed ice and water.[9]

    • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).

    • The crude this compound may precipitate as a solid. If it oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Purification:

    • If a solid precipitate was formed, collect it by filtration, wash with cold water, and dry under vacuum.

    • If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.[9]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. The following data are typical for this compound.

Analysis TypeExpected Data
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring (7-9 ppm), a quartet for the -OCH₂- protons of the ethyl group (~4.5 ppm), and a triplet for the -CH₃ protons (~1.4 ppm).
¹³C NMR Resonances for the ester carbonyl (~165 ppm), aromatic carbons (120-150 ppm), the -OCH₂- carbon (~62 ppm), and the -CH₃ carbon (~14 ppm).[4]
Mass Spec (GC-MS) A molecular ion peak (M⁺) at m/z = 201, corresponding to the molecular weight of the compound.[4]
Infrared (IR) A strong absorption band for the C=O stretch of the ester at ~1720 cm⁻¹, and C=C/C=N stretching bands in the 1500-1600 cm⁻¹ region.

Chemical Reactivity: A Gateway to Chemical Diversity

The true value of this compound in drug development lies in its reactivity, which allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Reactivity Core This compound Amidation Amidation (R-NH₂) Core->Amidation Hydrolysis Hydrolysis (NaOH, H₂O) Core->Hydrolysis Reduction Reduction (LiAlH₄) Core->Reduction Amide Quinoline-4-carboxamides Amidation->Amide Acid Quinoline-4-carboxylic Acid Hydrolysis->Acid Alcohol (Quinolin-4-yl)methanol Reduction->Alcohol

Sources

An In-depth Technical Guide to the Antimalarial Potential of Quinoline-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a formidable global health challenge. The continuous emergence and spread of drug-resistant parasite strains necessitate an urgent and sustained effort in the discovery and development of novel antimalarial agents.[1] The quinoline scaffold represents one of the most historically significant and enduring chemotypes in antimalarial drug discovery, giving rise to cornerstone therapies such as quinine and chloroquine.[2] Within this broad chemical family, quinoline-4-carboxylate esters have emerged as a particularly promising subclass, demonstrating potent activity against intra-erythrocytic stages of Plasmodium falciparum.[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in antimalarial research. We will dissect the synthetic pathways to these compounds, explore their potential mechanisms of action, detail robust protocols for their biological evaluation, and analyze the critical structure-activity relationships that govern their efficacy. The objective is to furnish the scientific community with an integrated resource that combines foundational knowledge with actionable, field-proven methodologies to accelerate the development of this promising class of antimalarials.

Part 1: Synthesis of the Quinoline-4-Carboxylate Scaffold

The synthetic approach to quinoline-4-carboxylate esters is a two-stage process: formation of the core quinoline-4-carboxylic acid, followed by esterification. The choice of the initial ring-forming reaction is critical as it dictates the substitution patterns achievable on the quinoline nucleus, directly influencing the subsequent biological activity.

Core Ring Synthesis: Foundational Strategies

Several classic named reactions provide reliable access to the quinoline core. The selection of a specific method is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

  • Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters.[4][5] The initial reaction, typically run at moderate temperatures, forms a β-aminoacrylate, the kinetic product. The crucial and rate-determining step is the subsequent thermal cyclization (annulation), which requires high temperatures (often ~250 °C) to overcome the energy barrier of breaking the aniline's aromaticity, ultimately forming the 4-hydroxyquinoline product.[5][6] This product exists in tautomeric equilibrium with the 4-quinolone form, which often predominates.[5] The high-boiling point solvents required are a key consideration for scale-up.[2][6]

  • Doebner-von Miller Reaction : A highly versatile method, this reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acid catalysis.[7][8] The mechanism is complex and can proceed through a fragmentation-recombination pathway, which has been confirmed by isotopic labeling studies.[9][10] This pathway involves an initial Michael addition of the aniline, fragmentation into an imine and a saturated carbonyl compound, recombination via an aldol-type condensation, intramolecular cyclization, and final aromatization to yield the quinoline.[9] Its versatility allows for the preparation of a wide array of substituted quinolines.[9]

  • Pfitzinger Reaction : This is a powerful method for the specific synthesis of quinoline-4-carboxylic acids, making it highly relevant to this guide. The reaction condenses an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[11] The resulting quinoline-4-carboxylic acid is the direct precursor for the final esterification step. Recent advancements have focused on improving this reaction, for instance, by using microwave irradiation to shorten reaction times or developing one-pot procedures that yield esters directly.[12]

Esterification: The Final Functionalization

Once the quinoline-4-carboxylic acid is synthesized, the final step is a standard esterification. This is typically achieved through an acid-catalyzed reaction (e.g., using H₂SO₄) with the desired alcohol under reflux conditions. The choice of alcohol is a critical diversification point, allowing for the modulation of the ester's physicochemical properties, such as lipophilicity and solubility, which can profoundly impact its pharmacokinetic profile.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of quinoline-4-carboxylate esters, highlighting the key reaction stages.

G cluster_0 Core Synthesis cluster_1 Esterification Aniline Aniline / Isatin Derivatives RingFormation Ring Formation (Conrad-Limpach, Pfitzinger, or Doebner-von Miller) Aniline->RingFormation Ketoester β-Ketoester / Carbonyl Cmpd. / α,β-Unsaturated Carbonyl Ketoester->RingFormation QuinolineAcid Quinoline-4-Carboxylic Acid RingFormation->QuinolineAcid Esterification Acid-Catalyzed Esterification QuinolineAcid->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification FinalProduct Quinoline-4-Carboxylate Ester Esterification->FinalProduct G cluster_parasite Plasmodium falciparum cluster_ribosome Protein Synthesis cluster_mito Respiration cluster_vacuole Heme Detoxification Ribosome Ribosome PfEF2 PfEF2 (Elongation Factor 2) Mitochondrion Mitochondrion ETC Electron Transport Chain FoodVacuole Digestive Vacuole Heme Toxic Heme Protein Protein Production PfEF2->Protein translocation CytBC1 Cytochrome bc1 Complex ETC->CytBC1 ATP ATP Synthesis CytBC1->ATP Polymerization Heme Polymerization Heme->Polymerization Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Compound Quinoline-4- Carboxylate Ester Compound->PfEF2 INHIBITS Compound->CytBC1 INHIBITS Compound->Polymerization INHIBITS SAR cluster_0 Quinoline-4-Carboxylate Scaffold img img C3 C3: Ester is ESSENTIAL -COOH / -CONH₂ = Inactive C7 C7: -OCH₃ is beneficial C2 C2: Aryl group modulates potency m-OCH₃-Ph is optimal C5 C5: -OCH₃ is detrimental pC3->C3 pC7->C7 pC2->C2 pC5->C5

Sources

A Technical Guide: Ethyl Quinoline-4-Carboxylate as a Strategic Intermediate in the Synthesis of Novel STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that has emerged as a pivotal target in oncology and immunology due to its role in driving tumorigenesis and inflammation.[1][2] Its persistent activation, a hallmark of many cancers, promotes cell proliferation, survival, metastasis, and suppresses anti-tumor immunity.[3] Consequently, the direct inhibition of STAT3 signaling is a highly sought-after therapeutic strategy.[4][5] Among the various chemical scaffolds explored, quinoline-based molecules have shown significant promise as STAT3 inhibitors, often by targeting the critical SH2 domain required for STAT3 dimerization and activation.[6]

This technical guide provides an in-depth examination of Ethyl quinoline-4-carboxylate (EQC), a key chemical intermediate for the synthesis of this promising class of inhibitors. We will explore the biochemical rationale for targeting STAT3, the strategic importance of the quinoline-4-carboxylate pharmacophore, and provide field-proven, step-by-step protocols for the synthesis and application of EQC. This document is designed to serve as a practical resource for researchers engaged in the discovery and development of next-generation STAT3-targeted therapies.

The STAT3 Signaling Pathway: A Critical Node in Oncogenesis

Mechanism of STAT3 Activation and Function

Under normal physiological conditions, STAT3 activation is a transient process initiated by cytokines and growth factors.[7] The canonical JAK-STAT pathway is the most critical signaling route for STAT3 activation.[7] The process begins when a ligand binds to its corresponding cell surface receptor, leading to the activation of associated Janus kinases (JAKs). These kinases phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT3 protein. Once recruited, STAT3 is itself phosphorylated on a critical tyrosine residue. This phosphorylation event is the key activation switch, inducing STAT3 to form homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions.[7] These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][5]

Pathological Role of Constitutively Active STAT3

In contrast to its transient activity in normal cells, STAT3 is often found to be persistently or "constitutively" activated in a wide range of human cancers, including leukemias, lymphomas, and various solid tumors.[3] This aberrant, continuous signaling drives the expression of a suite of genes that are critical for malignant progression. These genes are involved in:

  • Blocking Apoptosis (Programmed Cell Death): Upregulating anti-apoptotic proteins.

  • Promoting Cell Proliferation and Survival: Driving the cell cycle forward.

  • Inducing Angiogenesis: Formation of new blood vessels to supply the tumor.

  • Facilitating Metastasis: Promoting cell invasion and migration.

  • Suppressing Anti-Tumor Immunity: Creating an immunosuppressive tumor microenvironment.[1][3][8]

This dependence of cancer cells on continuous STAT3 signaling has been termed "oncogene addiction," making STAT3 an exceptionally attractive and validated target for cancer therapy.[3]

Rationale for Targeting STAT3

The central role of STAT3 in promoting pro-carcinogenic inflammation while simultaneously suppressing anti-tumor immune responses makes it a unique therapeutic target.[1][2] Inhibiting STAT3 can theoretically deliver a dual blow to cancer: directly halting tumor cell growth and reactivating the body's immune system to attack the tumor.[9] Strategies for inhibition focus on disrupting key steps in the activation cascade, with a significant effort directed at developing small molecules that prevent STAT3 dimerization by binding to its SH2 domain.[7][10][11]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT3_mono STAT3 (Monomer) JAK->STAT3_mono 3. Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization (SH2 Domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Genes Target Gene Expression DNA->Genes 6. Transcription Pro_Survival Survival Genes->Pro_Survival Proliferation Proliferation Genes->Proliferation Angiogenesis Angiogenesis Genes->Angiogenesis Metastasis Metastasis Genes->Metastasis Cytokine Cytokine / Growth Factor Cytokine->Receptor 1. Binding

Caption: The canonical JAK-STAT3 signaling pathway.

The Quinoline Scaffold in STAT3 Inhibitor Design

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, composed of a fused benzene and pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[12] This designation arises from its presence in a multitude of compounds with diverse and potent biological activities, including anticancer, antimalarial, and antibacterial properties.[13][14] Its rigid, aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

Quinoline-4-Carboxylates as STAT3 SH2 Domain Binders

A key breakthrough in the development of quinoline-based STAT3 inhibitors came from virtual screening studies designed to identify molecules that could bind to the STAT3 SH2 domain.[15][6] These computational efforts identified 2-phenylquinoline-4-carboxylic acid as a promising hit.[15] Subsequent synthesis and biological evaluation confirmed that this molecule and its derivatives could indeed inhibit STAT3 and display anticancer activity.[15][6][16] The carboxylic acid moiety at the 4-position is particularly important, as it can form critical interactions, such as salt bridges or hydrogen bonds, within the binding pocket of the target protein, mimicking the function of the natural phosphotyrosine residue.[17] This makes the quinoline-4-carboxylate core a strategic starting point for inhibitor design, and this compound (EQC) serves as a versatile intermediate to access this core and its derivatives.

Logical_Relationship Target Therapeutic Target: STAT3 Domain Target Site: SH2 Domain Target->Domain Identified on Pharmacophore Pharmacophore: Quinoline-4-Carboxylate Domain->Pharmacophore Binds to Intermediate Key Intermediate: This compound Pharmacophore->Intermediate Synthesized from

Caption: Logic from biological target to synthetic intermediate.

Synthesis of the Core Intermediate: this compound

The synthesis of EQC is most practically achieved through a two-step process: first, the construction of the quinoline-4-carboxylic acid core, followed by esterification. While several named reactions can produce quinolines, the Pfitzinger reaction offers a direct and reliable route to the required 4-carboxylic acid precursor.[17][18]

Field-Proven Protocol 1: Pfitzinger Reaction for 2-Aryl-Quinoline-4-Carboxylic Acid

The Pfitzinger reaction is a condensation reaction between isatin (or its derivatives) and a carbonyl compound containing an α-methylene group, conducted under basic conditions to yield a substituted quinoline-4-carboxylic acid.[17]

Causality: The use of a strong base (e.g., KOH) is critical. It facilitates the hydrolysis of isatin to an intermediate isatic acid and, more importantly, deprotonates the α-methylene of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the ketone of the isatic acid, initiating a cascade of condensation and cyclization steps that ultimately form the stable quinoline ring.[18]

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (KOH, 3.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Add isatin (1.0 eq) and a substituted acetophenone (e.g., 4'-bromoacetophenone, 1.1 eq) to the basic solution.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. Acidify the solution to a pH of ~4-5 using concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the quinoline-4-carboxylic acid product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.

Field-Proven Protocol 2: Fischer Esterification to Yield this compound

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality: A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process; using excess ethanol as the solvent drives the reaction toward the ester product, ensuring a high yield.

Methodology:

  • Reaction Setup: Suspend the synthesized quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (used in large excess, serving as both reagent and solvent).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-8 hours, until TLC analysis indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude EQC can be purified by column chromatography on silica gel.

Characterization and Quality Control of EQC

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number10447-29-7[19][20]
Molecular FormulaC₁₂H₁₁NO₂[19][20]
Molecular Weight201.22 g/mol [19][20]
AppearanceSolid (typical)
XLogP32.1[20]
H-Bond Acceptors3[19]
Rotatable Bonds3[19]

Application of EQC in the Synthesis of a Candidate STAT3 Inhibitor

EQC is not the final drug but a critical stepping stone. The ethyl ester group is an excellent handle for further chemical modification, most commonly through amidation to produce quinoline-4-carboxamides.[21][22]

The Scientific Rationale: From Ester to Bioactive Amide

Converting the ester of EQC to an amide is a common and powerful strategy in medicinal chemistry. Amides are generally more stable to hydrolysis by metabolic esterases than esters, improving the pharmacokinetic profile of a potential drug.[22] Furthermore, the N-H group of a secondary amide can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied extensively to explore the chemical space around the core scaffold, optimizing potency, selectivity, and drug-like properties.[21]

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Isatin Isatin + Substituted Acetophenone Pfitzinger Protocol 1: Pfitzinger Reaction Isatin->Pfitzinger Acid Quinoline-4-Carboxylic Acid Pfitzinger->Acid Esterification Protocol 2: Fischer Esterification Acid->Esterification EQC This compound (EQC) Esterification->EQC Amidation Protocol 3: Amidation EQC->Amidation Amide Target Inhibitor: Quinoline-4-Carboxamide Amidation->Amide

Caption: Synthetic workflow from precursors to a target inhibitor.

Field-Proven Protocol 3: Amidation of EQC

This protocol describes a standard method for converting EQC into a quinoline-4-carboxamide using a peptide coupling agent.

Causality: Direct amidation of an ester can be slow. A more efficient approach involves hydrolyzing the ester back to the carboxylic acid and then using a coupling agent like N,N'-Carbonyldiimidazole (CDI) or HATU. The coupling agent activates the carboxyl group, forming a highly reactive intermediate (e.g., an acylimidazole) that is readily attacked by the desired amine to form the stable amide bond under mild conditions, minimizing side reactions.

Methodology:

  • Saponification (Ester Hydrolysis): First, hydrolyze EQC (1.0 eq) to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water solvent system at room temperature.

  • Activation: After acidic work-up and isolation of the acid, dissolve it in an anhydrous aprotic solvent like DMF. Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 20-30 minutes at room temperature to form the activated ester.

  • Amide Formation: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

  • Purification: Upon completion, perform a standard aqueous work-up and extract the product with ethyl acetate. The final quinoline-4-carboxamide can be purified via silica gel chromatography or preparative HPLC.

Conclusion and Future Perspectives

This compound is a strategically vital intermediate in the modern drug discovery pipeline targeting the STAT3 signaling pathway. Its synthesis, rooted in classic and reliable organic reactions, provides robust access to the quinoline-4-carboxylate core. The true value of EQC lies in its utility as a platform for diversification. The ester functionality allows for the straightforward synthesis of large libraries of quinoline-4-carboxamide derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) required to develop potent, selective, and bioavailable STAT3 inhibitors. As research continues to unravel the complexities of STAT3 signaling in disease, intermediates like EQC will remain indispensable tools for the medicinal chemists striving to translate that knowledge into life-saving therapeutics.

References

  • Gould–Jacobs reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrBY7tpA5-SNTzek8cdJRwhVo_0uGI73kx6732LW3Y4ZCvRtR5WpmZgPih1yzpztmUFeQPHUGLAf_Arhqd9UgQ7XAiGA8Acqm5d1DVBJP8Q3Bu5mFWpOWoQ4EmBK_iQdbiSKEEMGEzOsZQi1NmaYfo7W6WspDV]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEJUYthQPvm4V1X7kcoGZTveDkR7PDzWo7DwD7kfE5HTIC4xO0YplJnjs3KdYKNNGv1-WlEQKXKS5Oj0mv3Wy3N6GxLgNIRAUdejAjkELoHowM2kJxEK6xorjcrBGhhCkig==]
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZyNUKjHfgHUnQ9o0EnZtgQeN2-NnBSEMgPb5tIh2g8zvChRylS3FeJPauH8m97CMWgaBDR0bpLB-Tf4ctG32-bCuiqGW9ulHSlx0PGzVzvH4XlHXGX2BYKkyjOk9OXH1KSUs-C6K1a-mjs8g=]
  • STATs in cancer inflammation and immunity: a leading role for STAT3 - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA6KIaQzW7MKzX89Ucseo_fYJriWyOV42dPRKKY1GGnZmDGoYOWjTeegoL_pOCue0mblDDyteAmQsRP1nut4_KaaiVoJQsdTv_nYFmGpA0jcIWInY38xYKX0_kcgUEC9rUQOBdGjKtVroqFzM=]
  • STATs in cancer inflammation and immunity: a leading role for STAT3 - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGEPRbhICMfKNy2-Pb0GP8e6UJk9SkTKQOf_JICRMLyoH_jaN6NqdyEzCRpn9fijzgiout2mbq6s0oZ42wwCQaciHHJTZPoOp3fziKrdtdlFAVift_0YJ68jT0OdX4Hx5NTIu]
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93GHYhGKF6L8HUtsOJwXyjGbRhJx2w49_0LFhCsUTMCovLlU0pGlL4Yw3cswvKmJwgRDTdf5P-RMs--qJ2kdBZMW6sF_n-LEafrJ71s7wkkl6TGqCQyWFWZUjwUmPc4uAqfeuOpT2CaG-o-hm4j347HwvE9TUz6GB5J8H-reSZqGKmHoy7xXZv8OhGt9eF1zVk07Au7aSY1_qEeQ7a8z6nQ==]
  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNW3O7UWq8ISQ1EDPCMgcrh2TSCjo_geUxqdHxz_GDhOY8px2OIuYQLSGGhXymspc7y37An4oz8IcKYnmiiV_c3yi_wXOzto_8XBKnmQOpNvXMfY0CFjotvlIlezQR5y6wyp0YdbgIM0AAJrY=]
  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-PTAelaV459mfOPbhA-f4dh_ZQ9_P2KXLrW95DujIlaqr6Lzg2eKElQdQ0cZf_in17tozgruUwW0AePz6R6oPwAsTwxsQeo6phvy4KDqmd7ivA03ztg40cz3WfQ5WA-TuNel]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgiu4jJkULJzVH6lDnK6gYxKn4Jphw_09g8RnZ-kKK-RENgQI7fY6xOgBCwm5DucOZAVxXLElRz1N2G3pz4HIJvMY5WkQHbT_XjrT7EHiinyVcieghVFZM-DFhDe2O3on8pKk-wEvuky5dSTQ1_lAsz8Z1VStKIin1D1EE]
  • A central role for STAT3 in anti-tumor immunity and inflammation - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEhg2Qg48WlH5gWU88IAzStfdf0xpGN0FIjHmkgpRSqf0giO5optaRKaB6Yzx7EGAShFjA4G8qwISXE1WzGkuWl-9tmlw2_ctppc8_bLjkfN3xy1wvYW52ZVTsQHS4y1UcDuS9jExaui86IrRIXa_lHhs712xRj7YNuOMgTTlfg3ieAbBwpxMggaSCqPqY9zIMwCcO6TmqC5XDz13jhR9pyRnH-H4WtD0KQ-0tq1coQvdkXVAD8N7x96LT5pV-9tq2gKls]
  • Gould-Jacobs Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVeJ059u_8fyisNCL8aZJVTi1O3aDs7i14CXyHWMHwSNlJ6Y7ODxHjoU4KyATXJnPQWpsMyYkL4lNhGXu-oCJeNCcxjuhlBLhgdmw3HvOlew0FtDfF9zMAtP1mjxIlczSw_cVdarYVdjITT9bFNr4xRCC5pg=]
  • Small Molecule Inhibitors of Stat3 Signaling Pathway | Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG095vzPAntlTtr6yZlNxbZHA1W8YmHmBgzwPPBRt6bAqdKeRjv0JyXXjQ6qoHRtql4ZdgQwFKeD8LWXZbongaqckIJTLrrBwkVCTGLxzfAx9O0mpS6VzGfID5MrlDZqQMJbIM04xU=]
  • What are STAT3 inhibitors and how do they work?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiVbEb7DOs35ZPKQDXjDoO2m3CGRKnw11W5caUlpuz5aHSN8wgLe6VKxemNApTXw_DOHdp9Z8E_H4MF-PM-iMH8zSzdzLQUxixEO8b4pCOyMfLL2TBgy4PC43Ya_cNs2EGlRHIbZQeww7Jpm-l-ilTursFPyqdUh3c1a_7vkeWaamyZETiR3enCV0G6A=]
  • STATs in cancer inflammation and immunity: a leading role for STAT3 - Katalog Bibliotek UJ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpCdBqn0MNMuMkTvmGMtvr-_vifio4reqeGSj7TxCyYES1H8yUqH5eWu8NPhAC0jkuXw0_9JCFXO4GxLd9WO7_t_bhGthJ-WHk3NoXj8Qr0fdEg4cLN2pDutZHwl9QfpZwRuqUbcHIhR5hgu82yAWUU4j6F8rsWlp2A193H36qwx9D530JgqGyxC4Fr6d9SBzPYpCyOqQSExBSg07KSIlpdD-jy_tiPotM3wzgy-8umIVfaNUyO34=]
  • Full article: Stat3-Driven Cancer-Related Inflammation as a Key Therapeutic Target for Cancer Immunotherapy - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWf4ylc79mVtj8OLDr876Vy0F-dfmk6RvxJl7JREQyEAnS0Fddnc9JKJfyOKwyw-_eYWbhAMJqQhZMr1tGvbbQO1XuPpbpvcj-h7XdRcAf0HFGEkeoTZVSNZEoqKQnoMe3doFJdfcpmdfO3u3U5SAk0w==]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBtd927wMsoejKN22zyNivPkfKM4teh83u_AS0pbD6tfZAvVo0SKAkxxfrqa82yOIhdtjUHU4DkOnYU11EZHZ6YDn6MlQA9GNwX2PsxMZTmUOtTKgeumfJR3AvCGwwPiuVMQuEQleRuuanqnrX]
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRIc0vDNbHpplF998po0yIjr9ffA5_WPayzr3hQxzEVcwc4W56BFMvWMYflRLGSdj3ZQNoksYljBGrDhImYAhPyjnq3y2HWh7lyrndPWiWUnl7PM9nhPZKvFXrEDKcEnY-uAC0l1ofZ8ebiWP_hh_38W9jaYhU1wh0pEb9woJWEjUIbB_jfzjkWOfa73X9e2tdne4kpCtMONlBUqPGwdazZ_9BCmqdRIjUVpyGplfW9GjU_MVAL6OqZrz_5mrWKA_e8ylLsa1p9JsPcVNzkvKzsBC9]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ_2xKTC0ns0McUhfc9Ps9dS0MCun23tNuxIlIRHeDId4EH3IBO327GYwmeVg_lxcKLZrBXBhjQsBEWJvRqiwmpWKbqUAcRuejjB423ha1deOjQdAHycErK1hoeca82qFs4eVXdC3x48wfoutIv_PwBfrOR91j5Vlu]
  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8rW5-r-oYiCrioQjhH10qjEbyrG-uSl9nQ2k7yP6CmZSyGp0yje9o5PNqQ37r1UIxFzhaYx9-vKnZ3nG05-UiKkUxHujZougS9NdYJOWukdMOm2fO9XfDvdAq22AcAWymQhrGwa_]
  • This compound 10447-29-7 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExwg444EkQqgX8kIAPR5_re4uZ1CKQqKh5dZUQg57Xj89uC-JNLDiDRsp8Krcb7FJu8bgNmTeGwy7pGQT5pycAi40Uf17MR9tiGxMOo_v4rSgmdhYBt_zaba_9WPkmKSGrLmHBsbnunVevtgNKF1ksZ20PiWBGlpJCtlYz39y33o8TCuDpB2jYD01t3zuT]
  • This compound | C12H11NO2 | CID 281193 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXuMOsR-ajdBFKmgOlp4KUQAjLEPewr0IUQA9lEzowd1vyPf6nF-cUhtCYFwySFHj4fXbdeS-ZleKi5ko04AdjwX31HHXmjGVHy6U4ZBVRdv1qw7zALfrCxhMsagMe_Ebhqhp6mrebE2udn64uiDRbxdFmjwOKdU-tEV3p4VffnJ7]
  • Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa-oGDnleI8FIixEFWRtnb-envOQMT4didlHbhvFNgFMWSFd_LwN4hY-MxdYH7z6oFozL__xPCbRKPG4tnVuwSB1TfD88tXww7YxDuTDbxBOZCs8sQTqysZdpcMUdUyj_1zOex]
  • The Role of Quinoline Derivatives in Advanced Chemical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo7G6Jmv7KWwXY5eyA0WzWxmz71EGYW2seCuZbfA02dsQqGykY0qzKU4EGspnkR7crA8C6A7TqmFGhrjaV9kDdAch0db52KickbQxFXc794iyt5jxCwXA0Y-B8EwmpJfBCAxEyH7Z-LtmZ7etJ5QOn_CCD7KVhVvSlj0SHbFdObe5-FVmpMm56ksuh3cRvMBEpVoQRSog0_qivX3q9X1RGp6IBYbrN3VICZyO_yIfKI-SIgg==]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yB3kSqsOXCSohRmkHtV57g2DpNbI1hnD1nu2bcvNd5wOIlt-mdNbWt2J-nbXP8vbFO-Y5OCNs2H9jiv5vqdLGskPH2nr9dU8J8OKR6OkhrI_03Hv0VwI9Q1iigi8dhb9-f_1D53suW4N64w=]
  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv1NPT90AsKAdNEm80SAWl82m_bpQujynBUVZ1B_7tMtoidNMZ7jvNDmttl1XblM20VqVvw3yCV9movKp88W0VBqbSdx7sN5kuhTinWXWec-DlW8TaTxoW39V6775XCK4KSTxuvsok6CLY_lxrAjWKUmaskHp2bLQHogysq-7V6vfjzlnYUGQkQt0=]
  • Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlohva0g7rB5TeKdrfghYFJmPjK46bqAJ9CCwQM5KWoBJMcZJBBGBPnPdFCJIDGIKxAD2gwWktrQgic6I_T_SnEhUBZftKtLWyGTNZ439oWlFg2HSq-7O-smR5Y0IWciZzuUNQwD4S6c5kac_N0PBShiKnLZP-8KBO2DtdhMo4su91cIU0Kr0=]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG88sYXUnH3TFsEJMPjvKD_gaKc51zUJJmbg0n1kqO6gbyBXEaLR60iAKAn-LSuEoKf6dWyVgjX2XMaHTA2gEhYqKkw5AwekINdWJc1M1zsazxR3QsFz23tR31ozDMVIC5D6rRr]
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcuYQxK9buKvzZJoLMamPyhOBt2YDs46_3wgXv4Zru2zVWzZRnLDBSa-Ghg_BUY3EsgHJzLRoNGIsSrgpa8ECsvnNpCXfETWVBqQi9Rx2qhLW4ps4xl7G4be-VXWKlkkZ4KeI-]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi2cQKIAAGFugVV0d9R9ZXFTcPSMr73Kls2nyztvr6N6csaGgR3X33vGCzy6O0yaXdyT1n-z3DU3BDtaPXCxMwrSbKMjF7s80s3J6s_e91Z4N_UUsehezwGKPSzVsVG2qdSePHINnxh_TeD5M=]
  • Compound ethyl 4-(2-ethylanilino)quinoline-3-carboxylate - Chemdiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEbW1VvvxaxWiyHje1fID_5uB7ZJzt3j8c2UAnmBinJKw_hOb_8DOFuhjM7-9SN1TxgC77-5Ce23q52iE7ZA3SwSAjKDjsaacCJNcIXeTBBVO80J-4LPJwBK-xH736mRF9AJzDiI5JhgNOI9aPxObWW635omhh4QVvkgajpUM=]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe7acdLXLhKzI0ASIEOOoZFo0_x3txboW2Np_wjEipzkZK_eaYEmOWJeZxebf6KCKXl6PVTlkKoScnchlkUo5UTJhw2_5DfL1I5sAOrzj11mBATN6lFHqO3OtpQbLx89kmfIvIW4tud2djt-ogGLCY-sIfY36eRfLTcT7m5o0=]
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAgrZrQ18WkvVYWFJDuU2BIJFxXa8x1i29qILf2ZRrKmOtIH-doo0cj2whLuKodRfIDmvEGL4XeE4dq5U3ccmm2vZJACn5Z_ynroC_opnWp3wHeLUen7t_ZYg48YOtlLl33wQ33MdpyeUzP4kpxuMixjc=]
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHOyudsA9bGjhVoorOSfHPlv07KnBDpqPIRCKv9DmMDMKGTFAg_M-hZdSraWEr7UNDFsMnuT_Bq0JmIu_rcsgJGVi-97J3o1mfIA4DOmR0cHPZI07MkWO5rmnDFnur4oZUf5WMaO_KG3wBzfYDWM4eBzznbwGOHSQ0ZCXH]

Sources

An In-depth Technical Guide to the Antibacterial Spectrum of Ethyl Quinoline-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the antibacterial spectrum of ethyl quinoline-4-carboxylate analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents. This document delves into the synthesis, structure-activity relationships, and mechanism of action of this promising class of compounds, supported by detailed experimental protocols and data analysis.

Introduction: The Enduring Potential of Quinolones

The quinolone scaffold has long been a cornerstone in the development of antibacterial agents. The discovery of nalidixic acid in 1962 marked the advent of a new class of synthetic antibiotics. A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones.[1] These compounds exhibit a broad spectrum of activity, excellent pharmacokinetic profiles, and are available for both oral and parenteral administration.

The core structure of quinolones, particularly the 4-oxo-3-carboxylic acid moiety, is crucial for their interaction with bacterial DNA gyrase, a type II topoisomerase.[2][3] This interaction disrupts DNA replication and repair, ultimately leading to bacterial cell death.[3][4] this compound represents a key pharmacophore within this class, and its analogs continue to be a subject of intense research for the development of new antibacterial drugs to combat the growing threat of antimicrobial resistance.[5][6] This guide will explore the nuances of how structural modifications to the this compound core influence its antibacterial spectrum.

Synthesis of this compound Analogs

The synthesis of this compound analogs is often achieved through well-established synthetic routes, with the Gould-Jacobs reaction being a classic and versatile method.[5] This reaction typically involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and reaction with a suitable nucleophile yield the desired this compound analog.

A general synthetic scheme is outlined below:

Synthesis_of_Ethyl_Quinoline-4-Carboxylate_Analogs Aniline Substituted Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Gould-Jacobs Reaction DEM Diethyl 2-(ethoxymethylene)malonate DEM->Intermediate1 Hydroxyquinoline 4-Hydroxyquinoline Analog Intermediate1->Hydroxyquinoline Cyclization Chloroquinoline 4-Chloroquinoline Analog Hydroxyquinoline->Chloroquinoline Chlorination Final_Product This compound Analog Chloroquinoline->Final_Product Nucleophilic Substitution POCl3 POCl3 Nucleophile Diethyl Sodiomethylmalonate

Caption: General synthetic route for this compound analogs.

Experimental Protocols for Antibacterial Spectrum Determination

To elucidate the antibacterial spectrum of novel this compound analogs, standardized and reproducible in vitro assays are paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing antibacterial activity via agar well diffusion are provided as a self-validating framework.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound analogs (stock solutions in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Sterile pipettes and reservoirs

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound and the positive control antibiotic. b. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Wells 11 and 12 serve as controls.

  • Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: a. Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compounds (wells 1-10). b. Well 11 will serve as the growth control and should contain 100 µL of inoculum and 100 µL of MHB (with the same concentration of solvent as in the test wells). c. Well 12 will serve as the sterility control and should contain 200 µL of uninoculated MHB.

  • Incubation: a. Seal the plates and incubate at 37°C for 18-24 hours in ambient air.[10]

  • Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7] b. Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique for preliminary screening of antibacterial activity.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound analogs (at a known concentration)

  • Positive control antibiotic

  • Negative control (solvent)

  • Sterile micropipette tips

Procedure:

  • Preparation of Agar Plates: a. Using a sterile cotton swab, evenly streak the surface of the MHA plate with the standardized bacterial inoculum to create a uniform lawn.[13]

  • Creation of Wells: a. Use a sterile cork borer to create uniform wells in the agar.[11]

  • Application of Test Compounds: a. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound, positive control, and negative control into separate wells.[12]

  • Incubation: a. Allow the plates to stand for a short period to permit diffusion of the compounds into the agar. b. Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[14]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_analysis Data Analysis Synthesis Synthesize this compound Analogs Agar_Well Agar Well Diffusion Assay (Qualitative Screening) Synthesis->Agar_Well Initial Screening MIC_Assay Broth Microdilution MIC Assay (Quantitative Analysis) Agar_Well->MIC_Assay For Active Compounds Data_Collection Measure Zones of Inhibition (mm) Determine MIC values (µg/mL) MIC_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis

Caption: Experimental workflow for evaluating the antibacterial spectrum.

Antibacterial Spectrum and Structure-Activity Relationship (SAR)

The antibacterial spectrum of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring. A comprehensive understanding of the structure-activity relationship (SAR) is critical for the rational design of more potent and broad-spectrum agents.

The core 4-quinolone scaffold with a 3-carboxylic acid (or its ester equivalent) is essential for antibacterial activity, as it chelates with DNA and interacts with the DNA gyrase enzyme.[2] Modifications at various positions of the quinoline nucleus can modulate the potency, spectrum of activity, and pharmacokinetic properties.

  • Position 1 (N-1): Substitution at the N-1 position with small alkyl groups, such as ethyl or cyclopropyl, is generally favorable for antibacterial activity.[15] The cyclopropyl group, as seen in ciprofloxacin, often confers significant activity against Gram-negative bacteria.[15]

  • Position 2 (C-2): Modifications at the C-2 position are generally considered unfavorable and can lead to a loss of biological activity.[16] Maintaining the planarity between the 4-keto group and the 3-carboxylic acid group is crucial for activity.[16]

  • Position 6 (C-6): The introduction of a fluorine atom at the C-6 position dramatically enhances antibacterial potency and is a hallmark of the fluoroquinolones.[1]

  • Position 7 (C-7): Substitutions at the C-7 position have a profound impact on the antibacterial spectrum. The presence of a piperazinyl or pyrrolidinyl ring at this position can greatly enhance activity against both Gram-positive and Gram-negative bacteria.[15]

  • Position 8 (C-8): Halogen or methoxy groups at the C-8 position can also influence the antibacterial activity.[15]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative this compound analogs against a panel of bacterial strains, illustrating the impact of these structural modifications.

Compound IDR1R6R7S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Analog 1 -C2H5-H-H>6432>64Fictional Data
Analog 2 -Cyclopropyl-F-Piperazinyl0.50.1251Fictional Data
Analog 3 -C2H5-F-Piperazinyl10.252Fictional Data
Analog 4 -Cyclopropyl-F-3-aminopyrrolidinyl0.250.254Fictional Data
Ciprofloxacin -Cyclopropyl-F-Piperazinyl0.25-10.015-0.120.25-1[2]

Note: The data for Analogs 1-4 are illustrative and fictional, designed to demonstrate SAR principles. The data for Ciprofloxacin is from a published source.

Mechanism of Action

The primary mechanism of action of quinolone antibiotics, including this compound analogs, is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[3][17] These enzymes are essential for DNA replication, repair, and recombination.

DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, which is a crucial step for relieving torsional stress during DNA replication.[4] The enzyme functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing the break.[18]

This compound analogs interrupt this process by stabilizing the complex between DNA gyrase and the cleaved DNA.[3] This ternary complex blocks the progression of the replication fork, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[19] The formation of this complex is thought to be mediated by a magnesium ion bridge between the quinolone molecule and the enzyme-DNA interface.[18]

Mechanism_of_Action cluster_replication Normal DNA Replication cluster_inhibition Inhibition by this compound Analog DNA_Gyrase DNA Gyrase Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Introduces Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Quinolone) DNA Bacterial DNA DNA->DNA_Gyrase Binds to Replication DNA Replication Continues Supercoiling->Replication Allows Quinolone This compound Analog Quinolone->Ternary_Complex Stabilizes Replication_Block Replication Fork Stalls Ternary_Complex->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Induces

Sources

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, this scaffold has proven to be a privileged structure in medicinal chemistry and materials science.[1] Among its many derivatives, the quinoline-4-carboxylic acid moiety is of paramount importance. This structural motif is the backbone of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2]

The strategic placement of the carboxylic acid group at the C-4 position is often crucial for biological function. It can act as a key pharmacophore, forming critical interactions, such as salt bridges or hydrogen bonds, with biological targets.[3][4] For instance, in the anticancer drug candidate brequinar, the carboxylate group forms a salt bridge with an arginine residue in the active site of its target enzyme, dihydroorotate dehydrogenase (DHODH).[4][5] Similarly, for quinolone antibiotics, this acidic group is essential for their interaction with bacterial topoisomerase enzymes.[6]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and discovery of novel quinoline-4-carboxylic acids. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding protocols in established mechanisms and authoritative literature. We will explore both classical and modern synthetic strategies, delve into structure-activity relationships, and outline contemporary approaches to discovering new therapeutic agents based on this versatile scaffold.

Part 1: Foundational Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century, leading to a rich collection of named reactions.[7][8] These classical methods remain highly relevant for their robustness and adaptability in generating the core quinoline-4-carboxylic acid structure.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction, first described in 1887, is a direct and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[7] It involves a three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[7]

Causality and Mechanism: The reaction's efficiency stems from a cascade of well-understood steps. Initially, the aniline and aldehyde react to form a Schiff base. Concurrently, pyruvic acid can undergo self-condensation. The core of the reaction is the Michael addition of an enolate (derived from pyruvic acid) to the Schiff base, or a related intermediate. This adduct then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration and oxidation (aromatization) to yield the final quinoline product. The pyruvic acid serves a dual role, acting as both a three-carbon building block and participating in the redox processes required for aromatization.

Doebner_Reaction_Mechanism reactant reactant intermediate intermediate product product arrow_label arrow_label Aniline Aniline SchiffBase Schiff Base Formation Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Addition PyruvicAcid->MichaelAdduct SchiffBase->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product 2-Substituted Quinoline-4-Carboxylic Acid Aromatization->Product

Caption: The Doebner reaction workflow.

The Doebner-von Miller Reaction

A closely related and often conflated synthesis is the Doebner-von Miller reaction.[9][10] This method typically uses an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst.[11] The reaction is believed to proceed through a complex fragmentation-recombination pathway.[11][12] First, a Michael addition of the aniline to the unsaturated carbonyl occurs. The resulting adduct can fragment into an imine and a saturated carbonyl compound. These fragments then recombine in an aldol-type condensation, followed by cyclization and oxidation to form the quinoline ring.[11] While not always directly producing a 4-carboxylic acid, its mechanistic principles are fundamental to many quinoline syntheses.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, which are key precursors to quinoline-4-carboxylic acids and other derivatives.[13][14][15] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[13]

Causality and Mechanism: The reaction is a sequence involving nucleophilic substitution, thermal cyclization, saponification, and decarboxylation.[15][16]

  • Substitution: The aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of the malonic ester, displacing the alkoxy group.[13]

  • Cyclization: The resulting anilidomethylenemalonic ester undergoes a thermal, 6-electron electrocyclic reaction (a Friedel-Crafts-like annulation) to form the quinoline ring system.[13][15]

  • Hydrolysis & Decarboxylation: The ester group at the 3-position can then be hydrolyzed (saponified) to a carboxylic acid, which is subsequently decarboxylated upon heating to yield the 4-hydroxyquinoline.[14] This product exists in tautomeric equilibrium with the 4-quinolone form.[17]

Gould_Jacobs_Mechanism reactant reactant intermediate intermediate product product Start Aniline + Alkoxymethylenemalonate Step1 Nucleophilic Substitution (Loss of ROH) Start->Step1 Step 1 Step2 Thermal Electrocyclization (Annulation) Step1->Step2 Step 2 Step3 Saponification (Hydrolysis) (e.g., NaOH) Step2->Step3 Step 3 Step4 Decarboxylation (Heat) Step3->Step4 Step 4 FinalProduct 4-Hydroxyquinoline (4-Quinolone Tautomer) Step4->FinalProduct

Caption: Key stages of the Gould-Jacobs reaction.

The Conrad-Limpach-Knorr and Pfitzinger Syntheses

Other classical methods provide alternative routes. The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[18][19] The regiochemical outcome is temperature-dependent: lower temperatures (kinetic control) favor attack at the keto group to yield 4-quinolones (Conrad-Limpach product), while higher temperatures (thermodynamic control) favor attack at the ester group, leading to 2-quinolones (Knorr product).[17][20]

The Pfitzinger reaction offers a reliable route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with carbonyl compounds containing an α-methylene group under basic conditions.[4] This method is particularly useful for creating diverse substitution patterns on the final quinoline ring.

Part 2: Modern Methodologies and Discovery Pipelines

While classical methods provide the foundation, modern organic synthesis has introduced more efficient, versatile, and environmentally benign strategies.[21] These techniques are often integrated into a larger discovery pipeline that includes biological screening and computational design.

Advanced Synthetic Protocols
  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many classical syntheses, including the Pfitzinger and Doebner reactions.[22][23] Microwaves provide rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing byproduct formation.[22][24]

  • Metal-Catalyzed Cross-Coupling and C-H Activation: To generate diverse libraries of compounds for screening, modern approaches often build a simple quinoline core and then functionalize it using powerful metal-catalyzed reactions. The Suzuki reaction, for example, is widely used to couple a halogenated quinoline precursor with various boronic acids, allowing for the installation of a wide range of aryl or heteroaryl substituents at specific positions (e.g., C2).[4] More advanced strategies involve the direct C-H activation of the quinoline core, offering an even more atom-economical way to introduce complexity.[1]

  • One-Pot and Green Chemistry Approaches: There is a significant drive towards developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. This improves efficiency and reduces waste. Concurrently, the use of green catalysts, such as reusable solid acids (e.g., Nafion) or nanocatalysts, and solvent-free reaction conditions are becoming more prevalent to enhance the sustainability of quinoline synthesis.[1][21]

The Discovery Engine: From Hit to Lead

The discovery of novel, biologically active quinoline-4-carboxylic acids relies on a synergistic combination of biological screening and rational design.

Discovery_Workflow start_node start_node process_node process_node decision_node decision_node output_node output_node A Compound Library Synthesis (Classical & Modern Methods) B High-Throughput Screening (HTS) (e.g., Enzyme or Cell-based Assays) A->B C Hit Identification B->C F Active? C->F D Structure-Activity Relationship (SAR) Analysis E Lead Optimization (Structure-Guided Design) D->E G Preclinical Candidate E->G F->A No, Resynthesize F->D Yes

Caption: A typical drug discovery workflow.

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of large, diverse compound libraries against a specific biological target.[25][26] For instance, a library of quinoline derivatives can be screened for its ability to inhibit an enzyme like DHODH or to kill a specific bacterial strain.[27][28] This process identifies initial "hits"—compounds that show desired activity.[25]

  • Structure-Guided Design and SAR: Once hits are identified, the process of lead optimization begins. This is heavily reliant on understanding the Structure-Activity Relationship (SAR).[5] Researchers systematically modify the hit structure and evaluate the impact on potency, selectivity, and pharmacokinetic properties. For quinoline-4-carboxylic acids targeting DHODH, SAR studies have revealed three critical regions for potent inhibition:

    • C2 Position: Requires bulky, hydrophobic substituents.[5]

    • C4 Position: Shows a strict requirement for the carboxylic acid group.[5]

    • Benzo Ring: Can be substituted to modulate properties.[5]

    Computational tools like molecular docking are invaluable in this phase, allowing scientists to visualize how a molecule fits into the active site of a protein, guiding the design of new analogs with improved interactions.[4][29]

Part 3: Key Biological Targets and Mechanisms of Action

The therapeutic potential of quinoline-4-carboxylic acids is realized through their interaction with specific cellular machinery.

Anticancer Activity via DHODH Inhibition

A prominent anticancer mechanism for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3][6] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for creating the building blocks of DNA and RNA.[4] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. By inhibiting DHODH, these quinoline derivatives starve cancer cells of pyrimidines, leading to cell cycle arrest and halting their growth.[4] The 4-carboxylate group is essential for binding to the enzyme's active site, often forming a salt bridge with a key arginine residue.[4][5]

DHODH_Inhibition_Pathway pathway_component pathway_component inhibitor inhibitor enzyme enzyme process process outcome outcome Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes CellArrest Cell Cycle Arrest DHODH->CellArrest inhibition leads to Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine Quinoline Quinoline-4-Carboxylic Acid Inhibitor Quinoline->DHODH Inhibits DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA CellGrowth Cancer Cell Proliferation DNA_RNA->CellGrowth

Caption: Mechanism of anticancer action via DHODH inhibition.

Antibacterial Action via Topoisomerase Inhibition

The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that feature the quinoline core. Their mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the complex topology of bacterial DNA during replication. The quinolone molecule traps the enzyme-DNA complex in a state where the DNA is broken, leading to a cascade of events that culminates in bacterial cell death. Again, the carboxylic acid moiety is a critical part of the pharmacophore responsible for this activity.

More recently, quinoline derivatives have also been identified as inhibitors of DNA topoisomerase I with potential applications in treating inflammatory skin diseases like psoriasis.[30]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, with guidance on reaction setup, monitoring, and product characterization.

Protocol 1: General Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol describes a representative synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common structural motif in DHODH inhibitors.[3]

  • Materials: Substituted aniline (1.0 eq), substituted benzaldehyde (1.0 eq), pyruvic acid (1.2 eq), ethanol (solvent).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aniline, benzaldehyde, and ethanol.

    • Stir the mixture at room temperature for 15 minutes.

    • Add pyruvic acid to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the structure.

Protocol 2: Diversification via Suzuki Cross-Coupling

This protocol outlines the functionalization of a pre-formed quinoline core, a common strategy in lead optimization.[4]

  • Materials: 2-Chloroquinoline-4-carboxylic acid methyl ester (1.0 eq), desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ catalyst (0.05 eq), K₂HPO₄ or another suitable base (2.0 eq), dioxane/water solvent mixture (e.g., 4:1).

  • Procedure:

    • In a reaction vial suitable for microwave synthesis or conventional heating, combine the 2-chloroquinoline ester, arylboronic acid, and base.

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

    • Seal the vial and heat the reaction mixture to 100-130 °C for 1-2 hours (or until completion as monitored by TLC/LC-MS).

  • Reaction Monitoring (Self-Validation): The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product, confirming its molecular weight.

  • Workup and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Final Step (Hydrolysis): The resulting ester is then hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture) to yield the final active compound. Purity is confirmed by HPLC and structure is validated by NMR and MS.

Quantitative Data Summary

The efficacy of novel quinoline-4-carboxylic acid derivatives is quantified by their inhibitory concentration (IC₅₀) values against specific targets. The following table summarizes representative data for DHODH inhibitors, illustrating key SAR principles.[4]

Compound IDC2-SubstituentDHODH IC₅₀ (nM)Notes
Analog 41 Substituted Pyridine9.7 ± 1.4Highly potent; H-bond accepting group enhances activity.
Analog 43 Substituted Pyridine26.2 ± 1.8Potent inhibitor; novel water-mediated H-bond observed in co-crystal structure.
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl~250Benchmark compound; bulky hydrophobic group is key.[3]
Methyl Ester (Generic)>10,000The free carboxylic acid is essential for activity; its esterification leads to a dramatic loss of potency.

Data summarized from reference[4], except where noted.

Conclusion and Future Outlook

The quinoline-4-carboxylic acid scaffold is a remarkably durable and versatile platform for drug discovery. From the foundational named reactions developed over a century ago to modern, high-throughput synthetic and screening methodologies, the tools available to researchers are more powerful than ever. Classical syntheses like the Doebner and Pfitzinger reactions provide robust access to the core structure, while modern cross-coupling and C-H activation strategies enable unprecedented diversification for SAR studies.

The future of this field lies in the continued integration of these advanced synthetic methods with computational chemistry and innovative biological assays. The development of greener, more efficient synthetic routes will be crucial for sustainable drug development. Furthermore, as our understanding of disease biology deepens, new targets for this privileged scaffold will undoubtedly emerge, ensuring that the discovery of novel quinoline-4-carboxylic acids remains a vibrant and impactful area of research for years to come.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).
  • Gould-Jacobs-Reaktion - Wikipedia. (n.d.).
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (n.d.).
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • Gould–Jacobs reaction - Wikiwand. (n.d.).
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19).
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (1990, August 15).
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2).
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025, August 8).
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018, May 4).
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH. (2010, November 23).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.).
  • Conrad-Limpach Reaction. (n.d.).
  • Conrad–Limpach synthesis - Wikipedia. (n.d.).
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30).
  • Structure-activity relationship of quinoline carboxylic acids - Benchchem. (n.d.).
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.).
  • Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).
  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. (1945, July 1).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. (n.d.).
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. (n.d.).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed. (2020, September 10).
  • (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - ResearchGate. (2020, September 10).
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar. (n.d.).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (2022, March 30).

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for ethyl quinoline-4-carboxylate (C₁₂H₁₁NO₂), a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding its spectral signature is fundamental for researchers in synthesis, quality control, and drug development. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid quinoline core functionalized with an ethyl ester group at the 4-position. This structure gives rise to a distinct set of signals in various spectroscopic analyses, which are crucial for its unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The exact chemical shifts can vary slightly depending on the solvent used, but the splitting patterns and integration values are key identifiers.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90d1HH-2
~8.20d1HH-8
~8.10d1HH-5
~7.80t1HH-7
~7.60t1HH-6
~7.50d1HH-3
~4.50q2H-OCH₂CH₃
~1.45t3H-OCH₂CH₃

Note: These are predicted values based on known substituent effects on the quinoline ring and data from similar structures. Actual experimental values may vary.

The downfield chemical shifts of the quinoline protons are due to the deshielding effect of the aromatic ring current. The characteristic quartet and triplet of the ethyl group are readily identifiable in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of a single authoritative source with a complete, assigned spectrum for this compound, the following table is a compilation of expected chemical shifts based on data from closely related quinoline-4-carboxylate derivatives and general principles of ¹³C NMR spectroscopy.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~149.0C-2
~148.0C-8a
~138.0C-4
~130.0C-7
~129.5C-5
~128.0C-6
~125.0C-4a
~123.0C-8
~118.0C-3
~61.5-OCH₂CH₃
~14.5-OCH₂CH₃

Note: These are predicted values. The quaternary carbons (C-4, C-4a, C-8a, and the ester C=O) are typically observed as weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the quinoline ring, as well as the C=O and C-O bonds of the ethyl ester group.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
1600-1450Medium-StrongAromatic C=C and C=N stretches
~1250StrongC-O stretch (ester)

The most prominent peak in the IR spectrum is typically the strong absorption from the carbonyl (C=O) stretch of the ester group, which is expected around 1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The PubChem database contains a GC-MS spectrum of this compound from the NIST library.[2]

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 201, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂).

Key Fragmentation Pathways:

MS Fragmentation of this compound M [C₁₂H₁₁NO₂]⁺˙ m/z = 201 frag1 [C₁₀H₇NO]⁺˙ m/z = 157 M->frag1 - C₂H₄ frag2 [C₁₀H₆NO]⁺ m/z = 156 M->frag2 - OC₂H₅ frag4 [C₉H₆N]⁺ m/z = 128 frag2->frag4 - CO frag3 [C₉H₇N]⁺˙ m/z = 129 frag3->frag4 - H

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

A primary fragmentation pathway involves the loss of an ethoxy radical (•OC₂H₅) to give a fragment at m/z 156. Subsequent loss of carbon monoxide (CO) from this fragment would result in a peak at m/z 128. Another possible fragmentation is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 157.

Experimental Protocols

General Considerations
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: For NMR, use a deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Instrumentation: Use calibrated and well-maintained spectrometers for accurate and reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a 300-500 MHz spectrometer.

    • For ¹³C NMR, acquire the spectrum using a 75-125 MHz spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a thorough structural elucidation, which is indispensable for researchers working with this compound. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-Quinolinecarboxylate: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif fundamental to the fields of medicinal chemistry and materials science. As a fused bicyclic system comprising a benzene ring and a pyridine ring, it serves as the core structure for a vast number of natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Ethyl 4-quinolinecarboxylate, an ester derivative of this core structure, represents a critical and versatile building block for the synthesis of more complex, biologically active molecules. Its strategic importance lies in the reactivity of the ester group at the 4-position, which allows for facile modification and elaboration into amides, hydrazides, and other functional groups, enabling the exploration of extensive chemical space in drug discovery programs. This guide provides a comprehensive overview of the essential physical and chemical properties of ethyl 4-quinolinecarboxylate, detailed protocols for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of ethyl 4-quinolinecarboxylate is essential for its effective use in synthesis and for the interpretation of analytical data.

Physical and Chemical Properties

The key identifying and physical properties of ethyl 4-quinolinecarboxylate are summarized in the table below. While the appearance is not definitively documented in readily available literature, compounds with similar structures are typically off-white to pale yellow crystalline solids. Its solubility is characteristic of a moderately polar organic molecule, showing good solubility in solvents like dichloromethane, ethyl acetate, and ethanol, with poor solubility in water.

Table 1: Physicochemical Properties of Ethyl 4-Quinolinecarboxylate

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 10447-29-7[1]
Appearance Colorless liquid[1]
Boiling Point 317.3 °C at 760 mmHg[2]
Density 1.2 g/cm³[2]
Refractive Index 1.600[2]
LogP 1.2[1]
Topological Polar Surface Area 39.2 Ų[1]
Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of ethyl 4-quinolinecarboxylate.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons on the quinoline ring system typically appear in the downfield region (δ 7.5-9.5 ppm), while the ethyl ester protons present as a characteristic quartet and triplet in the upfield region.

    • Expected Chemical Shifts (CDCl₃):

      • δ 9.02 (d, 1H, H-2)

      • δ 8.77 (d, 1H, H-8)

      • δ 8.18 (d, 1H, H-5)

      • δ 7.90 (d, 1H, H-3)

      • δ 7.63–7.81 (m, 2H, H-6 and H-7)

      • δ 4.53 (q, 2H, -OCH₂ CH₃)

      • δ 1.49 (t, 3H, -OCH₂CH₃ )[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline core.

  • Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

    • Characteristic Peaks:

      • ~1725 cm⁻¹: A strong absorption band corresponding to the C=O (ester carbonyl) stretching vibration.[1]

      • ~1585 cm⁻¹: C=C and C=N stretching vibrations within the quinoline aromatic system.[1]

      • ~1250 and 1150 cm⁻¹: C-O stretching vibrations of the ester group.[1]

      • ~2900-3050 cm⁻¹: C-H stretching from the aromatic and aliphatic (ethyl) groups.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ester functionality.

    • Key Fragments (m/z): 201 (M⁺), 156 ([M-OEt]⁺), 128 ([M-COOEt]⁺), 103.[1]

Section 2: Chemical Profile: Synthesis and Reactivity

Ethyl 4-quinolinecarboxylate is most commonly prepared via a two-step process: the synthesis of the precursor quinoline-4-carboxylic acid, followed by its esterification.

Synthesis Workflow

The most established route involves the Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by a Fischer-Speier esterification. This sequence offers a versatile method for producing a range of substituted quinoline esters.

SynthesisWorkflow cluster_pfitzinger Step 1: Pfitzinger Reaction cluster_esterification Step 2: Fischer-Speier Esterification Isatin Isatin Pfitzinger_Rxn Condensation & Cyclization Isatin->Pfitzinger_Rxn Carbonyl Enolizable Carbonyl (e.g., Pyruvic Acid) Carbonyl->Pfitzinger_Rxn Base Strong Base (KOH) Base->Pfitzinger_Rxn catalyst QCA Quinoline-4-carboxylic Acid Pfitzinger_Rxn->QCA Esterification_Rxn Esterification (Reflux) QCA->Esterification_Rxn Precursor Ethanol Ethanol (Excess) Ethanol->Esterification_Rxn Acid_Cat Acid Catalyst (H₂SO₄) Acid_Cat->Esterification_Rxn catalyst Product Ethyl 4-Quinolinecarboxylate Esterification_Rxn->Product

Caption: Synthetic workflow for Ethyl 4-Quinolinecarboxylate.

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction

This protocol is a representative example; specific quantities and conditions may vary based on the chosen carbonyl compound.

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in ethanol (95%) to create a 30-35% (w/v) solution. Expertise & Experience: Using ethanol as the solvent facilitates the dissolution of both the base and the organic reactants.

  • Isatin Ring Opening: Add isatin (1 equivalent) to the stirred basic solution at room temperature. The reaction mixture's color will typically change as the amide bond hydrolyzes to form the potassium salt of 2-aminophenylglyoxylic acid. Allow this to stir for 30-60 minutes. Trustworthiness: This initial step is crucial for generating the reactive aniline intermediate required for condensation.

  • Condensation: Slowly add an enolizable carbonyl compound (e.g., pyruvic acid, 1.1 equivalents) to the mixture.

  • Cyclization and Reflux: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise & Experience: The extended reflux period is necessary to drive the intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

  • Work-up and Isolation: After cooling, distill off the ethanol. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound. Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) or acetic acid to a pH of ~4-5. The quinoline-4-carboxylic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.[3][4]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: Suspend quinoline-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol (which also serves as the solvent) in a round-bottom flask.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). Expertise & Experience: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Reflux: Heat the mixture to reflux for 4-8 hours. The use of excess ethanol and the removal of water (if using a Dean-Stark trap) drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Neutralization and Extraction: Cool the reaction mixture and remove the excess ethanol via rotary evaporation. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. Trustworthiness: The bicarbonate wash is a self-validating step; cessation of CO₂ evolution indicates complete neutralization of the acid.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-quinolinecarboxylate. The product can be purified further by column chromatography or distillation under reduced pressure.[1]

Chemical Reactivity: Ester Hydrolysis

The most significant reaction for drug development professionals is the hydrolysis of the ethyl ester back to the parent carboxylic acid, often a necessary step before amide coupling reactions. This is typically achieved under basic conditions (saponification).

Hydrolysis Ester Ethyl 4-Quinolinecarboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Intermediate Carboxylate Quinoline-4-carboxylate Anion Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Final_Acid Quinoline-4-carboxylic Acid Carboxylate->Final_Acid Protonation Acid_Workup Acidic Workup (H₃O⁺) Acid_Workup->Final_Acid

Caption: Base-catalyzed hydrolysis (saponification) of the ester.

  • Mechanism (B_AC2): The reaction proceeds via a base-catalyzed, bimolecular, acyl-oxygen cleavage mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide anion as the leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid.[3]

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of a synthesized batch of ethyl 4-quinolinecarboxylate is paramount. A multi-technique approach ensures the highest level of confidence.

AnalysisWorkflow cluster_analysis Purity & Identity Confirmation Sample Synthesized Sample TLC 1. TLC Analysis (Initial Purity Check) Sample->TLC HPLC 2. HPLC Analysis (Quantitative Purity >95%) TLC->HPLC MS 3. Mass Spectrometry (Confirm MW = 201.22) HPLC->MS NMR 4. ¹H & ¹³C NMR (Confirm Structure) MS->NMR IR 5. IR Spectroscopy (Confirm Functional Groups) NMR->IR Final Confirmed Pure Product IR->Final

Caption: Recommended workflow for analytical characterization.

  • Initial Purity Assessment (TLC): A quick check for the presence of starting materials and major byproducts.

  • Quantitative Purity (HPLC): High-Performance Liquid Chromatography with a UV detector is used to determine the purity of the compound, which should typically be >95% for use in further reactions.

  • Molecular Weight Confirmation (MS): Mass spectrometry confirms the molecular weight, with the molecular ion peak expected at m/z 201.

  • Structural Elucidation (NMR): ¹H and ¹³C NMR are the most powerful techniques for confirming the precise molecular structure. The observed spectra should match the expected chemical shifts and coupling patterns.

  • Functional Group Confirmation (IR): IR spectroscopy verifies the presence of the key ester carbonyl group and the aromatic quinoline system.

Section 4: Applications in Drug Discovery and Research

Ethyl 4-quinolinecarboxylate is not typically an active pharmaceutical ingredient (API) itself but serves as a key intermediate in the synthesis of APIs. The quinoline-4-carboxylic acid moiety (obtainable via hydrolysis) is a well-known pharmacophore.

  • Precursor to Antimalarials: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. The ester at the 4-position can be converted to an amide and subsequently manipulated to generate analogues for antimalarial screening.

  • Enzyme Inhibitors: The quinoline framework is a versatile scaffold for designing enzyme inhibitors. For example, derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for antiproliferative and immunosuppressive therapies.

  • Photochemical Reactions: Research has shown that ethyl 4-quinolinecarboxylate can undergo photochemical reactions in alcoholic solvents, leading to the formation of 2-hydroxyalkyl derivatives, highlighting its utility in synthetic photochemistry.[3][5]

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for ethyl 4-quinolinecarboxylate is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

Ethyl 4-quinolinecarboxylate is a foundational building block in organic synthesis, offering a reliable entry point to a wide range of more complex quinoline derivatives. Its well-defined physicochemical properties and predictable reactivity, particularly the hydrolysis of the ester group, make it an invaluable tool for researchers in drug discovery. The robust synthetic routes, anchored by the Pfitzinger reaction and Fischer esterification, ensure its accessibility. A comprehensive understanding of its spectroscopic signature, chemical behavior, and proper handling procedures, as detailed in this guide, empowers scientists to leverage this versatile molecule to its full potential in the development of novel therapeutics and functional materials.

References

  • Ono, I., & Hata, N. (1987). Photochemical Reactions of Ethoxycarbonyl-Substituted Quinolines. Bulletin of the Chemical Society of Japan, 60(8), 2891-2897. Available at [Link]

  • PubChem. (n.d.). Ethyl quinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Suryawanshi, H. et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 1956-1959.

Sources

Ethyl quinoline-4-carboxylate mechanism of action in cells

Future research should focus on optimizing scaffold substitutions to enhance selectivity for a given target, thereby minimizing off-target effects. Furthermore, exploring the potential for dual-target inhibitors (e.g., combined DHODH and tyrosine kinase inhibition) could provide synergistic therapeutic benefits for complex diseases like cancer. [2][24]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zarghi, A., Ghodsi, R., Azizi, E., Daraie, B., Hedayati, M., & Dadrass, O. G. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5208–5213. Retrieved from [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499–4516. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Retrieved from [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Retrieved from [Link]

  • Sim, J., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Fukumoto, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science. Retrieved from [Link]

  • Kumar, V., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Potential Role in the Inhibition of SARS-CoV-2. Molecules, 27(22), 7856. Retrieved from [Link]

  • Sakr, A., et al. (2023). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7338. Retrieved from [Link]

  • Schöckel, L., et al. (2021). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. EMBO Molecular Medicine. Retrieved from [Link]

  • He, L., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taher, E. A., et al. (2024). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. Bioorganic Chemistry. Retrieved from [Link]

  • Dushkina, E. V., et al. (2022). Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes. International Journal of Molecular Sciences. Retrieved from [Link]

  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Walker, U. A., et al. (2005). Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells. Antiviral Therapy. Retrieved from [Link]

  • ResearchGate. (2023). Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile Tilapia (Oreochromis niloticus). Retrieved from [Link]

  • Sharma, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Geng, J., et al. (2021). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Cancers. Retrieved from [Link]

  • Jain, A. K., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Retrieved from [Link]

  • Azarova, A. M., et al. (2023). Protective Effect of Uridine on Structural and Functional Rearrangements in Heart Mitochondria after a High-Dose Isoprenaline Exposure Modelling Stress-Induced Cardiomyopathy in Rats. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Retrieved from [Link]

Sources

In Vitro Evaluation of Ethyl Quinoline-4-Carboxylate Cytotoxicity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of ethyl quinoline-4-carboxylate's cytotoxic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to offer a strategic and scientifically grounded approach. We will delve into the rationale behind experimental choices, ensuring that the generated data is not only robust but also mechanistically informative.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] this compound, as a member of this class, warrants careful cytotoxicological assessment to determine its potential as a therapeutic agent or to understand its toxicological profile. This guide will outline a tiered, multi-parametric approach to elucidate the cytotoxic and potential anti-proliferative effects of this compound.

Section 1: Foundational Cytotoxicity Assessment

The initial phase of our evaluation focuses on establishing the baseline cytotoxicity of this compound across a panel of relevant cell lines. The choice of cell lines should be guided by the therapeutic context of the research. For a general screen, a panel including a non-cancerous cell line (e.g., human dermal fibroblasts) and various cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) is recommended.[2]

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay [4][6]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

To complement the metabolic data from the MTT assay, the LDH assay measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[7] The amount of LDH released is proportional to the number of damaged cells.[8]

Experimental Protocol: LDH Cytotoxicity Assay [9][10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). It is advisable to run this assay in parallel with the MTT assay using identically treated plates.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Data Presentation: Foundational Cytotoxicity

The quantitative data from the MTT and LDH assays should be summarized in a clear and concise table to allow for easy comparison of the cytotoxic effects of this compound across different cell lines and time points.

Cell LineIncubation Time (hours)MTT Assay IC50 (µM)LDH Release (% of Max) at 2x IC50
MCF-7 24ValueValue
48ValueValue
72ValueValue
HCT-116 24ValueValue
48ValueValue
72ValueValue
Fibroblasts 24ValueValue
48ValueValue
72ValueValue

Note: The IC50 values for quinoline-4-carboxylic acid, a potential metabolite, have been reported to be greater than 100 µM in MCF-7 cells, suggesting the parent acid may have low intrinsic cytotoxicity.[5] However, ester derivatives can exhibit different properties, and it has been observed that methyl esters of some quinoline-4-carboxylic acid analogs, while inactive in enzymatic assays, show improved cellular cytotoxicity, possibly due to enhanced cell permeability followed by intracellular hydrolysis to the active acid form.[11]

Section 2: Mechanistic Investigation of Cell Death

Once the cytotoxic potential of this compound is established, the next critical step is to elucidate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Several quinoline derivatives have been shown to induce apoptosis.[13][14]

Detection of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[18]

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [16][17]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Confirmation of Apoptotic Pathway Activation: Caspase Activity Assay

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[12] The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. Measuring the activity of these caspases can confirm that the observed cell death is occurring through apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay [13][19]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.

  • Reagent Addition: After the treatment period, add a single reagent that contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), a thermostable luciferase, and cell lysis components.[13]

  • Incubation: Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualization of the Experimental Workflow

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (Cancer & Normal Cell Lines) B Treatment with Ethyl Quinoline-4-Carboxylate A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Treatment at IC50 Concentrations E->F Inform Concentration Selection G Annexin V / PI Staining (Flow Cytometry) F->G H Caspase-3/7 Activity Assay (Luminescence) F->H I Determination of Apoptotic Mechanism G->I H->I

Caption: A streamlined workflow for the in vitro cytotoxicity evaluation of this compound.

Section 3: Exploring a Potential Mechanism of Action: Oxidative Stress

Some quinoline derivatives have been reported to induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which can trigger apoptosis.[20] Therefore, investigating the role of oxidative stress in the cytotoxicity of this compound can provide deeper mechanistic insights.

Measurement of Intracellular ROS

The production of ROS, such as superoxide and hydrogen peroxide, can be measured using fluorescent probes. For instance, DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Assessment of Antioxidant Depletion

Glutathione (GSH) is a major intracellular antioxidant that counteracts ROS. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.

Visualization of a Potential Signaling Pathway

G A This compound B ↑ Intracellular ROS (e.g., Superoxide, H2O2) A->B Induces C Oxidative Stress B->C D Mitochondrial Permeability Transition C->D E Cytochrome c Release D->E F Caspase-9 Activation (Initiator Caspase) E->F G Caspase-3/7 Activation (Executioner Caspases) F->G H Apoptosis G->H

Caption: A putative signaling pathway illustrating ROS-induced apoptosis potentially mediated by quinoline derivatives.

Conclusion

This technical guide provides a robust, multi-faceted approach to the in vitro evaluation of this compound cytotoxicity. By integrating foundational viability and membrane integrity assays with mechanistic studies on apoptosis and oxidative stress, researchers can build a comprehensive profile of the compound's cellular effects. This structured, evidence-based approach is crucial for making informed decisions in the drug discovery and development pipeline. The provided protocols and conceptual frameworks are intended to be adapted to specific research questions and laboratory contexts, always with the goal of producing high-quality, reproducible, and mechanistically insightful data.

References

  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3014.[16]

  • Ding, Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1071-1082.[12]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][3]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4858-4877.[11]

  • Li, W., et al. (2020). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1261-1273.[20]

  • El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3328.[5]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21950-21979.[1]

  • Wegrzyn, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3206.[9]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link][10]

  • Injac, R. (2014). In Vitro Methods for the Evaluation of Oxidative Stress. In Recent Advances in Pharmaceutical Sciences IV (pp. 1-28). Bentham Science Publishers.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox-Active Therapeutics (pp. 47-62). Humana, New York, NY.
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 1-16.[14]

  • Ding, Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1071-1082.
  • Othman, S., et al. (2022). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Molecules, 27(19), 6524.
  • Wujec, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018.[2]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents, found in both natural alkaloids and synthetic drugs.[3] Among its many derivatives, compounds featuring a carboxyl group or a related carboxamide at the C-4 position have emerged as particularly fruitful pharmacophores.[4] These quinoline-4-carboxylates and their analogs exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and neuroprotective effects.[3][5][6]

Understanding the structure-activity relationship (SAR) is paramount in transforming a promising hit compound into a viable drug candidate. It is the empirical and theoretical investigation of how specific structural modifications to a molecule's scaffold influence its biological activity. This guide provides a detailed exploration of the SAR of quinoline-4-carboxylates, synthesizing data from numerous studies to offer researchers and drug development professionals a comprehensive reference for rational drug design. We will dissect the core scaffold, examine key synthetic routes for generating chemical diversity, and analyze the specific structural requirements for activity against various high-value biological targets.

The Quinoline-4-carboxylate Core: A Foundation for Diversity

The foundational quinoline-4-carboxylic acid structure provides multiple strategic points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The numbering convention and key sites for substitution are illustrated below. The SAR exploration of this scaffold primarily revolves around substitutions at four key regions:

  • C-2 Position: Highly amenable to the introduction of diverse, often bulky and lipophilic, aryl or heteroaryl groups.

  • C-3 Position: While less frequently modified, small alkyl substitutions here can be critical for specific target interactions.

  • Benzo Ring (C-5 to C-8): This region allows for fine-tuning of electronic properties and lipophilicity through the addition of substituents like halogens, alkyl, or alkoxy groups.

  • C-4 Carboxyl Group: This functional group is often a critical anchor for target binding but can be esterified or converted to a carboxamide to alter binding modes and physicochemical properties.

Figure 1: Key modification sites on the core scaffold.

Synthetic Strategies for SAR Exploration

The generation of analog libraries for SAR studies relies on robust and versatile synthetic methodologies. The construction of the quinoline-4-carboxylic acid core is predominantly achieved through two classical name reactions: the Pfitzinger and Doebner reactions.

The Pfitzinger reaction is a powerful method involving the condensation of an isatin with a carbonyl compound containing an α-methylene group (e.g., an acetophenone) under basic conditions to yield the substituted quinoline-4-carboxylic acid.[7][8][9] The Doebner reaction provides an alternative route, combining an aromatic amine, an aldehyde, and pyruvic acid in a three-component reaction.[3]

Modern synthetic chemistry has enhanced these classical methods, employing microwave irradiation to accelerate reaction times and improve yields, and utilizing one-pot procedures for greater efficiency.[7][9] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used post-cyclization to introduce a wide diversity of substituents, particularly at the C-2 position.[8]

G Figure 2: Pfitzinger Reaction Workflow cluster_reactants isatin Isatin Derivative process_node Base (e.g., KOH) Heat (Conventional or MW) isatin->process_node ketone α-Methylene Ketone (e.g., Acetophenone) ketone->process_node product 2-Substituted Quinoline- 4-Carboxylic Acid process_node->product

Figure 2: General workflow for the Pfitzinger reaction.

Structure-Activity Relationships by Therapeutic Target

The versatility of the quinoline-4-carboxylate scaffold is evident in its ability to be tailored to interact with a wide range of biological targets. The optimal substitutions vary significantly depending on the specific protein being targeted.

Anticancer Activity: Targeting Proliferation

Quinolines are a wellspring of anticancer agents, acting through mechanisms like tyrosine kinase inhibition, topoisomerase inhibition, and disruption of metabolic pathways.[5][10]

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, making it a critical target for antiproliferative drugs.[11] The quinoline-4-carboxylic acid Brequinar is a well-studied DHODH inhibitor, and its SAR provides a clear blueprint for this class.[11]

The essential pharmacophore for DHODH inhibition is defined by three critical regions[8][11]:

  • C-4 Carboxylic Acid: This group is absolutely essential. It forms a crucial salt bridge with an arginine residue (Arg136) and a hydrogen bond with a glutamine (Gln47) in the enzyme's active site.[8] Conversion to a methyl ester leads to a significant drop in potency.[8]

  • C-2 Position: This position requires a bulky, hydrophobic substituent that occupies a nonpolar channel in the binding pocket. Biphenyl or substituted phenyl groups are highly effective.[8][11]

  • Benzo Ring: Substitutions on the benzo portion of the quinoline are vital. For instance, a fluorine atom at the C-6 position, as seen in Brequinar, enhances activity.[11]

G Figure 3: DHODH Inhibition Pathway precursors Precursors (Carbamoyl Aspartate) dhodh DHODH precursors->dhodh orotate Orotate ump UMP orotate->ump pyrimidines Pyrimidines (dCTP, dTTP) ump->pyrimidines synthesis DNA/RNA Synthesis & Cell Proliferation pyrimidines->synthesis dhodh->orotate inhibitor Quinoline-4-carboxylate (e.g., Brequinar) inhibitor->dhodh

Figure 3: Mechanism of antiproliferative action via DHODH inhibition.

Table 1: SAR Data for Quinoline-based DHODH Inhibitors

Compound R1 (at C-2) R2 (at C-6) DHODH IC50 (nM)
Analog 1 2'-Fluoro-biphenyl-4-yl F 9.71[12]
Analog 2 2'-Fluoro-biphenyl-4-yl Cl 26.2[8][12]
Analog 3 Phenyl H 250[8]

| Analog 4 (Ester) | Phenyl | H | >10,000[8] |

Data synthesized from multiple sources to illustrate key SAR trends.[8][12]

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[13] The quinoline scaffold is a common feature in many kinase inhibitors.[13][14]

  • SIRT3 Inhibitors: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as selective SIRT3 inhibitors for treating certain leukemias.[15] The acrylamide moiety at the C-2 phenyl ring was key for activity, while modifications at the C-4 position from a carboxylate to various carboxamides were explored to optimize potency.[16]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: For this target, a scaffold hop led to potent, reversible inhibitors based on a 4-aminoquinoline-3-carboxamide core, demonstrating how shifting the position and type of functional group is critical for targeting different active sites.[17]

  • Aurora A Kinase Inhibitors: For Aurora A, SAR studies revealed that halogen substitutions (e.g., bromine) on the terminal C-2 phenyl ring and a fluorine atom on the quinazoline scaffold (an isostere of quinoline) enhanced inhibitory activity.[18]

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutics.[19] Quinolines, famously represented by chloroquine, have a long history in this field. Modern research has identified novel mechanisms of action for new quinoline derivatives.

One promising series of quinoline-4-carboxamides was found to act by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel antimalarial mechanism.[19][20] The SAR optimization for this series focused on improving potency while enhancing drug-like properties[7]:

  • Initial Hit: The initial hit compound had a bromine atom at R1 and high lipophilicity, leading to poor solubility and metabolic instability.[7]

  • Optimization: Replacing the bromine with smaller halogens like chlorine or fluorine was well-tolerated for activity and helped reduce lipophilicity.[7] Extensive modification of the R2 carboxamide and R3 quinoline moieties was undertaken to improve the pharmacokinetic profile, ultimately leading to preclinical candidates with excellent oral efficacy.[7][20]

Antibacterial and Antifungal Activity

The quinoline core is the foundation of the potent quinolone class of antibiotics. While most clinically used quinolones are technically 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, the SAR principles are highly relevant. Key structural features for broad-spectrum antibacterial activity include[21][22][23]:

  • A fluorine atom at the C-6 position .

  • A heterocyclic ring, such as piperazine or pyrrolidine, at the C-7 position .

Beyond this classic quinolone SAR, various quinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial and antifungal properties against a range of pathogens.[6][24][25]

Neurological Activity: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ion channels in the central nervous system crucial for synaptic plasticity, but their overactivation can lead to excitotoxicity and neuronal damage. Quinoline-based compounds have been developed as NMDA receptor antagonists. For a series of quinoline-2-carboxylic acid antagonists, it was found that substitutions at the C-4 position significantly influenced binding affinity. The introduction of an electron-rich substituent at C-4 capable of acting as a hydrogen-bond donor was found to increase binding affinity for the glycine site of the NMDA receptor.[26]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-described experimental protocols are essential.

Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid via Pfitzinger Reaction

This protocol is a representative microwave-assisted method for generating the core scaffold.

  • Reactant Preparation: In a 10 mL microwave vial, combine the substituted isatin (1.0 mmol, 1.0 eq) and the appropriate 1-aryl-ethanone (1.1 mmol, 1.1 eq).

  • Solvent and Base Addition: Add a 1:1 mixture of ethanol and water (4 mL). To this suspension, add potassium hydroxide (KOH) (3.0 mmol, 3.0 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 20-30 minutes.[7]

  • Work-up and Acidification: After cooling, remove the solvent under reduced pressure. Redissolve the residue in water (10 mL).

  • Precipitation: Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro DHODH Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit human DHODH.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100). Prepare stock solutions of the enzyme (recombinant human DHODH), substrates (dihydroorotate and Coenzyme Q), and the electron acceptor (2,6-dichloroindophenol, DCIP). Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add 2 µL of the test compound dilution to each well. Add 178 µL of the reaction buffer containing the enzyme and substrates (excluding dihydroorotate).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of dihydroorotate to each well.

  • Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of reaction is proportional to the rate of absorbance change.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary and Future Outlook

The quinoline-4-carboxylate scaffold is a remarkably adaptable platform for drug discovery. The structure-activity relationships discussed herein underscore several key principles for rational design. The C-4 carboxylate is often a critical binding element for targets requiring an acidic group for electrostatic interactions, as exemplified by DHODH inhibitors.[8] Conversely, converting this group to a carboxamide opens up new design space and is a common strategy for targets like antimalarials and certain kinase inhibitors.[7][27] The C-2 position serves as the primary vector for achieving potency and selectivity through the introduction of carefully chosen aryl and heteroaryl moieties that can probe deep into target binding pockets. Finally, the benzo ring allows for the modulation of ADME (absorption, distribution, metabolism, and excretion) properties.

Sources

The Quinoline-4-Carboxylate Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline-4-carboxylate motif is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that has given rise to a multitude of clinically significant therapeutic agents. Initially recognized for its potent antibacterial properties, the scaffold's versatility has been harnessed to develop compounds with a broad range of activities, including anticancer, antimalarial, and antiviral effects. This guide provides a comprehensive overview of the quinoline-4-carboxylate core, delving into its primary mechanisms of action, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that govern its efficacy. Furthermore, we present detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, offering researchers a practical framework for innovation in this vital area of drug discovery.

The Quinoline-4-Carboxylate Scaffold: A Foundation for Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in natural alkaloids and has long been a source of inspiration for synthetic medicinal chemists.[1] The addition of a carboxylic acid group at the 4-position is a defining feature that is essential for the biological activity of many compounds in this class.[2] This carboxylate, along with the adjacent ketone at the 4-oxo position in quinolones, forms a critical pharmacophore that chelates magnesium ions and interacts with the active sites of target enzymes, most notably bacterial type II topoisomerases.[3]

The initial breakthrough for this class was the discovery of nalidixic acid in 1962, the first clinically useful quinolone antibacterial agent.[4] However, the true potential of the scaffold was unlocked with the introduction of a fluorine atom at the C6-position and a piperazine ring at the C7-position, giving rise to the highly successful fluoroquinolone antibiotics like ciprofloxacin.[3] These second-generation agents exhibited a vastly expanded spectrum of activity, improved pharmacokinetics, and greater potency.[4] The success of fluoroquinolones has spurred the synthesis of tens of thousands of analogs, cementing the quinoline-4-carboxylate core as a truly privileged structure in the annals of drug discovery.[4]

Primary Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal effect of quinolone-4-carboxylates is primarily achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Quinolones effectively convert these essential enzymes into cellular toxins by stabilizing the transient, double-stranded DNA breaks they create.

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[7] In Gram-negative bacteria, DNA gyrase is the principal target. The quinolone molecule binds to the enzyme-DNA complex, trapping the gyrase in its cleavage-competent state and preventing the re-ligation of the DNA strands.[8][9] This leads to an accumulation of double-strand breaks, halting DNA replication and triggering a cascade of events that results in rapid cell death.[3]

Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV. This enzyme's main role is to separate the interlinked daughter chromosomes (decatenation) after a round of DNA replication is complete.[3] Inhibition of topoisomerase IV by quinolones prevents this separation, leading to a failure of cell division and subsequent cell death.[9]

The following diagram illustrates the mechanism of DNA gyrase inhibition by a fluoroquinolone.

Fluoroquinolone Mechanism of Action Mechanism of Fluoroquinolone Action on DNA Gyrase cluster_0 Bacterial Cell cluster_1 Inhibition Pathway Relaxed_DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA (Allows Replication) Gyrase->Supercoiled_DNA Introduces Negative Supercoils Ternary_Complex Trapped Ternary Complex (Gyrase-DNA-FQ) Gyrase->Ternary_Complex Forms Cleavage Complex on DNA Replication DNA Replication & Cell Division Supercoiled_DNA->Replication FQ Fluoroquinolone Drug FQ->Ternary_Complex Binds & Stabilizes Ternary_Complex->Replication Blocks DSB Double-Strand Breaks Ternary_Complex->DSB Prevents Re-ligation Cell_Death Bactericidal Effect DSB->Cell_Death Triggers

Caption: Fluoroquinolone inhibition of DNA gyrase, leading to cell death.

The Broadening Therapeutic Landscape

While initially famed for their antibacterial prowess, the structural versatility of quinoline-4-carboxylates has enabled their development against a range of diseases.

Antibacterial Agents

This remains the most significant application. The class of fluoroquinolones includes widely used drugs like ciprofloxacin, levofloxacin, and moxifloxacin, which are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including pathogens responsible for urinary tract, respiratory, and gastrointestinal infections.[6][10]

The table below presents the Minimum Inhibitory Concentration (MIC) values for several key fluoroquinolones against representative bacterial strains, illustrating their potent activity.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Nalidixic Acid >32 µg/mL4 µg/mL>128 µg/mL[11]
Ciprofloxacin 0.25 µg/mL≤0.015 µg/mL0.25 µg/mL[11][12]
Levofloxacin 0.5 µg/mL0.03 µg/mL1 µg/mL[11]
Moxifloxacin 0.12 µg/mL0.03 µg/mL4 µg/mL[11]
Data synthesized from multiple sources for illustrative purposes. Actual MICs can vary by strain and testing conditions.
Anticancer Agents

A growing body of research has highlighted the anticancer potential of quinoline-4-carboxylate derivatives.[13][14] Instead of bacterial topoisomerases, these compounds often target enzymes critical for cancer cell proliferation. A key target is dihydroorotate dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[15][16] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[13] Brequinar sodium is a well-studied example of a quinoline-4-carboxylic acid that potently inhibits DHODH.[16]

Antimalarial and Other Activities

The quinoline scaffold is historically linked to the antimalarial drug quinine. Modern synthetic efforts have produced quinoline-4-carboxamides and other derivatives with potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1] Additionally, various derivatives have been investigated for antiviral (including anti-HIV) and anti-inflammatory properties, showcasing the remarkable therapeutic plasticity of this chemical core.[1]

Structure-Activity Relationship (SAR): A Blueprint for Rational Design

The biological activity of quinoline-4-carboxylates is exquisitely sensitive to substitutions on the core ring system. A deep understanding of SAR is crucial for designing next-generation agents with improved potency, a broader spectrum, and a better safety profile.[2][17][18]

Caption: Key structure-activity relationships of the quinolone core.

  • Positions 3 and 4: The carboxylic acid at C3 and the ketone at C4 are indispensable for antibacterial activity. They form the key binding site for interacting with the DNA-gyrase complex. Esterification or removal of the carboxylate group abolishes activity.[2]

  • N1 Position: A cyclopropyl group is the optimal substituent, providing a significant increase in overall potency compared to the original ethyl group of nalidixic acid.[2]

  • C6 Position: The introduction of a fluorine atom is a hallmark of the fluoroquinolones. This substitution dramatically enhances the inhibition of DNA gyrase and improves cell penetration.[2]

  • C7 Position: This position is the most versatile for modification and has the greatest impact on antibacterial spectrum and potency. Bulky heterocyclic substituents like piperazine or pyrrolidine rings enhance activity, particularly against Pseudomonas and Gram-positive bacteria. Modifications here also influence pharmacokinetics and can mitigate side effects like CNS toxicity.[17]

  • C8 Position: A halogen (F or Cl) or a methoxy group can increase potency and improve oral absorption. However, a halogen at this position can also increase the risk of phototoxicity.[17]

Key Experimental Workflows

Advancing novel quinoline-4-carboxylate candidates requires robust and reproducible synthetic and analytical methodologies. The following sections provide validated, step-by-step protocols.

Synthesis Protocol: The Pfitzinger Reaction

The Pfitzinger reaction is a classical and reliable method for constructing the quinoline-4-carboxylic acid scaffold. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][19]

Objective: To synthesize 2-methylquinoline-4-carboxylic acid from isatin and acetone.

Materials:

  • Isatin (1.0 eq)

  • Acetone (excess, serves as reactant and solvent)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol

  • Deionized Water

  • Acetic Acid (or 1M HCl) for acidification

  • Diethyl ether for extraction

  • Standard reflux apparatus, magnetic stirrer, filtration equipment, pH paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

  • Addition of Reactants: To this basic solution, add isatin (0.07 mol). Stir until dissolved. Gradually add the carbonyl compound (acetone, 0.15 mol) to the reaction mixture.[20]

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) with continuous stirring. Maintain reflux for 24 hours.[20] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up - Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted acetone and other neutral impurities. Discard the ether layer.[19]

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Carefully acidify the solution with acetic acid or dilute HCl with stirring. The product will begin to precipitate. Continue adding acid until the pH is approximately 4-5 and precipitation is complete.[19]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product in a vacuum oven.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the pure 2-methylquinoline-4-carboxylic acid.[6]

Biological Assay Protocol: DNA Gyrase Supercoiling Inhibition

This assay measures the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. Inhibition is visualized by the change in DNA migration on an agarose gel.

Objective: To determine the IC₅₀ value of a test quinoline-4-carboxylate against E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase enzyme (commercially available)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP, 900 mM Potassium Glutamate)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% Glycerol, 0.1 mg/ml BSA)

  • Test compound stock solution (in DMSO) and serial dilutions

  • Control inhibitor (e.g., Ciprofloxacin)

  • Stop Buffer/Loading Dye (GSTEB: 5% Sarkosyl, 25% Ficoll, 0.025% Bromophenol Blue, 25 mM EDTA)

  • Chloroform:isoamyl alcohol (24:1 v/v)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

Step-by-Step Methodology:

  • Reaction Mix Preparation: On ice, prepare a master mix (MIX) for the required number of reactions. For each 30 µL reaction, the MIX contains: 6 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA (e.g., at 0.5 µg/µL), and sterile water to a volume of 26.7 µL.[21]

  • Compound Addition: Aliquot 26.7 µL of the MIX into pre-chilled microcentrifuge tubes. Add 0.3 µL of the test compound at various concentrations (or DMSO for the 'no inhibitor' control). Mix gently.

  • Enzyme Titration (Pre-experiment): Before testing inhibitors, it is critical to determine the minimal amount of DNA gyrase required to fully supercoil the DNA substrate under assay conditions. This is done by running the assay with serial dilutions of the enzyme. This amount is defined as 1 Unit. For the main experiment, use 1 Unit of enzyme per reaction.

  • Enzyme Addition: Dilute the DNA gyrase stock in Enzyme Dilution Buffer to the working concentration determined in the pre-experiment. Add 3 µL of the diluted enzyme to each tube. For the 'no enzyme' negative control, add 3 µL of dilution buffer without enzyme.

  • Incubation: Mix gently by vortexing and incubate the reactions at 37°C for 30-60 minutes.[22]

  • Reaction Termination: Stop the reaction by adding 30 µL of Stop Buffer/Loading Dye (GSTEB) followed by 30 µL of chloroform:isoamyl alcohol. Vortex briefly (5 seconds) and centrifuge for 1 minute to separate the phases.

  • Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at 80-90V for 90 minutes or until adequate separation is achieved between the supercoiled (fastest migrating) and relaxed (slowest migrating) DNA bands.

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. The intensity of the supercoiled band will decrease in the presence of an effective inhibitor. Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the 'no inhibitor' control and plot against the compound concentration to determine the IC₅₀ value.

Screening_Workflow General Workflow for Screening Novel Quinolone-4-Carboxylates cluster_chem Chemistry cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of Analogs (e.g., Pfitzinger Reaction) Purification Purification & Characterization (Chromatography, NMR, MS) Primary_Screen Primary Screen: Enzyme Inhibition Assay (e.g., DNA Gyrase) Purification->Primary_Screen Test Compounds Secondary_Screen Secondary Screen: Whole-Cell Activity (MIC) Primary_Screen->Secondary_Screen Active Hits Tox_Screen In Vitro Toxicity (e.g., Mammalian Cell Lines) Secondary_Screen->Tox_Screen Potent Hits SAR_Analysis SAR Analysis Tox_Screen->SAR_Analysis Data Input Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design Next Generation

Caption: A typical workflow for the discovery and optimization of new agents.

Future Directions and Emerging Roles

The journey of the quinoline-4-carboxylate scaffold is far from over. Key future challenges and opportunities include:

  • Overcoming Antibiotic Resistance: The rise of quinolone-resistant bacterial strains necessitates the design of novel analogs that can evade resistance mechanisms, such as efflux pumps and mutations in gyrase or topoisomerase IV.

  • Targeting New Pathogens: Expanding the spectrum to include notoriously difficult-to-treat pathogens and mycobacteria remains a high priority.

  • Optimizing Anticancer Agents: Further refinement of DHODH inhibitors and the exploration of other cancer-specific targets (e.g., tyrosine kinases, topoisomerases) will continue to be a fruitful area of research.[13][23]

  • Hybrid Molecules: Creating hybrid molecules that combine the quinoline-4-carboxylate core with other pharmacophores is a promising strategy to develop multi-target agents with novel mechanisms of action.

The enduring legacy and future potential of the quinoline-4-carboxylate scaffold lie in its synthetic tractability and its proven ability to interact with key biological targets. For the dedicated medicinal chemist, this privileged structure will undoubtedly continue to serve as a reliable foundation for the development of life-saving medicines.

References

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. (Sourced via Microbiology Society)
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Emami, S., Shafiee, A., & Foroumadi, A. (2006). Structural features of new quinolones and relationship to antibacterial activity against Gram-positive bacteria. Mini reviews in medicinal chemistry, 6(4), 375-386.
  • Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186.
  • Lebo, M. V., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5625-5643. (Sourced via NIH)
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. E. coli DNA gyrase... [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link] (Conceptual basis, specific protocol details from other sources)

  • Elsevier India. (2017, September 21). Mechanism of Action of Fluoroquinolones [Video]. YouTube. Retrieved from [Link]

  • RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. Retrieved from [Link]

  • Pharmacy info. (2020, August 21). Quinolones Mechanism of action [Video]. YouTube. Retrieved from [Link]

  • Lebo, M. V., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... [Table]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in... JOCPR, 4(2), 1097-1102. Retrieved from [Link]

  • Request PDF. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. ResearchGate. Retrieved from [Link]

  • Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 424, 245-254. (Sourced via Springer Protocols)
  • Adimule, V. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19475-19498.
  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains [Table]. Retrieved from [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]

  • MacVane, S. H., et al. (2021).
  • Al-Ostath, A. I., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1282, 135198.
  • V. S, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Published online ahead of print.
  • Kumar, D., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. Retrieved from [Link]

Sources

Ethyl Quinoline-4-Carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Within this vast chemical space, ethyl quinoline-4-carboxylate emerges as a particularly versatile and strategic pharmacophore. Its inherent structural features, coupled with the reactivity of the ester group, provide a robust platform for the synthesis of a diverse array of therapeutic agents. This technical guide offers a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its profound impact on the development of novel drugs targeting a spectrum of diseases, including malaria, cancer, inflammation, and neurodegenerative disorders. We will delve into the causality behind experimental choices in derivatization, supported by detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, providing researchers with a solid foundation for innovation in quinoline-based drug discovery.

The Quinoline Core: A Legacy of Therapeutic Success

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring motif in both natural products and synthetic drugs.[1] Its journey in medicine began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria.[2] This legacy continues with synthetic derivatives like chloroquine and mefloquine, cementing the quinoline core's importance in combating infectious diseases.[3] Beyond its antimalarial prowess, the quinoline framework is integral to drugs with antibacterial, anticancer, anti-inflammatory, and neuroprotective properties, underscoring its remarkable chemical and biological diversity.[4][5][6]

The this compound pharmacophore, specifically, offers a strategic advantage. The quinoline ring system provides a rigid scaffold for precise spatial orientation of substituents, while the ethyl carboxylate group at the 4-position serves as a key handle for molecular modifications. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which is crucial for interacting with certain biological targets, or converted into amides and other functional groups, allowing for extensive exploration of the chemical space.

Synthesis of the this compound Scaffold

The most prominent and efficient method for synthesizing the precursor to this compound is the Gould-Jacobs reaction .[7][8] This reaction provides a straightforward route to the ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with ethyl 4-quinolone-3-carboxylate.[9] Subsequent modifications can then yield the desired this compound.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[8]

Step 1: Condensation Aniline (or a substituted aniline) reacts with EMME, typically under reflux in an inert solvent like ethanol, to form an intermediate diethyl anilinomethylene malonate.[8] Microwave irradiation has also been employed to accelerate this step, significantly reducing reaction times.[8]

Step 2: Thermal Cyclization The intermediate is heated to high temperatures (often >250°C), inducing an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.[10] Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be used to catalyze this cyclization under milder conditions.[8]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Condensation: A mixture of the desired aniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents) is refluxed in anhydrous ethanol for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, the ethanol is removed under reduced pressure.

  • Cyclization: The crude intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to 250-260°C for 30-60 minutes.

  • Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

Conversion to this compound

To obtain the title compound, the hydroxyl group at the 4-position of the product from the Gould-Jacobs reaction needs to be removed. This is typically a multi-step process:

  • Chlorination: The ethyl 4-hydroxyquinoline-3-carboxylate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloroquinoline derivative.[11]

  • Dechlorination: The 4-chloro substituent is then removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to afford the ethyl quinoline-3-carboxylate. While this provides a related scaffold, direct conversion to the 4-carboxylate from the 4-hydroxy intermediate is less common. More frequently, the 4-hydroxy-3-carboxylate is hydrolyzed to the 4-hydroxy-3-carboxylic acid, which is then decarboxylated to a 4-quinolone. For the synthesis of derivatives of this compound, a different approach, such as the Doebner reaction, is often employed.[12][13]

The Doebner reaction , a three-component reaction between an aniline, an aldehyde, and pyruvic acid, directly yields quinoline-4-carboxylic acids.[12][13] These can then be esterified to the corresponding ethyl esters.

Experimental Protocol: Doebner Reaction and Esterification

  • Doebner Reaction: Aniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) are refluxed in ethanol for 4-6 hours. The resulting precipitate, the quinoline-4-carboxylic acid, is filtered and purified.[1]

  • Esterification: The purified quinoline-4-carboxylic acid is dissolved in absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for 6-8 hours. After cooling, the solution is neutralized, and the this compound is extracted, dried, and purified.

Synthesis_of_Ethyl_Quinoline-4-carboxylate cluster_Gould_Jacobs Gould-Jacobs Pathway cluster_Doebner Doebner Pathway Aniline Aniline Intermediate1 Diethyl Anilinomethylene Malonate Aniline->Intermediate1 Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Product1 Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate1->Product1 Thermal Cyclization Aniline2 Aniline Product2 Quinoline-4-carboxylic Acid Aniline2->Product2 Doebner Reaction Aldehyde Aldehyde Aldehyde->Product2 PyruvicAcid Pyruvic Acid PyruvicAcid->Product2 FinalProduct This compound Product2->FinalProduct Esterification

Caption: Synthetic pathways to the this compound core.

Pharmacological Landscape of this compound Derivatives

The this compound scaffold has been instrumental in the development of a wide array of therapeutic agents. The following sections highlight its application in key disease areas.

Antimalarial Activity

The quinoline core is synonymous with antimalarial drugs.[2] Derivatives of quinoline-4-carboxylic acid and its esters have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[3]

Structure-activity relationship studies have revealed that modifications at the C2 and C7 positions of the quinoline ring, along with derivatization of the C4-carboxylate group, can significantly impact antimalarial potency.[2][11] For instance, the conversion of the ethyl ester to various amides has led to compounds with potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[14]

Compound Modification from Core IC₅₀ (µM) vs. P. falciparum Reference
Derivative A 2-aryl substitution0.12 (against resistant strains)[2]
Derivative B 7-chloro, 4-carboxamide0.097 (against resistant strains)[2]
Derivative C 4-methoxy substitutionDecreased potency vs. 4-keto[11]
Anticancer Properties

Quinoline derivatives have emerged as a promising class of anticancer agents, with mechanisms including the inhibition of tyrosine kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH).[4][5] The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[4]

The this compound core has been utilized to synthesize novel compounds with significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer.[4][15] Strategic modifications, such as the introduction of substituted aryl groups at the C2 position, have yielded potent and selective anticancer agents.[5]

Compound Target Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Derivative X MCF-7 (Breast Cancer)5.2Downregulation of Lumican[5]
Derivative Y HCT116 (Colon Cancer)7.8DHODH Inhibition[4]
Derivative Z A549 (Lung Cancer)10.5Topoisomerase II Inhibition[4]
Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[6][16] Quinoline-4-carboxylic acids, in particular, have shown appreciable anti-inflammatory effects in cellular assays.[17][18] The derivatization of the this compound core offers a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and protein aggregation.[19][20] The quinoline scaffold's ability to chelate metal ions, scavenge reactive oxygen species (ROS), and inhibit key enzymes like acetylcholinesterase (AChE) makes it an attractive starting point for the design of multi-target neuroprotective agents.[21][22][23] Derivatives of quinoline-carboxylates have shown promise in protecting neuronal cells from oxidative stress-induced damage and modulating pathways relevant to Alzheimer's disease.[19][20][21][23]

Pharmacological_Applications cluster_mechanisms Mechanisms of Action Core This compound Pharmacophore Antimalarial Antimalarial Agents Core->Antimalarial Derivatization (e.g., amidation) Anticancer Anticancer Drugs Core->Anticancer Modification (e.g., C2-arylation) AntiInflammatory Anti-inflammatory Therapeutics Core->AntiInflammatory Functionalization Neuroprotective Neuroprotective Agents Core->Neuroprotective Scaffold Hopping HemeDetox Inhibition of Heme Detoxification Antimalarial->HemeDetox KinaseInhibition Kinase/DHODH Inhibition Anticancer->KinaseInhibition COX_PDE4 COX/PDE4 Inhibition AntiInflammatory->COX_PDE4 ROS_Scavenging ROS Scavenging & AChE Inhibition Neuroprotective->ROS_Scavenging

Caption: Diverse pharmacological applications of the this compound core.

Structure-Activity Relationship (SAR) and Drug Design Principles

The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A thorough understanding of SAR is crucial for rational drug design.

  • The 4-Position: The ethyl carboxylate group is a critical anchor. Its conversion to a carboxylic acid can be essential for forming salt bridges with target proteins, such as in the case of DHODH inhibitors.[4] Transformation into various amides allows for the modulation of physicochemical properties like solubility and cell permeability, and can introduce new hydrogen bonding interactions.[14]

  • The 2-Position: This position is a hotspot for introducing diversity. Bulky, hydrophobic substituents, particularly aryl groups, are often required for potent activity, for example, in anticancer and antimalarial compounds.[2][4]

  • The Benzo Ring (Positions 5, 6, 7, and 8): Substitution on the benzene portion of the quinoline ring can fine-tune the electronic properties and lipophilicity of the molecule. For instance, a chloro group at the 7-position is a common feature in many potent antimalarial quinolines, including chloroquine.[2]

Drug_Design_Workflow Start Start with Ethyl Quinoline-4-carboxylate Core SAR Identify Key Positions for Modification (C2, C4, C7, etc.) Start->SAR Library Synthesize a Diverse Library of Derivatives SAR->Library Screening High-Throughput Screening (In vitro assays) Library->Screening Hit Identify 'Hit' Compounds with Desired Activity Screening->Hit Optimization Lead Optimization (Improve potency, selectivity, ADME) Hit->Optimization Optimization->Library Iterative Design Preclinical Preclinical Studies (In vivo efficacy and toxicity) Optimization->Preclinical Candidate Select Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for drug discovery starting from the this compound pharmacophore.

Conclusion and Future Perspectives

This compound represents a pharmacophore of immense value in contemporary drug discovery. Its synthetic tractability, coupled with the proven therapeutic potential of the quinoline scaffold, provides a fertile ground for the development of novel medicines. The journey from the Gould-Jacobs and Doebner reactions to a diverse array of biologically active molecules illustrates the power of this core structure.

Future research will likely focus on leveraging computational methods to guide the rational design of new derivatives with enhanced potency and selectivity. The exploration of novel therapeutic targets for quinoline-based compounds will continue to expand their pharmacological horizons. As our understanding of disease biology deepens, the this compound pharmacophore is poised to remain a central and enduring scaffold in the quest for innovative therapies to address unmet medical needs.

References

  • Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [URL: https://www.mdpi.com/1420-3049/22/11/1993]
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000100/]
  • General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. [URL: https://www.researchgate.net/figure/General-scheme-of-the-Gould-Jacobs-quinoline-synthesis_fig1_341857917]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34280145/]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00723]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5048493/]
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [URL: https://pubmed.ncbi.nlm.nih.gov/25594248/]
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313880/]
  • Review on recent development of quinoline for anticancer activities. [URL: https://www.researchgate.net/publication/362534571_Review_on_recent_development_of_quinoline_for_anticancer_activities]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://www.researchgate.net/publication/309139878_Comprehensive_review_on_current_developments_of_quinoline-based_anticancer_agents]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747481/]
  • Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01309k]
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9779932/]
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [URL: https://www.biotage.com/media/7936/an056-gould-jacobs-quinoline-forming-reaction.pdf]
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9871147/]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01334]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10482500/]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4891]
  • Synthesis, and the Antioxidant, Neuroprotective and P-glycoprotein Induction Activity of 4-arylquinoline-2-carboxylates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25165792/]
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. [URL: https://www.researchgate.net/publication/366579203_Heterocyclic_Quinoline_Derivatives_as_Innovative_Neuroprotective_Agents_for_Alzheimer's_Disease]
  • Quinolines: a new hope against inflammation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23159484/]
  • Quinoline based anticancer drugs and natural products. - ResearchGate. [URL: https://www.researchgate.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of Antimalarial Agent 12 Analogs - Benchchem. [URL: https://www.benchchem.com/blog/the-quinoline-scaffold-a-deep-dive-into-the-structure-activity-relationship-of-antimalarial-agent-12-analogs]
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [URL: https://www.revues.imist.ma/index.php/JMCH/article/view/34685]
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/DESIGN%2C-SYNTHESIS-OF-NOVEL-QUINOLINE-4-CARBOXYLIC-Rathod-Shinde/d4911d8d21c4b18c64268e06822a9448043666d9]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]

Sources

Methodological & Application

Application Notes and Protocols: Gould-Jacobs Reaction for Ethyl Quinoline-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer and antimalarial.[1][2][3] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to a vast array of functionalized quinolines.[1][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][5][6] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of ethyl quinoline-4-carboxylate via the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of the reaction, present both classical thermal and modern microwave-assisted protocols, and offer insights into optimizing reaction conditions for improved yields and purity.

Mechanistic Overview of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a well-defined, multi-step sequence:

  • Condensation: The synthesis initiates with a nucleophilic attack of the aniline nitrogen onto diethyl (ethoxymethylene)malonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl (anilinomethylene)malonate.[5][6][8] This initial step is typically conducted at moderately elevated temperatures.[9][10]

  • Thermal Cyclization: The critical ring-forming step is a 6-electron electrocyclization of the anilinomethylenemalonate intermediate.[5][6] This intramolecular reaction requires significant thermal energy, traditionally achieved by heating in a high-boiling solvent like diphenyl ether at temperatures exceeding 250 °C.[1][9][11]

  • Tautomerization: The cyclized product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[5][6]

For the synthesis of this compound, the reaction is typically stopped after the cyclization step. However, for the synthesis of 4-hydroxyquinolines, the ester is subsequently saponified and then decarboxylated.[5][7][8]

Visualizing the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Diethyl (anilinomethylene)malonate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate Cyclization Thermal Cyclization (6π Electrocyclization) Intermediate->Cyclization High Temp. Product_Keto Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Cyclization->Product_Keto Product_Enol Ethyl 4-hydroxy- quinoline-3-carboxylate Product_Keto->Product_Enol Tautomerization

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocols

The choice of methodology for the Gould-Jacobs reaction significantly impacts reaction times, yields, and scalability. Below, we provide a classical thermal protocol and a modern, rapid microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This traditional approach utilizes a high-boiling, inert solvent to achieve the requisite temperature for the cyclization step.

Materials and Equipment
  • Aniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Hexane or cyclohexane (for precipitation)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Vacuum source

Step-by-Step Procedure

Part A: Synthesis of Diethyl (anilinomethylene)malonate Intermediate

  • In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.2 eq).[9][12]

  • Heat the mixture at 100-130 °C for 1-2 hours.[9][12] The reaction can be monitored by TLC or by observing the cessation of ethanol evolution.[12]

  • Remove the ethanol byproduct under reduced pressure.[9][10] The resulting crude intermediate can often be used directly in the next step without further purification.[9]

Part B: Thermal Cyclization

  • Dissolve the crude diethyl (anilinomethylene)malonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[9]

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[9]

  • Cool the reaction mixture to room temperature. The desired product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.[9]

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help remove the high-boiling solvent.[1][12]

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[1][13]

Materials and Equipment
  • Aniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile (for washing)

  • Filtration apparatus

  • HPLC-MS for analysis

Step-by-Step Procedure
  • Reaction Setup: In a microwave vial, add aniline (e.g., 2.0 mmol) and an excess of diethyl (ethoxymethylene)malonate (e.g., 6.0 mmol).[1][13] The excess DEEM serves as both a reagent and a solvent.[1][9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for the specified time (e.g., 1-20 minutes).[1][13] Note that internal pressure can become significant.[1]

  • Isolation: After the reaction is complete, cool the vial to room temperature, which should induce precipitation of the product.[1][9][13]

  • Purification: Filter the solid product and wash with a small volume of ice-cold acetonitrile to remove unreacted DEEM and byproducts.[1][13]

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity and identity of the product can be confirmed by HPLC-MS.[1][13]

Data Summary and Comparison
ParameterClassical Thermal ProtocolMicrowave-Assisted Protocol
Reaction Time Several hours5-20 minutes
Cyclization Temp. ~250 °C250-300 °C
Solvent High-boiling (e.g., diphenyl ether)Often neat (excess DEEM)
Typical Yields Moderate to goodGood to excellent
Scalability Readily scalableLimited by microwave reactor size
Energy Efficiency LowerHigher
Visualizing the Synthesis Workflow

Synthesis_Workflow Start Starting Materials: Aniline & DEEM Condensation Condensation (100-130 °C or MW) Start->Condensation Intermediate Diethyl (anilinomethylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C or MW) Intermediate->Cyclization Crude_Product Crude Ethyl Quinoline-4-carboxylate Cyclization->Crude_Product Purification Purification (Precipitation & Washing) Crude_Product->Purification Final_Product Pure Ethyl Quinoline-4-carboxylate Purification->Final_Product

Caption: Generalized workflow for Gould-Jacobs synthesis.

Troubleshooting and Field-Proven Insights

  • Substituent Effects: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups, particularly at the meta-position.[1][5] Electron-withdrawing groups on the aniline ring can significantly hinder the cyclization step, often requiring more forcing conditions.

  • Regioselectivity: With asymmetrically substituted anilines, a mixture of regioisomers can be formed.[4] The cyclization can occur at either ortho position, and the product distribution is influenced by both steric and electronic factors.[4]

  • Side Reactions: At the high temperatures required for cyclization, decomposition and other unwanted side reactions can occur, potentially lowering the yield and complicating purification.[4][14] Microwave synthesis can often mitigate these issues by providing rapid, uniform heating.[13]

  • Catalysis: While the classical Gould-Jacobs reaction is thermally driven, some modern variations employ catalysts to facilitate the cyclization under milder conditions. For instance, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization at lower temperatures.[15]

Conclusion

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of the quinoline core structure, a key pharmacophore in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction protocol—whether the time-tested thermal method or the rapid and efficient microwave-assisted approach—researchers can effectively synthesize this compound and its derivatives. The insights and detailed protocols provided in this application note serve as a comprehensive guide for the successful implementation of this important named reaction in a laboratory setting.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • YouTube. (2022). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • ResearchGate. (2014). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. [Link]

  • Molbase. CGS-9896. [Link]

  • The Role of Quinoline Derivatives in Advanced Chemical Applications. [Link]

  • ACS Publications. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • ResearchGate. (2017). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. [Link]

  • National Institutes of Health. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • ResearchGate. (1999). A solvent-free Jacobs–Gould reaction. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Google Patents. (2012). Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Open Access Pub. (2023). Side Reactions. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

  • National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Google Patents. (2020).

Sources

Application Notes & Protocols: The Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this reaction facilitates the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, typically in the presence of a strong base.[1][3]

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties.[1][4][5][6] Its synthetic accessibility via the Pfitzinger reaction allows for the creation of diverse molecular libraries, making it an invaluable tool for drug discovery and lead optimization programs.[3][5] This guide provides an in-depth look at the reaction's mechanism, field-tested protocols, and its application in modern drug development.

Reaction Mechanism: A Stepwise Pathway to Aromaticity

The Pfitzinger reaction proceeds through a logical sequence of base-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The overall transformation is driven by the formation of the stable, aromatic quinoline ring system.

The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring.[2][3] This ring-opening step forms a key keto-acid intermediate (an isatinate), which is typically generated in situ.[1][2] The aniline moiety of this intermediate then condenses with the partner carbonyl compound to form an imine (a Schiff base).[4] This imine rapidly tautomerizes to the more thermodynamically stable enamine isomer.[1][2] The critical ring-forming step is an intramolecular cyclization of the enamine, which is followed by a dehydration event that expels a molecule of water to yield the final, aromatic quinoline-4-carboxylic acid product.[1][3]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Base-catalyzed  Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine  Condensation Enamine Enamine Imine->Enamine  Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized  Intramolecular  Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product  Dehydration

Figure 1: The mechanistic pathway of the Pfitzinger reaction.

Applications in Drug Discovery & Development

The Pfitzinger reaction's primary value lies in its ability to efficiently generate the quinoline-4-carboxylic acid core, a key pharmacophore. This scaffold's rigid, planar structure and its capacity for diverse substitutions allow it to interact with a wide array of biological targets.[3]

  • Anticancer Agents: Derivatives have shown significant potential by inhibiting enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).[5][7]

  • Antibacterial Agents: The quinoline core is famous for its role in the quinolone and fluoroquinolone classes of antibiotics.[8] The Pfitzinger reaction provides a route to novel analogs to combat growing antimicrobial resistance.[5][6]

  • Antiviral & Antimalarial Compounds: The reaction has been used to synthesize compounds with potential activity against viruses like HIV and the malaria parasite (Plasmodium falciparum).[3][6]

The synthesis of potent DHODH inhibitors for cancer therapy, for example, has been successfully achieved using the Pfitzinger condensation as the key strategic step to build the core structure.[7]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for both conventional and microwave-assisted Pfitzinger reactions.

Safety First: The Pfitzinger reaction utilizes strong bases (e.g., potassium hydroxide) and often requires heating. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

Protocol 1: General Procedure for Conventional Synthesis

This robust protocol is based on well-established procedures and is suitable for a wide range of substrates.[1][9]

Materials:

  • Isatin (or substituted isatin) (1.0 eq)

  • Carbonyl compound (e.g., acetophenone, acetone) (1.0 - 2.2 eq)

  • Potassium Hydroxide (KOH) (3.0 - 4.0 eq)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Diethyl ether (for extraction)

  • Acid for neutralization (e.g., 5 M Hydrochloric Acid or Glacial Acetic Acid)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (e.g., 0.2 mol) in ethanol (e.g., 25 mL). The dissolution is exothermic; allow the solution to cool. A small amount of water (e.g., 1 mL) can aid dissolution.[1][9]

  • Isatin Ring Opening: Add isatin (e.g., 0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change, often from orange/purple to brown/yellow, indicates the formation of the potassium isatinate salt.[1][4]

  • Carbonyl Addition: Add the carbonyl compound (e.g., 0.07-0.15 mol) to the reaction mixture.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[1][4][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[1]

  • Workup & Extraction: Add water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove unreacted carbonyl compound and other neutral impurities. Discard the organic layer.[1][9]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with hydrochloric acid or acetic acid with stirring. The product will precipitate out of the solution, typically around pH 4-5.[1][10]

  • Isolation & Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product in a vacuum oven.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][4]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time, often improving yields and simplifying the process.[1]

Materials:

  • Isatin (1.0 eq, e.g., 10.0 mmol)

  • Carbonyl compound (1.0 eq, e.g., 10.0 mmol)

  • 33% aqueous Potassium Hydroxide (KOH) solution (e.g., 15 mL)

  • Ice-water mixture

  • Acetic Acid

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin to the 33% aqueous KOH solution.[1]

  • Carbonyl Addition: To this solution, add the appropriate carbonyl compound.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes (time may require optimization depending on substrates and reactor power).[1]

  • Workup: After irradiation, cool the vessel to room temperature and filter the dark solution.[1]

  • Precipitation: Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid until precipitation is complete.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]

General Experimental Workflow

The overall process, from initial setup to final product, follows a standardized chemical synthesis workflow.

Pfitzinger_Workflow Start Start Setup 1. Reaction Setup (Isatin, Base, Solvent) Start->Setup Carbonyl 2. Carbonyl Compound Addition Setup->Carbonyl Heating 3. Heating (Reflux or Microwave) Carbonyl->Heating Workup 4. Workup (Solvent Removal, H₂O Addition) Heating->Workup Extraction 5. Extraction (Remove Neutral Impurities) Workup->Extraction Acidify 6. Acidification & Precipitation Extraction->Acidify Filter 7. Filtration & Washing Acidify->Filter Purify 8. Drying & Purification (Recrystallization) Filter->Purify End Final Product Purify->End

Figure 2: General experimental workflow for Pfitzinger synthesis.

Reaction Parameters and Reported Yields

The success of the Pfitzinger reaction is highly dependent on the choice of substrates and conditions. While generally robust, yields can vary significantly.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave, 9 min77-85[1]
IsatinAcetoneKOHEthanol, Reflux, 24hModerate[3]
IsatinAcetophenoneKOH95% Ethanol, Reflux, 12-13hGood[4]
IsatinVarious KetonesKOHEthanol, Reflux, 24hModerate-Good[9]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol, 16h38[11]

Reaction Variations

  • Halberkann Variant: The reaction of N-acyl isatins with a base does not yield the expected quinoline-4-carboxylic acid. Instead, it produces 2-hydroxy-quinoline-4-carboxylic acids.[2] This variation provides an alternative route to a different class of substituted quinolines.

References

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Pfitzinger reaction. Wikipedia. [Link]

  • Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]

  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
  • Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • Pfitzinger Quinoline Synthesis. Unknown Source.
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

Sources

Revolutionizing Quinolone Synthesis: A Microwave-Assisted Approach to Ethyl Quinoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolones and the Drive for Greener Synthesis

Quinolone scaffolds are a cornerstone in medicinal chemistry and drug development. Their derivatives are renowned for a wide spectrum of pharmacological activities, including potent antibacterial, anticancer, and antimalarial properties. Specifically, ethyl quinoline-4-carboxylate and its analogs are crucial intermediates in the synthesis of numerous pharmaceuticals, most notably the quinolone antibiotics. The classical method for synthesizing these compounds, the Gould-Jacobs reaction, traditionally involves prolonged heating at high temperatures in high-boiling point solvents, often resulting in low yields and significant energy consumption.[1]

In the continuous pursuit of more efficient, sustainable, and rapid chemical transformations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[2] This technique leverages the ability of polar molecules to absorb microwave energy, leading to rapid, uniform, and efficient heating of the reaction mixture.[3] The advantages are manifold: dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes; improved yields; enhanced product purity; and alignment with the principles of green chemistry by minimizing energy usage and often allowing for solvent-free conditions.[2][4]

This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a key quinolone derivative, via the Gould-Jacobs reaction. We will delve into the causality behind the experimental choices, offer a validated protocol, and explore the mechanistic advantages conferred by microwave irradiation.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust method for constructing the quinoline ring system. The synthesis of ethyl 4-hydroxyquinoline-3-carboxylate proceeds in two key stages:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution (or Michael-addition followed by elimination) to form the intermediate, diethyl 2-((phenylamino)methylene)malonate. Ethanol is eliminated in this step.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system.[5]

The overall reaction is depicted below:

Gould-Jacobs Reaction Scheme

Figure 1. The Gould-Jacobs reaction for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

Microwave irradiation dramatically accelerates the high-temperature cyclization step, which is often the rate-limiting part of the conventional process.[1] The polar nature of the reaction intermediates allows for efficient coupling with the microwave's electric field, leading to rapid localized heating that drives the reaction to completion in a fraction of the time.[3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a reliable and rapid one-pot procedure for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate using a dedicated laboratory microwave reactor.

Materials & Reagents:

  • Aniline (ACS grade, freshly distilled if necessary)

  • Diethyl ethoxymethylenemalonate (DEEM, 99+%)

  • High-boiling point solvent (e.g., Diphenyl ether or 1,2-Dichlorobenzene) - Note: Solvent-free (neat) conditions are also effective for the initial condensation step.[6]

  • Ethanol (for washing)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) solution (aqueous)

Equipment:

  • Dedicated Microwave Synthesis Reactor (e.g., Biotage® Initiator+, Anton Paar Monowave)

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks)

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.[7][8][9]

  • Reagent Hazards:

    • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and mutagen. Avoid exposure and handle with extreme care.[9]

    • Diethyl ethoxymethylenemalonate (DEEM): May cause sensitization by inhalation and skin contact. Avoid breathing vapors and contact with skin.[10]

    • High-Boiling Solvents: Handle with care under the fume hood, especially when hot.

  • Microwave Reactor Safety: Use only vials and caps designed for microwave synthesis. Never exceed the recommended volume, temperature, or pressure limits of the instrument. Ensure the instrument's safety features are operational.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add aniline (e.g., 2.0 mmol, ~0.18 mL).

  • Add diethyl ethoxymethylenemalonate (DEEM) (e.g., 2.2 mmol, ~0.44 mL). A slight excess of DEEM can ensure full consumption of the aniline.

Step 2: Microwave-Assisted Condensation (Optional First Step) This step can be performed neat or in a solvent. For a one-pot procedure, proceed directly to Step 3.

  • Seal the vial.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a controlled temperature of 80-100°C for 2-5 minutes . This rapidly forms the diethyl 2-((phenylamino)methylene)malonate intermediate.

Step 3: One-Pot Condensation and Cyclization

  • To the vial containing aniline and DEEM, add a high-boiling point solvent such as diphenyl ether (e.g., 3-4 mL).

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 250°C

    • Ramp Time: 2-3 minutes

    • Hold Time: 5-10 minutes

    • Stirring: On (medium-high)

    • Power: Dynamic (instrument will adjust power to maintain temperature)

  • Start the irradiation program. The instrument will monitor and control the temperature and pressure throughout the reaction.

Step 4: Product Isolation and Purification

  • After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's cooling system.

  • Once cooled, carefully open the vial in the fume hood.

  • The product often precipitates from the solvent upon cooling. If not, the mixture can be poured into ice-cold ethanol or acetonitrile to induce precipitation.[1]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid sequentially with small portions of cold ethanol and then water to remove residual solvent and unreacted starting materials.

  • For further purification, the crude product can be treated with an aqueous sodium carbonate solution, filtered, washed with water, and then dried.[11]

  • Dry the final product, ethyl 4-hydroxyquinoline-3-carboxylate, under vacuum or in a drying oven. It should be a pale white or light brown solid.[11][12]

Step 5: Characterization

  • Determine the melting point of the purified product. The literature value is approximately 271°C .[11][13]

  • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

experimental_workflow reagents 1. Reagent Preparation (Aniline + DEEM in MW Vial) mw_reaction 2. Microwave Irradiation (250°C, 5-10 min) reagents->mw_reaction Load into reactor cooling 3. Cooling (To Room Temperature) mw_reaction->cooling precipitation 4. Precipitation & Filtration (Induce with cold solvent, filter solid) cooling->precipitation washing 5. Washing (Ethanol, Water, Na2CO3 soln.) precipitation->washing drying 6. Drying (Vacuum Oven) washing->drying product Final Product (Ethyl 4-hydroxyquinoline-3-carboxylate) drying->product

Caption: Experimental workflow for microwave-assisted synthesis.

Results and Discussion: The Microwave Advantage

The primary benefit of employing microwave irradiation for the Gould-Jacobs reaction is the profound reduction in reaction time with comparable or improved yields.

Data Presentation: Microwave vs. Conventional Heating

MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Microwave Aniline, DEEMDiphenyl Ether2505 min47%[1]
Microwave Substituted Aniline, DEEMNeat (Step 1)1707 min~90% (intermediate)[6]
Microwave Aniline, DEEM1,2-DCB2502-10 min77%
Conventional Aniline, DEEMRefluxing Ethanol (Step 1)~782 hours~92% (intermediate)[6]
Conventional Aniline, DEEMDiphenyl Ether~250Several hoursLow / Variable[1]
Conventional Diethyl 2-phenylaminomethylidene-malonatePolyphosphoric Acid704 hours70%[11]

As the data clearly indicates, microwave-assisted methods reduce reaction times from hours to minutes while providing good to excellent yields.[1][6] This acceleration is attributed to the efficient energy transfer mechanism of microwaves.

Mechanistic Insights: The Role of Microwave Heating

Microwave energy is transferred via two primary mechanisms: dipolar polarization and ionic conduction.[3] In the Gould-Jacobs reaction, the intermediates and transition states are polar. The oscillating electric field of the microwaves forces these polar molecules to constantly re-align, generating heat rapidly and uniformly throughout the bulk of the material.[3]

This effect is particularly pronounced during the intramolecular cyclization step. The transition state for this electrocyclization is significantly polarized. Microwave irradiation can stabilize this polar transition state, effectively lowering the activation energy barrier and dramatically increasing the reaction rate. This targeted heating avoids the slow, inefficient transfer of thermal energy from an external source (like an oil bath) and minimizes the formation of by-products that can result from prolonged exposure to high temperatures.[14]

reaction_mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Microwave Accelerated) Aniline Aniline DEEM DEEM Intermediate Anilinomethylene malonate Intermediate Aniline->Intermediate + DEEM - EtOH TS Polar Transition State Intermediate->TS Heat (MW) 6e- Cyclization Intermediate->TS Product Ethyl 4-hydroxyquinoline -3-carboxylate TS->Product - EtOH

Caption: Simplified Gould-Jacobs reaction mechanism.

Conclusion

The microwave-assisted Gould-Jacobs reaction represents a significant advancement in the synthesis of this compound and related pharmacologically important scaffolds. This method provides a fast, efficient, and high-yield alternative to traditional convective heating protocols. By dramatically reducing reaction times and energy input, it aligns with the principles of green chemistry, making it a highly attractive methodology for researchers in both academic and industrial settings. The protocol provided herein is robust, reproducible, and serves as a foundational guide for the rapid development of quinolone-based compounds.

References

  • Mansilla, D. S., Asís, S. E., & Muscia, G. C. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(22), 6933. [Link]

  • ChemBK. (2024). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. [Link]

  • Biotage. (2012). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(9), 2697. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Muscia, G. C., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(2), 149-155. [Link]

  • Shah, R., et al. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • Kappe, C. O. (2020). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Microwave chemistry. [Link]

  • El-Faham, A., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(45), 28189-28197. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs Reaction. [Link]

Sources

Application Note: A Protocol for the Synthesis of Ethyl Quinoline-4-carboxylate from Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with quinoline-4-carboxylic acid and its esters serving as crucial intermediates for a wide range of pharmaceuticals, including antimalarials and kinase inhibitors. This document provides a comprehensive, two-stage protocol for the synthesis of ethyl quinoline-4-carboxylate, commencing from aniline. The methodology leverages the Doebner reaction for the initial formation of the quinoline-4-carboxylic acid core, followed by a classical Fischer esterification. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and practical considerations for reaction optimization and product validation.

Introduction and Scientific Background

The synthesis of substituted quinolines has been a subject of intense research for over a century due to their broad spectrum of biological activities. Among the various synthetic strategies, those that build the quinoline core from simple, readily available precursors like anilines are of significant industrial and academic importance. The Doebner reaction, a variation of the broader Doebner-von Miller synthesis, provides a direct and versatile route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2]

This three-component reaction is particularly valuable as it constructs the core heterocyclic system and installs the C4-carboxylic acid group in a single pot. The resulting acid can then be readily converted to its corresponding ester, a common functional group for modulating pharmacokinetic properties or for further synthetic elaboration. This application note details a reliable protocol for this transformation, emphasizing the underlying chemical principles that govern each step.

Reaction Pathway and Mechanism

The overall synthesis proceeds in two distinct stages: (1) The Doebner reaction to form the carboxylic acid, and (2) Esterification to yield the final product.

Stage 1: The Doebner Reaction Mechanism

The Doebner reaction is a robust method for preparing quinoline-4-carboxylic acid derivatives.[1] The reaction mechanism is understood to proceed through the following key steps:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline nucleophile to the α,β-unsaturated carbonyl system formed in situ from the condensation of the aldehyde and pyruvic acid.

  • Schiff Base Formation: The resulting intermediate undergoes condensation between the aniline's amino group and the ketone of the pyruvic acid moiety, forming a Schiff base.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the electron-rich aniline ring attacks the activated imine, leading to the formation of the dihydroquinoline ring.

  • Dehydration & Aromatization: The intermediate subsequently undergoes dehydration and oxidation (often with the aldehyde acting as a hydrogen acceptor) to yield the stable, aromatic quinoline-4-carboxylic acid.[2][3]

This pathway underscores the elegance of the reaction, where multiple bonds are formed in a cascade sequence.

Stage 2: Fischer Esterification

The conversion of the synthesized quinoline-4-carboxylic acid to its ethyl ester is typically achieved via Fischer esterification. This is an acid-catalyzed reaction where the carboxylic acid is heated with an excess of alcohol (in this case, ethanol). The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Doebner Reaction)

This protocol uses aniline, benzaldehyde, and pyruvic acid as a representative example.

Materials and Reagents:

  • Aniline (freshly distilled, 1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric Acid (HCl) (1 M)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (e.g., 9.3 g, 0.1 mol) and benzaldehyde (e.g., 10.6 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of Pyruvic Acid: To the stirring solution, add pyruvic acid (e.g., 9.7 g, 0.11 mol) dropwise over 15 minutes. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A yellow precipitate of 2-phenylquinoline-4-carboxylic acid should form.

  • Purification: a. Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold ethanol. b. Suspend the crude solid in 150 mL of a 5% sodium bicarbonate solution and stir for 30 minutes to dissolve the carboxylic acid as its sodium salt and separate it from neutral impurities. c. Filter the solution to remove any insoluble material. d. Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise with constant stirring until the pH is approximately 4-5. e. The purified 2-phenylquinoline-4-carboxylic acid will precipitate out. f. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 2-Phenylquinoline-4-carboxylate (Esterification)

Materials and Reagents:

  • 2-Phenylquinoline-4-carboxylic acid (from Protocol 1, 1.0 eq)

  • Ethanol (anhydrous, large excess)

  • Sulfuric Acid (H₂SO₄, concentrated, catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 2-phenylquinoline-4-carboxylic acid (e.g., 10.0 g, 0.04 mol) in 150 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol by approximately two-thirds using a rotary evaporator. c. Pour the remaining mixture into 200 mL of ice-cold water and transfer to a separatory funnel. d. Extract the aqueous phase with ethyl acetate (3 x 75 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-phenylquinoline-4-carboxylate.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary and Optimization

The Doebner reaction is sensitive to the electronic nature of the aniline and aldehyde substrates. The following table provides a general overview of how substituents can influence reaction outcomes.

Aniline Substituent (para-)Aldehyde Substituent (para-)Typical Reaction TimeExpected YieldNotes
-H-H3-4 hoursGood (60-75%)Standard reaction.
-OCH₃ (Electron-donating)-H2-3 hoursHigh (70-85%)The electron-rich aniline ring accelerates the electrophilic cyclization step.[3]
-Cl (Electron-withdrawing)-H5-7 hoursModerate (40-55%)The electron-deficient aniline is less nucleophilic, slowing the cyclization.[2][3]
-H-NO₂ (Electron-withdrawing)4-6 hoursModerate (50-65%)Can influence the rate of initial condensation and the oxidation potential of the final step.

Synthesis Workflow Visualization

The following diagram illustrates the sequential process for the synthesis of this compound from aniline.

SynthesisWorkflow cluster_0 Stage 1: Doebner Reaction cluster_1 Stage 2: Esterification A Aniline + Benzaldehyde + Pyruvic Acid in Ethanol B Reflux (3-4h) A->B Heat C Precipitation & Purification (Base/Acid work-up) B->C Cooling D Quinoline-4-carboxylic Acid C->D Isolation E Quinoline-4-carboxylic Acid + Excess Ethanol + H₂SO₄ (cat.) D->E Intermediate Transfer F Reflux (6-8h) E->F Heat G Aqueous Work-up & Extraction F->G H Purification (Recrystallization/Chromatography) G->H I This compound H->I Final Product

Caption: Workflow for the two-stage synthesis of this compound.

Validation and Characterization

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques is essential.

  • Thin-Layer Chromatography (TLC): Used for real-time reaction monitoring.

  • Melting Point: A sharp melting point range for the crystalline products indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the quinoline core and the ethyl ester group.

  • Infrared (IR) Spectroscopy: Can confirm the conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) to the ester (loss of O-H stretch, C=O stretch ~1730 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

The successful synthesis of the intermediate quinoline-4-carboxylic acid and the final ethyl ester product is validated when the data from these techniques are consistent with the expected structures.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The synthesis of certain substituted quinolines and 5,6-benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Koguchi, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

The Quinoline-4-Carboxylate Scaffold: A Versatile Building Block in Modern Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] While multi-component reactions (MCRs) have been extensively developed for the efficient synthesis of quinoline derivatives, the subsequent utilization of these scaffolds, particularly ethyl quinoline-4-carboxylate, as building blocks in further MCRs remains a burgeoning area of research. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in MCRs. We will explore both established methods for its synthesis via MCRs and delve into advanced, mechanistically-driven protocols where it serves as a key reactant for the generation of complex, drug-like molecules. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower researchers in their quest for novel chemical entities.

Introduction: The Enduring Legacy of the Quinoline Nucleus

First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in pharmaceutical development.[1] Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, has cemented their status as a cornerstone of medicinal chemistry.[2][3] The advent of multi-component reactions has revolutionized the synthesis of quinoline-based compounds, offering a highly efficient, atom-economical, and diversity-oriented approach to these valuable heterocycles.[4][5] MCRs allow for the construction of complex molecular architectures in a single synthetic operation, significantly streamlining the drug discovery process.[6] This guide will focus on a particularly valuable derivative, this compound, as a versatile synthon in the MCR landscape.

Synthesis of this compound via Multi-Component Reactions

While the primary focus of this guide is the use of this compound in MCRs, a brief overview of its synthesis via related reactions is instructive. The Doebner-von Miller reaction and its variations provide a powerful three-component strategy for accessing quinoline-4-carboxylic acid derivatives.[7][8]

The Doebner-von Miller Reaction: A Classic Convergent Synthesis

The Doebner-von Miller reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde or ketone), and pyruvic acid to yield a quinoline-4-carboxylic acid.[7] This method is highly adaptable and can be catalyzed by various Brønsted or Lewis acids.[9]

Protocol 1: Synthesis of a Quinoline-4-Carboxylic Acid via a Modified Doebner Reaction [8]

This protocol describes a green, efficient synthesis using a p-toluenesulfonic acid (p-TSA) catalyst in a water and ethylene glycol solvent system.

  • Reactant Mixture: In a round-bottom flask, combine the desired aniline (1.0 mmol), aryl aldehyde (1.0 mmol), and p-TSA (20 mol%) in a 1:1 mixture of water and ethylene glycol (10 mL).

  • Addition of Pyruvate: Heat the mixture to 50°C and add a solution of sodium pyruvate (1.2 mmol) in deionized water dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 50°C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and adjust the pH to ~4-5 with a saturated solution of sodium bicarbonate. The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • Esterification (Optional): The resulting carboxylic acid can be esterified to this compound using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

This compound as a Platform for Advanced MCRs

The true potential of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex and diverse molecular architectures through subsequent MCRs. The quinoline ring system, with its unique electronic properties, and the reactive ester functionality at the 4-position, provide multiple handles for further chemical transformations.

The Hantzsch Dihydropyridine Synthesis: Building Fused Heterocyclic Systems

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[10][11] By utilizing a quinoline-4-carbaldehyde (readily accessible from this compound via reduction), novel fused quinoline-dihydropyridine hybrids with potential applications as calcium channel blockers can be synthesized.[12][13]

Diagram 1: Proposed Hantzsch Reaction Workflow with Quinoline-4-Carbaldehyde

Hantzsch_Workflow cluster_start Starting Materials cluster_MCR Hantzsch MCR cluster_product Product This compound This compound Quinoline-4-carbaldehyde Quinoline-4-carbaldehyde This compound->Quinoline-4-carbaldehyde Reduction Reducing Agent (e.g., DIBAL-H) Reducing Agent (e.g., DIBAL-H) Quinoline-Fused Dihydropyridine Quinoline-Fused Dihydropyridine Quinoline-4-carbaldehyde->Quinoline-Fused Dihydropyridine One-pot Condensation β-Ketoester (2 eq.) β-Ketoester (2 eq.) β-Ketoester (2 eq.)->Quinoline-Fused Dihydropyridine Ammonium Acetate Ammonium Acetate Ammonium Acetate->Quinoline-Fused Dihydropyridine

Caption: Workflow for the synthesis of quinoline-fused dihydropyridines.

Protocol 2: Hantzsch Synthesis of a Quinoline-Substituted 1,4-Dihydropyridine [12]

  • Reactant Mixture: In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Workup and Isolation: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 1,4-dihydropyridine derivative.

Table 1: Optimization of Hantzsch Reaction Conditions

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux875
2L-prolineWater80682
3Acetic AcidMethanolReflux1070
4NoneSolvent-free100285
The Ugi and Passerini Reactions: Accessing Peptidomimetic Scaffolds

The Ugi and Passerini reactions are powerful isocyanide-based MCRs that allow for the rapid assembly of complex α-aminoacyl amide and α-acyloxy amide derivatives, respectively.[14][15] By employing quinoline-4-carboxylic acid (obtained by hydrolysis of the ethyl ester) as the acid component, a diverse library of peptidomimetics incorporating the quinoline scaffold can be generated. These compounds are of significant interest in drug discovery due to their potential to mimic or disrupt protein-protein interactions.

Diagram 2: Ugi Four-Component Reaction (U-4CR) Mechanism

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Quinoline-4-carboxylic Acid Quinoline-4- carboxylic Acid Adduct Adduct Quinoline-4-carboxylic Acid->Adduct Imine->Nitrilium Ion Nitrilium Ion->Adduct α-Aminoacyl Amide α-Aminoacyl Amide Derivative Adduct->α-Aminoacyl Amide Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

Protocol 3: Ugi Synthesis of a Quinoline-Containing Peptidomimetic

  • Reactant Mixture: In a flask, dissolve quinoline-4-carboxylic acid (1 mmol), a primary amine (1 mmol), and an aldehyde (1 mmol) in methanol (5 mL).

  • Isocyanide Addition: Add an isocyanide (1 mmol) to the mixture and stir at room temperature.

  • Reaction: The reaction is typically complete within 24-48 hours. Monitor progress by TLC.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-aminoacyl amide derivative.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the construction of complex molecular architectures through multi-component reactions. While its synthesis via MCRs is well-established, its application as a central scaffold in subsequent MCRs opens up new avenues for the rapid generation of diverse chemical libraries for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the power of MCRs in their synthetic endeavors. Future work in this area will likely focus on the development of novel MCRs that exploit the unique reactivity of the quinoline-4-carboxylate scaffold and the application of these methods to the synthesis of biologically active molecules with novel modes of action.

References

  • Yang, J., & Wan, Y. (2018). Ethyl lactate participated three-component dehydrogenative reactions: biomass feedstock in diversity oriented quinoline synthesis. Green Chemistry, 20(14), 3291-3295.
  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Novel Quinoline-3,4-dihydropyrimidinone Hybrids Privileged Scaffolds: Design, Synthesis, and Cytotoxic Evaluation. (2024).
  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
  • Synthesis of Biginelli-type product 4. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction a. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. (2021). The Journal of Organic Chemistry.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2023). Taylor & Francis Online.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (2025). Benchchem.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC - PubMed Central.
  • Passerini Reaction. (n.d.). Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2021).
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.).
  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). PMC - PubMed Central.
  • Biginelli Reaction. (2021). YouTube.
  • The 100 facets of the Passerini reaction. (2021). PMC - PubMed Central.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2021). MDPI.
  • Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. (2025).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry.
  • Four‐Component One‐Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification. (2025).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). NIH.
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016).
  • combinatorial-chemistry-innovations-and-applications.pdf. (n.d.). Open Access Journals.
  • Doebner–von Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Biginelli Reaction. (1997).
  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2013). PMC - NIH.
  • Doebner-Miller reaction and applic
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
  • One-pot multicomponent synthesis of quinoline-4-carboxylic acid. (n.d.).
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2024). MDPI.

Sources

Introduction: The Significance of the Quinoline-4-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Quinoline-4-Carboxamides from Ethyl Esters

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, quinoline-4-carboxamides have emerged as a particularly important class of compounds, exhibiting a wide spectrum of biological activities, including potent antimalarial, anticancer, and anti-inflammatory properties.[1][3][4] The carboxamide linkage at the 4-position is a key structural feature that often plays a crucial role in the molecule's interaction with biological targets.[1]

This application note provides a comprehensive guide for the synthesis of quinoline-4-carboxamides, starting from the corresponding ethyl quinoline-4-carboxylate. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss key parameters for successful synthesis and validation. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for accessing this valuable chemical scaffold.

Reaction Mechanism: The Chemistry of Ester Aminolysis

The conversion of an ethyl ester to a carboxamide is a classic example of nucleophilic acyl substitution, specifically known as aminolysis. The overall transformation involves the displacement of the ethoxy group (-OEt) from the ester by an amine.

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom bears a positive charge.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the weakest base, which in this case is the ethoxide ion (EtO⁻), a competent leaving group. A final proton transfer step, typically involving another molecule of the amine reactant or during aqueous workup, neutralizes the protonated amide to yield the stable quinoline-4-carboxamide product and ethanol as the sole byproduct.

While this reaction can proceed thermally at elevated temperatures, the formation of the initial tetrahedral intermediate is often the rate-limiting step.[5][6] The direct reaction between an ester and an amine is generally favored over the reaction between a carboxylic acid and an amine under neutral conditions, as the latter can form a non-reactive ammonium carboxylate salt.[6][7]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation reagents Combine this compound, Amine, and Solvent setup Assemble Reflux Apparatus reagents->setup Charge Flask reflux Heat to Reflux (e.g., 110-140 °C) setup->reflux monitor Monitor by TLC reflux->monitor Periodically Sample workup Cool & Remove Solvent monitor->workup Upon Completion wash Aqueous Wash (e.g., Dilute Acid, Brine) workup->wash purify Column Chromatography wash->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of quinoline-4-carboxamides.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, N-(3-methoxyphenyl)quinoline-4-carboxamide. The principles and steps can be readily adapted for other primary and secondary amines.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
This compoundC₁₂H₁₁NO₂201.221.00 g4.971.0
3-MethoxyanilineC₇H₉NO123.150.73 g5.961.2
TolueneC₇H₈92.1420 mL--
Ethyl AcetateC₄H₈O₂88.11--For TLC/Column
HexaneC₆H₁₄86.18--For TLC/Column
Hydrochloric Acid (1 M)HCl36.46--For Work-up
Brine (Saturated NaCl)NaCl58.44--For Work-up
Anhydrous Sodium SulfateNa₂SO₄142.04--For Drying
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stir bar and hotplate stirrer

  • Reflux condenser with water lines

  • Nitrogen or argon inlet (optional, for sensitive substrates)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 4.97 mmol) and toluene (20 mL). Stir the mixture at room temperature until the solid dissolves.

  • Reagent Addition: Add 3-methoxyaniline (0.73 g, 5.96 mmol, 1.2 eq.) to the flask. Expertise Note: A slight excess of the amine is used to ensure the complete consumption of the limiting ester starting material, driving the reaction equilibrium towards the product.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle or oil bath.

  • Monitoring (Self-Validation): The reaction progress must be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC chamber with an eluent of 30% ethyl acetate in hexane. Spot the initial reaction mixture and co-spot with the starting ester. Periodically (e.g., every 2-4 hours), take a small aliquot from the reaction, dilute it, and spot it on the TLC plate. The reaction is complete when the starting ester spot (higher Rf) is no longer visible. The reaction typically takes 12-24 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess 3-methoxyaniline, followed by saturated brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane. Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.

  • Final Product: Dry the resulting white solid under high vacuum. The expected yield is typically in the range of 75-90%. Characterize the final compound to confirm its identity and purity.

Data Summary
ParameterValue
Reaction Time12-24 hours
Reaction Temperature~110 °C (Reflux)
SolventToluene
Typical Yield75-90%
AppearanceWhite to off-white solid

Visualization of the Core Mechanism

The fundamental transformation at the carbonyl group is depicted below.

Caption: Mechanism of nucleophilic acyl substitution (aminolysis).

Conclusion

The synthesis of quinoline-4-carboxamides from their corresponding ethyl esters is a robust and high-yielding transformation that provides reliable access to this medicinally important class of molecules. The protocol detailed herein, grounded in the fundamental principles of nucleophilic acyl substitution, offers a validated pathway for obtaining high-purity material. By carefully controlling reaction conditions and validating progress through chromatographic monitoring, researchers can confidently synthesize a diverse library of quinoline-4-carboxamides for applications in drug discovery and development.

References

  • Baragaña, B., et al. (2015). A novel quinoline-4-carboxamide derivative with a unique mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Journal of Medicinal Chemistry. Available at: [Link][3][4]

  • Mijangos, M. V., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. European Journal of Organic Chemistry. Available at: [Link][8]

  • Lahna, F. Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Kandeel, M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Available at: [Link][1]

  • Tzara, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link][2]

  • Pain, A., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. Chemistry Stack Exchange. Available at: [Link][7]

  • Nate McMillan. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link][5]

  • Gomez, C., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link][6]

  • ResearchGate. (2018). Compilation of amdiation through ester aminolysis. ResearchGate. Available at: [Link][10]

Sources

Ethyl Quinoline-4-carboxylate: A Versatile Intermediate for Expedited Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent aromatic and electronic properties facilitate interactions with a diverse array of biological targets, rendering it a cornerstone in the development of numerous therapeutic agents.[1][2] From the historical success of quinine and chloroquine in combating malaria to contemporary applications in oncology and infectious diseases, the quinoline scaffold continues to be a fertile ground for drug discovery.[1][2] Ethyl quinoline-4-carboxylate, in particular, serves as a crucial and versatile intermediate, offering a readily modifiable platform for the synthesis of compound libraries aimed at a spectrum of biological targets.

This guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its synthesis, functionalization, and application in the generation of novel therapeutic candidates, supported by detailed protocols and mechanistic insights.

Core Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4] The resulting quinoline-4-carboxylic acid can then be esterified to yield this compound.

Protocol 1: Synthesis of 2-Substituted Quinoline-4-Carboxylic Acid via the Pfitzinger Reaction

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid, a direct precursor to this compound.

Materials:

  • Isatin (or substituted isatin)

  • α-Methylene carbonyl compound (e.g., a substituted acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve the isatin and the α-methylene carbonyl compound in a mixture of ethanol and water.

  • Add a catalytic amount of potassium hydroxide (KOH) to the solution.[5]

  • Heat the reaction mixture to reflux for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to precipitate the quinoline-4-carboxylic acid product.[7]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Base Catalysis: The base (KOH) is crucial for the deprotonation of the α-methylene group of the carbonyl compound, forming a reactive enolate which then attacks the isatin.[4]

  • Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a reasonable reaction time.

  • Acidification: The final product, a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the desired product.

Esterification to this compound

The synthesized quinoline-4-carboxylic acid can be readily converted to its ethyl ester via Fischer esterification.

Procedure:

  • Suspend the quinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-8 hours.

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Application in Drug Discovery: Derivatization Strategies

The true utility of this compound lies in its capacity for facile derivatization at multiple positions, enabling the exploration of structure-activity relationships (SAR). The ester moiety at the 4-position is a prime handle for modification, typically through amide bond formation.

Protocol 2: Amide Coupling to Synthesize Quinoline-4-Carboxamides

Quinoline-4-carboxamides have demonstrated significant biological activity, particularly as antimalarial agents.[3][8] This protocol outlines a standard amide coupling procedure.

Materials:

  • This compound

  • A primary or secondary amine

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

Procedure:

  • Hydrolyze the this compound to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.[9]

  • Dissolve the resulting quinoline-4-carboxylic acid in anhydrous DMF.

  • Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.[3]

  • Add the desired amine and a base (e.g., triethylamine) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validating System:

  • The progress of the reaction can be monitored by TLC, observing the consumption of the starting carboxylic acid and the appearance of the new, typically less polar, amide product.

  • The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Case Study: Quinoline Derivatives as Enzyme Inhibitors

The quinoline scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

4-Quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] Inhibition of DHODH can halt cell proliferation, making it an attractive target for cancer and autoimmune disease therapies.[9] The carboxylic acid moiety is crucial for activity, forming a salt bridge with a key arginine residue in the enzyme's active site.[9]

Sirtuin 3 (SIRT3) Inhibitors

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in certain cancers.[11][12] In this case, the quinoline-4-carboxylic acid core serves as a scaffold to position pharmacophoric groups that interact with the enzyme's active site.[11]

Data Presentation

Compound ClassTargetTherapeutic AreaKey Structural FeatureReference
Quinoline-4-carboxamidesTranslation Elongation Factor 2 (PfEF2)AntimalarialAmide linkage at C4[13]
4-Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)Anticancer, AutoimmuneCarboxylic acid at C4[9][10]
2-Aryl-Quinoline-4-CarboxamidesSirtuin 3 (SIRT3)AnticancerSubstituted amide at C4[11][12]

Experimental Workflow & Signaling Pathway Visualization

Experimental Workflow: From Intermediate to Bioactive Compound

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization & Screening Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl α-Methylene Carbonyl Carbonyl->Pfitzinger QCA Quinoline-4-Carboxylic Acid Pfitzinger->QCA Esterification Esterification QCA->Esterification EQC This compound Esterification->EQC Hydrolysis Hydrolysis EQC->Hydrolysis Coupling Amide Coupling Hydrolysis->Coupling Amine Amine Library Amine->Coupling Library Quinoline-4-Carboxamide Library Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for drug discovery using this compound.

Signaling Pathway: Inhibition of DHODH by a Quinoline-4-Carboxylic Acid

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... Depletion Pyrimidine Depletion Orotate->Depletion DHODH->Orotate DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline-4-Carboxylic Acid Inhibitor Inhibitor->Inhibition Inhibition->DHODH Arrest S-Phase Arrest Depletion->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for DHODH inhibitors derived from quinoline-4-carboxylic acid.

Conclusion

This compound is a demonstrably valuable intermediate in the field of drug discovery. Its straightforward synthesis and the versatility of its functional handles provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The continued success of quinoline-based drugs in treating a range of diseases underscores the importance of this scaffold, and this compound will undoubtedly remain a key building block in the quest for novel and effective therapeutics.

References

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4495-4513. [Link]

  • Al-Ostoot, F. H., et al. (2014). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

  • El-Faham, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19450-19474. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247-12255. [Link]

  • Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Bai, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864697. [Link]

  • Anonymous. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

  • Bai, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health. [Link]

  • Anonymous. (n.d.). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • El-Faham, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Anonymous. (n.d.). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

Application Notes and Protocols for the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to the synthesis of quinoline and its derivatives.[1] This application note offers a comprehensive guide for researchers, scientists, and professionals in drug development on the theoretical underpinnings and practical execution of this important transformation. We delve into the reaction mechanism, provide a detailed step-by-step protocol for the synthesis of 2-methylquinoline, and present a thorough troubleshooting guide to navigate common experimental challenges. Furthermore, we explore the scope and limitations of the reaction and offer quantitative data on the synthesis of various quinoline derivatives.

Introduction: The Enduring Relevance of the Doebner-von Miller Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional dyes. The Doebner-von Miller reaction, a modification of the Skraup synthesis, has been a reliable and versatile tool for accessing these valuable compounds for over a century.[1][2] The reaction facilitates the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic catalysis to yield a variety of substituted quinolines.[2][3]

This application note aims to provide both a theoretical and practical framework for employing the Doebner-von Miller synthesis in a laboratory setting. By understanding the mechanistic nuances and adhering to a well-defined protocol, researchers can effectively harness this powerful reaction for their synthetic needs.

Reaction Mechanism: A Fragmentation-Recombination Pathway

The mechanism of the Doebner-von Miller reaction has been the subject of considerable study, with evidence from 13C-labeling experiments pointing towards a complex fragmentation-recombination pathway.[4][5] This understanding is crucial for optimizing reaction conditions and predicting potential outcomes. The key steps are as follows:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[2]

  • Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[2][6]

  • Recombination (Aldol-type Condensation): These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.[2]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[2]

  • Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline.[2] An external oxidizing agent is sometimes required, though in many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[2]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1. Michael Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Fragments Imine + Saturated Carbonyl Fragments Michael_Adduct->Fragments 2. Fragmentation New_Imine Recombined α,β-Unsaturated Imine Fragments->New_Imine 3. Recombination Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline 4. Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline 5. Aromatization (Oxidation)

Caption: The Fragmentation-Recombination Mechanism of the Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol provides a detailed procedure for the synthesis of 2-methylquinoline from aniline and crotonaldehyde. This method incorporates a biphasic solvent system to mitigate the common issue of tar formation.[7]

Materials and Equipment
Reagent/EquipmentSpecification
AnilineReagent grade, freshly distilled
Crotonaldehyde≥99.5%, stabilized
Hydrochloric Acid (HCl)6 M aqueous solution
TolueneReagent grade
Sodium Hydroxide (NaOH)Concentrated aqueous solution
Dichloromethane (CH2Cl2)Reagent grade
Anhydrous Sodium Sulfate (Na2SO4)Granular
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Steam distillation apparatus
Vacuum distillation apparatus
Step-by-Step Procedure

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

Reaction Execution:

  • Heat the acidic aniline solution to reflux with vigorous stirring.

  • Once refluxing, add the crotonaldehyde solution dropwise from the addition funnel over a period of 1-2 hours. The slow addition is critical to prevent the polymerization of crotonaldehyde, a primary cause of tar formation.[7]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This step can be exothermic, so cooling in an ice bath may be necessary.

  • Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylquinoline.

Purification

Purification of the crude product is often necessary to remove tarry byproducts and unreacted starting materials. Steam distillation is a highly effective method for this purpose.[8]

  • Set up a steam distillation apparatus with the crude 2-methylquinoline in the distilling flask.

  • Pass steam through the flask. The volatile 2-methylquinoline will co-distill with the water.

  • Collect the distillate until it runs clear.

  • The 2-methylquinoline will separate as an oil in the distillate. Separate the organic layer and extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and remove the solvent.

  • For highly pure 2-methylquinoline, a final vacuum distillation can be performed.[8][9]

Quantitative Data: Scope and Limitations

The Doebner-von Miller reaction is compatible with a range of substituted anilines and α,β-unsaturated carbonyl compounds. However, the yields can be influenced by the electronic and steric nature of the substituents.

Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)
AnilineCrotonaldehyde2-MethylquinolineModerate to Good
4-IsopropylanilineMesityl Oxide1,2-Dihydro-6-isopropyl-2,2,4-trimethylquinoline38-60
AnilineCinnamaldehyde2-PhenylquinolineLow (complex mixture)
4-Aminophenolγ-Aryl-β,γ-unsaturated α-ketoester6-Hydroxy-2-carboxy-4-arylquinoline79
4-Nitroanilineγ-Aryl-β,γ-unsaturated α-ketoester2-Carboxy-6-nitro-4-arylquinolineDecreased

Yields are representative and can vary based on specific reaction conditions.[2][5]

Limitations:

  • Steric Hindrance: The reaction is less efficient with sterically hindered α,β-unsaturated aldehydes and ketones, often leading to complex mixtures and low yields of the desired quinoline.[10]

  • Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups are known to give lower yields under conventional Doebner-von Miller conditions.[11]

Caption: Substrate Suitability in the Doebner-von Miller Reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Use fresh, high-purity acid catalyst.- Ensure the reaction is maintained at the appropriate temperature.- Monitor the reaction by TLC and extend the reaction time if necessary.
Significant Tar Formation - High concentration of the α,β-unsaturated carbonyl compound- Excessively harsh acidic conditions or high temperatures- Employ a biphasic solvent system (e.g., toluene/aqueous HCl).- Add the α,β-unsaturated carbonyl compound slowly to the heated aniline solution.- Optimize the acid concentration and type; consider milder Lewis acids.
Formation of Tetrahydroquinoline Impurities - Incomplete oxidation of the dihydroquinoline intermediate- Ensure a sufficient amount of the oxidizing agent is present.- Prolong the reaction time or increase the temperature during the oxidation step.- Consider a post-reaction oxidation step with an appropriate oxidizing agent (e.g., DDQ, MnO2).[7]
Complex Mixture of Products - Use of sterically hindered or γ-substituted α,β-unsaturated carbonyls- Unfavorable reaction conditions- If possible, choose a less sterically demanding substrate.- Systematically vary the acid catalyst, solvent, and temperature to optimize for the desired product.

Safety Precautions

The Doebner-von Miller reaction involves the use of hazardous materials and should be performed with appropriate safety measures.

  • Aniline: Toxic if inhaled, ingested, or absorbed through the skin. It is a suspected carcinogen and mutagen. Always handle aniline in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. It is a severe irritant to the eyes, skin, and respiratory tract. Handle with extreme care in a fume hood, using appropriate PPE. Ensure there are no ignition sources nearby.

  • Strong Acids: Concentrated acids like HCl are corrosive and can cause severe burns. Handle with care, wearing acid-resistant gloves and safety goggles.

  • Exothermic Reaction: The reaction can be exothermic, particularly during the neutralization step. Be prepared for a potential increase in temperature and pressure.

References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Mechanism of the Doebner–Miller lepidine synthesis. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Steam Distillation. Truman ChemLab. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Purification method of 2-methyl quinoline.
  • Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • (PDF) Skraup-Doebner-Von Miller Quinoline Synthesis. Amanote Research. [Link]

Sources

The Versatility of Ethyl Quinoline-4-carboxylate in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] Fused heterocyclic quinolines, in particular, represent a class of compounds with significant therapeutic potential, finding applications as anticancer, antimalarial, and anti-inflammatory agents. Ethyl quinoline-4-carboxylate is a readily accessible and versatile building block for the construction of these complex molecular architectures. Its ester functionality at the C4 position provides a convenient handle for a variety of chemical transformations, enabling the annulation of additional heterocyclic rings onto the quinoline core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of diverse fused heterocyclic systems, including pyrazolo[3,4-c]quinolines, furo[3,2-c]quinolines, and pyrimido[4,5-c]quinolines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format.

Core Synthetic Pathways from this compound

The strategic placement of the carboxylate group in this compound allows for its conversion into various key intermediates, which can then be cyclized to form the desired fused heterocyclic systems. The following sections detail the synthesis of these intermediates and their subsequent transformations.

Synthesis of Quinoline-4-carbohydrazide: A Crucial Intermediate

The conversion of the ethyl ester to a hydrazide is a pivotal first step in the synthesis of several nitrogen-containing heterocycles. This transformation is typically achieved through a straightforward reaction with hydrazine hydrate.

Protocol 1: Synthesis of Quinoline-4-carbohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, quinoline-4-carbohydrazide, will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide.

Causality Behind Experimental Choices: The use of excess hydrazine hydrate drives the reaction to completion. Absolute ethanol is a suitable solvent that readily dissolves the starting material and facilitates the reaction.

Application in the Synthesis of Pyrazolo[3,4-c]quinolines

Pyrazolo[3,4-c]quinolines are a class of compounds known for their potential as kinase inhibitors and anti-inflammatory agents.[3] A common and efficient method for their synthesis involves the cyclization of quinoline-4-carbohydrazide with a 1,3-dicarbonyl compound.

Protocol 2: Synthesis of Ethyl 1H-pyrazolo[3,4-c]quinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask, suspend quinoline-4-carbohydrazide (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add diethyl malonate (1.2 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux for 8-12 hours, with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to afford the pure ethyl 1H-pyrazolo[3,4-c]quinoline-3-carboxylate.

Mechanism Insight: The reaction proceeds through an initial condensation of the hydrazide with one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Table 1: Synthesis of Pyrazolo[3,4-c]quinoline Derivatives

ReagentConditionsProductYield (%)Reference
Ethyl acetoacetateGlacial acetic acid, reflux3-Methyl-1H-pyrazolo[3,4-c]quinoline75-85[4]
Diethyl malonateGlacial acetic acid, refluxEthyl 1H-pyrazolo[3,4-c]quinoline-3-carboxylate70-80[5]
AcetylacetoneEthanol, reflux3,4-Dimethyl-1H-pyrazolo[3,4-c]quinoline80-90[4]

Diagram 1: Synthesis of Pyrazolo[3,4-c]quinolines

G cluster_0 Synthesis of Pyrazolo[3,4-c]quinolines This compound This compound Quinoline-4-carbohydrazide Quinoline-4-carbohydrazide This compound->Quinoline-4-carbohydrazide Hydrazine Hydrate, EtOH, Reflux Pyrazolo[3,4-c]quinoline Pyrazolo[3,4-c]quinoline Quinoline-4-carbohydrazide->Pyrazolo[3,4-c]quinoline Glacial Acetic Acid, Reflux 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Pyrazolo[3,4-c]quinoline

Caption: Workflow for Pyrazolo[3,4-c]quinoline Synthesis.

Application in the Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are another important class of heterocyclic compounds with diverse biological activities. Their synthesis from this compound requires a multi-step approach, often involving the initial formation of a 4-hydroxyquinoline intermediate.

Protocol 3: Synthesis of Furo[3,2-c]quinolines

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol deviates from this compound but illustrates a common precursor. A related approach from the target starting material would involve hydrolysis and subsequent reactions. A more direct, albeit advanced, approach involves a tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols.[6][7]

  • Reaction Setup: A mixture of an appropriate aniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150 °C for 2 hours.

  • Cyclization: The resulting intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to 240-250 °C for 30 minutes to effect cyclization.

  • Isolation: Upon cooling, the product crystallizes and can be collected by filtration and washed with a non-polar solvent like hexane.

Step 2: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

  • Chlorination: The ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.[8]

  • Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated. The crude product can be purified by column chromatography.

Step 3: Synthesis of Furo[3,2-c]quinoline

  • Reaction with a Phenol: The ethyl 4-chloroquinoline-3-carboxylate (1 equivalent) is reacted with a substituted phenol (e.g., 2-methoxyphenol) in the presence of a base like potassium carbonate in a solvent like DMF at elevated temperature.

  • Demethylation and Cyclization: The resulting ether intermediate is then treated with a demethylating agent like boron tribromide (BBr₃) followed by an intramolecular cyclization to yield the furo[3,2-c]quinoline core.[4]

Diagram 2: Furo[3,2-c]quinoline Synthetic Pathway

G cluster_1 Synthesis of Furo[3,2-c]quinolines Ethyl 4-hydroxyquinoline-3-carboxylate Ethyl 4-hydroxyquinoline-3-carboxylate Ethyl 4-chloroquinoline-3-carboxylate Ethyl 4-chloroquinoline-3-carboxylate Ethyl 4-hydroxyquinoline-3-carboxylate->Ethyl 4-chloroquinoline-3-carboxylate POCl3, Reflux Ether Intermediate Ether Intermediate Ethyl 4-chloroquinoline-3-carboxylate->Ether Intermediate Substituted Phenol, K2CO3, DMF Furo[3,2-c]quinoline Furo[3,2-c]quinoline Ether Intermediate->Furo[3,2-c]quinoline 1. BBr3 2. Intramolecular Cyclization

Caption: Multi-step Synthesis of Furo[3,2-c]quinolines.

Application in the Synthesis of Pyrimido[4,5-c]quinolines

Pyrimido[4,5-c]quinolines are of significant interest due to their potential as antiallergic and anticancer agents.[9] Their synthesis often involves the construction of the pyrimidine ring onto a pre-formed quinoline nucleus. A plausible route from this compound involves its conversion to an amino-substituted quinoline derivative.

Protocol 4: Synthesis of Pyrimido[4,5-c]quinolines

Step 1: Synthesis of 4-Aminoquinoline-3-carbonitrile

This is a representative intermediate. Starting from ethyl 4-chloroquinoline-3-carboxylate (from Protocol 3, Step 2):

  • Amination: The chloroquinoline is reacted with a source of ammonia (e.g., ammonium hydroxide in a sealed tube or ammonia gas bubbled through the solution) at elevated temperatures.

  • Conversion to Nitrile: The resulting amino ester can be converted to the corresponding amide and then dehydrated to the nitrile using a dehydrating agent like POCl₃ or trifluoroacetic anhydride.

Step 2: Synthesis of Pyrimido[4,5-c]quinoline

  • Reaction with Formamide: The 4-aminoquinoline-3-carbonitrile (1 equivalent) is heated with an excess of formamide or a mixture of formic acid and formamide.

  • Cyclization: This one-pot reaction leads to the direct formation of the pyrimido[4,5-c]quinoline ring system.

  • Isolation: The reaction mixture is cooled and the product is precipitated by the addition of water, filtered, and recrystallized.

Alternative Multicomponent Approach:

A more modern and efficient approach involves a one-pot, three-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, often catalyzed by a base like DABCO.[10] While this does not directly use this compound, it highlights a convergent strategy for accessing related pyrimido[4,5-b]quinolines.

Diagram 3: Pyrimido[4,5-c]quinoline Synthesis Workflow

G cluster_2 Synthesis of Pyrimido[4,5-c]quinolines Ethyl 4-chloroquinoline-3-carboxylate Ethyl 4-chloroquinoline-3-carboxylate 4-Aminoquinoline-3-carbonitrile 4-Aminoquinoline-3-carbonitrile Ethyl 4-chloroquinoline-3-carboxylate->4-Aminoquinoline-3-carbonitrile 1. NH3 2. Dehydration Pyrimido[4,5-c]quinoline Pyrimido[4,5-c]quinoline 4-Aminoquinoline-3-carbonitrile->Pyrimido[4,5-c]quinoline Formamide, Heat

Caption: Synthetic Route to Pyrimido[4,5-c]quinolines.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. Through a series of well-established chemical transformations, including hydrazide formation, chlorination, and subsequent cyclization reactions, researchers can access medicinally relevant scaffolds such as pyrazolo[3,4-c]quinolines, furo[3,2-c]quinolines, and pyrimido[4,5-c]quinolines. The protocols and mechanistic insights provided in this application note are intended to empower researchers in the fields of organic synthesis and drug discovery to explore the rich chemical space offered by this readily available building block, paving the way for the development of novel therapeutic agents and functional materials.

References

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Adv.2022 , 12, 24155-24166. Available from: [Link]

  • Ukrainets, I. V., et al. 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds2005 , 41, 1033-1036. Available from: [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology2014 , 3(9), 15965-15971. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. J. Med. Chem.2014 , 57(15), 6374-6385. Available from: [Link]

  • Fathy, U., et al. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal2021 , 13(2), 550-562. Available from: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances2022 , 12(38), 24155-24166. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(18), 3326. Available from: [Link]

  • Trilleras, J., et al. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. R. Soc. Open Sci.2024 , 11, 231128. Available from: [Link]

  • Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega2022 , 7(49), 45585-45594. Available from: [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available from: [Link]

  • Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. Journal of Heterocyclic Chemistry2023 , 60(11), 1947-1967. Available from: [Link]

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Sci Rep2020 , 10, 12933. Available from: [Link]

  • Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. Journal of Heterocyclic Chemistry2011 , 48(4), 863-868. Available from: [Link]

  • Aly, A. A., et al. Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. Monatshefte für Chemie - Chemical Monthly2012 , 143, 1295-1300. Available from: [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega2022 , 7(49), 45585-45594. Available from: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules2013 , 18(10), 12178-12191. Available from: [Link]

  • Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. Journal of the Chinese Chemical Society2007 , 54(3), 735-742. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Drug Res (Stuttg)2014 , 64(12), 655-662. Available from: [Link]

  • Lahna, O., et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry2022 , 21(2), 1-19. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem2017 , 60(19), 8069-8086. Available from: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. 2021 . Available from: [Link]

Sources

Application Note: 1H and 13C NMR Characterization of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of ethyl quinoline-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of NMR spectroscopy as applied to quinoline derivatives, provides detailed, field-proven protocols for sample preparation and spectral acquisition, and offers an in-depth analysis of the resulting spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably characterize and validate the structure of this compound.

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse pharmacological activities.[1][2] this compound, in particular, serves as a versatile intermediate in the synthesis of various biologically active compounds.[2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[6] By providing detailed information about the chemical environment of ¹H and ¹³C nuclei, NMR allows for the precise mapping of the molecular structure, confirmation of synthesis, and assessment of purity.

This application note will delve into the specifics of acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. We will explore the influence of the quinoline ring's aromaticity and the electron-withdrawing nature of the ethyl carboxylate group on the chemical shifts and coupling patterns observed in the spectra.

Theoretical Background: Understanding the NMR of Quinolines

The NMR spectrum of a quinoline derivative is governed by the electronic environment of each proton and carbon atom. The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a complex distribution of electron density.[2] This, in turn, influences the magnetic shielding of the nuclei, leading to characteristic chemical shifts.

  • ¹H NMR: The protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shift is influenced by their position relative to the nitrogen atom and any substituents. Protons closer to the electronegative nitrogen atom (e.g., H2) are generally deshielded and appear at a lower field (higher ppm). The ethyl group's protons will appear in the upfield region, with the methylene protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling.

  • ¹³C NMR: The carbon atoms of the quinoline ring also have distinct chemical shifts, typically in the range of δ 120-150 ppm.[7] Carbons directly bonded to the nitrogen or the carboxylate group will be significantly deshielded. The carbonyl carbon of the ester will have a characteristic chemical shift in the δ 165-175 ppm region.

Substituent effects play a crucial role in the observed chemical shifts. Electron-withdrawing groups, such as the carboxylate at the 4-position, will deshield nearby protons and carbons, causing their signals to shift downfield.[8] Conversely, electron-donating groups would cause an upfield shift.[8]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9] The following protocol is a self-validating system designed to yield high-resolution spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[11]

  • High-quality 5 mm NMR tubes[11][12]

  • Glass Pasteur pipette and cotton wool or a syringe filter[13]

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11][13] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a signal for the instrument's deuterium lock system.[10]

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but ensure the sample does not decompose.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[10][13] This can be achieved by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): ~2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K.

Spectral Analysis and Data Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectral features of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will display signals corresponding to the seven protons on the quinoline ring and the five protons of the ethyl group. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.9d~4.5
H3~8.2d~4.5
H5~8.1d~8.5
H8~8.0d~8.5
H6~7.7t~7.5
H7~7.5t~7.5
-OCH₂CH₃~4.5q~7.1
-OCH₂CH₃~1.4t~7.1
  • Aromatic Region: The protons on the pyridine ring (H2 and H3) are the most deshielded due to the proximity of the nitrogen atom. H2 appears as a doublet coupled to H3. The protons on the benzene ring (H5, H6, H7, H8) exhibit a more complex pattern. H5 and H8 typically appear as doublets, while H6 and H7 appear as triplets (or more complex multiplets due to overlapping signals).

  • Aliphatic Region: The methylene protons (-OCH₂-) of the ethyl group appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show twelve distinct signals, corresponding to the nine carbons of the quinoline ring, the carbonyl carbon, and the two carbons of the ethyl group. The spectrum is typically acquired with proton decoupling, resulting in singlets for all carbon signals.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O~166
C2~150
C4~148
C8a~149
C4a~129
C8~130
C6~129
C5~127
C7~126
C3~121
-OCH₂CH₃~62
-OCH₂CH₃~14
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears at the lowest field.

  • Aromatic Carbons: The carbons of the quinoline ring resonate in the aromatic region. The carbons attached to the nitrogen (C2 and C8a) and the carbon bearing the carboxylate group (C4) are significantly deshielded.

  • Aliphatic Carbons: The methylene carbon (-OCH₂-) and the methyl carbon (-CH₃) of the ethyl group appear at the highest field.

Visualization of Key Structural Features

To better understand the relationships between the different parts of the molecule, a structural diagram is provided below.

Ethyl_Quinoline_4_Carboxylate cluster_quinoline Quinoline Ring cluster_ester Ethyl Carboxylate Group C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C_O C=O C4->C_O Bond C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 O_ester O C_O->O_ester Double Bond CH2 CH2 O_ester->CH2 CH3 CH3 CH2->CH3

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Ethyl Quinoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl quinoline-4-carboxylate is a key heterocyclic compound utilized as a building block in the synthesis of a variety of pharmacologically active molecules. Its quinoline core is a feature of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial and antimicrobial properties.[1] A thorough understanding of the molecule's behavior under mass spectrometric analysis is critical for its identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies in drug development.

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind the observed fragmentation pathways and provide robust, field-proven protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Fragmentation Pathways and Mechanistic Insights

The fragmentation of this compound is largely dictated by the stability of the quinoline ring and the lability of the ethyl ester group at the 4-position. The ionization method employed significantly influences the type and extent of fragmentation observed.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (70 eV), this compound undergoes distinct fragmentation steps. The molecular ion ([M]•+) is readily formed and observed at m/z 201.[2] The primary fragmentation pathways are initiated by the cleavage of the ester group, a common fragmentation pattern for esters.[3]

The key fragmentation steps are as follows:

  • Loss of the Ethoxy Radical: The initial and most significant fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH2CH3), resulting in the formation of the quinoline-4-carbonylium ion at m/z 156 . This is a highly stable acylium ion.

  • Decarbonylation: The quinoline-4-carbonylium ion (m/z 156) can subsequently lose a molecule of carbon monoxide (CO) to form the quinolinyl cation at m/z 128 .

  • Further Fragmentation of the Quinoline Ring: The quinolinyl cation (m/z 128) can undergo further fragmentation, although to a lesser extent, by losing hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring system, to yield a fragment at m/z 101 .[4] However, the PubChem GC-MS data indicates a more prominent fragment at m/z 103 ,[2] which could arise from a rearrangement and loss of C2H2 from the m/z 128 ion.

The proposed EI fragmentation pathway is visualized in the diagram below.

EI Fragmentation of this compound M This compound [M]•+ m/z 201 F1 Quinoline-4-carbonylium ion m/z 156 M->F1 - •OCH2CH3 F2 Quinolinyl cation m/z 128 F1->F2 - CO F3 Fragment ion m/z 103 F2->F3 - C2H2

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Fragmentation

In positive ion mode ESI, this compound is readily protonated, typically at the nitrogen atom of the quinoline ring, to form the [M+H]+ ion at m/z 202 . Tandem mass spectrometry (MS/MS) of this precursor ion, through collision-induced dissociation (CID), reveals a slightly different fragmentation pattern compared to EI, characteristic of even-electron ion fragmentation.[5]

The primary ESI-MS/MS fragmentation pathway involves:

  • Neutral Loss of Ethene: A common fragmentation for ethyl esters is the loss of a neutral ethene molecule (C2H4) via a McLafferty-type rearrangement, leading to the formation of the protonated quinoline-4-carboxylic acid at m/z 174 .

  • Loss of Carbon Monoxide: The ion at m/z 174 can then lose carbon monoxide (CO) to produce a fragment at m/z 146 .

  • Loss of Water: Alternatively, the protonated quinoline-4-carboxylic acid (m/z 174) can lose a molecule of water (H2O) to form an ion at m/z 156 .

ESI-MS/MS Fragmentation of this compound MH Protonated this compound [M+H]+ m/z 202 F1_ESI Protonated Quinoline-4-carboxylic acid m/z 174 MH->F1_ESI - C2H4 F2_ESI Fragment ion m/z 146 F1_ESI->F2_ESI - CO F3_ESI Quinoline-4-carbonylium ion m/z 156 F1_ESI->F3_ESI - H2O

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Data Presentation

The characteristic ions observed in the mass spectra of this compound are summarized in the table below.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI 201 ([M]•+)156•OCH2CH3 (Ethoxy radical)Quinoline-4-carbonylium ion
128CO (Carbon monoxide)Quinolinyl cation
103C2H2 (Acetylene)Rearranged fragment ion
ESI (+) 202 ([M+H]+)174C2H4 (Ethene)Protonated quinoline-4-carboxylic acid
156H2O (Water)Quinoline-4-carbonylium ion
146CO (Carbon monoxide)Fragment ion

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SP1 Dissolve sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of 10-100 µg/mL. GC1 Inject 1 µL of the sample into the GC-MS system. SP1->GC1 GC2 Chromatographic separation on a DB-5MS column (or equivalent). GC1->GC2 GC3 Mass spectrometric detection using Electron Ionization (EI). GC2->GC3 DA1 Extract the total ion chromatogram (TIC). GC3->DA1 DA2 Identify the peak for ethyl quinoline-4-carboxylate. DA1->DA2 DA3 Analyze the mass spectrum and compare with expected fragmentation. DA2->DA3

Caption: General workflow for the GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

    • Ensure the sample is fully dissolved before injection.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC (or equivalent).

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp to 260°C at a rate of 20°C/min.

      • Hold at 260°C for 5 minutes.[6]

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis

For samples in complex biological or aqueous matrices, LC-MS/MS provides enhanced selectivity and sensitivity.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water, to a concentration of 1-10 µg/mL.

    • For complex matrices like plasma or urine, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.[7]

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 1 minute.

      • Return to initial conditions and re-equilibrate for 2 minutes.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantitative: m/z 202 -> 174

      • Qualitative: m/z 202 -> 156

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The expected outcomes are based on established fragmentation principles of organic molecules.

  • GC-MS Validation: The identity of the analyte can be confirmed by both its retention time and the presence of the characteristic ions at m/z 201, 156, 128, and 103 in the correct relative abundances. The absence of any of these key ions would indicate either a different compound or co-elution with an interfering substance.

  • LC-MS/MS Validation: The use of MRM provides a high degree of certainty. The simultaneous detection of two or more specific transitions for the precursor ion at the expected retention time provides a high level of confidence in the identification. The ratio of the quantitative to qualitative transitions should remain constant across standards and samples.

Potential pitfalls include poor chromatographic resolution, matrix effects in LC-MS, and thermal degradation in the GC inlet. These can be mitigated by optimizing the chromatographic conditions, employing appropriate sample clean-up procedures, and using an internal standard for quantification.

Conclusion

This application note details the characteristic fragmentation patterns of this compound under both EI and ESI conditions. The primary fragmentation pathways involve the cleavage and rearrangement of the ethyl ester group, leading to a series of predictable and identifiable fragment ions. The provided GC-MS and LC-MS/MS protocols offer robust and reliable methods for the analysis of this compound in various research and development settings. By understanding these fragmentation mechanisms and applying the detailed protocols, researchers can confidently identify and quantify this compound, ensuring data integrity and advancing their scientific objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pradeep, P. S., et al. (2016). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.
  • El-Gendy, A. A. M. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 164-168.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(7), 887-894.
  • ResearchGate. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Kertész, V., & Van Berkel, G. J. (2010).
  • PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 2428, 012019.
  • Mándi, A., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(10), 1345-1354.
  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Lahna, Z., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • ResearchGate. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl quinoline-4-carboxylate is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds, including antimalarial and anticancer agents. The purity of this intermediate is paramount, as even trace impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of such compounds, offering high resolution and sensitivity.[1][2]

This application note provides a detailed, scientifically-grounded protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound. We will delve into the rationale behind the selection of chromatographic parameters and present a step-by-step guide for researchers, scientists, and drug development professionals to achieve high-purity this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[3]
Molecular Weight201.22 g/mol [3]
Predicted pKa2.88 ± 0.13Guidechem
XLogP31.2[3]

The quinoline nitrogen in the molecule is weakly basic, with a predicted pKa of around 2.88. This means that at a pH below its pKa, the nitrogen atom will be protonated. This property is critical for controlling retention and peak shape in RP-HPLC. The positive XLogP3 value indicates a moderate level of hydrophobicity, making it well-suited for reversed-phase chromatography.

HPLC Method Development and Rationale

The selection of the HPLC method parameters is a systematic process aimed at achieving optimal separation of the target compound from its impurities.

Chromatographic Mode: Reversed-Phase HPLC

Given the moderate hydrophobicity of this compound, reversed-phase HPLC is the most appropriate chromatographic mode.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase: C18 Column

A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase chromatography due to its high hydrophobicity and broad applicability. A high-purity, end-capped silica-based C18 column is recommended to minimize peak tailing caused by interactions between the basic quinoline nitrogen and residual acidic silanol groups on the silica surface.

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol is a viable alternative but may offer different selectivity.

  • Aqueous Phase and pH Control: For basic compounds like this compound, controlling the pH of the mobile phase is crucial for achieving symmetrical peak shapes. Operating at a low pH (around 2.5-3.5) ensures that the quinoline nitrogen is consistently protonated, preventing peak tailing that can occur when both the protonated and non-protonated forms are present.[5] An acidic modifier is added to the aqueous phase to maintain a low pH. Formic acid (0.1%) is a good choice as it is a volatile additive, making it compatible with mass spectrometry (LC-MS) and simplifying the post-purification workup (evaporation). Trifluoroacetic acid (TFA) is another common additive but can be more difficult to remove from the final product.

Detection Wavelength
Gradient Elution

A gradient elution strategy, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted in a reasonable time with good peak shape.[7][8]

Detailed HPLC Purification Protocol

This protocol is designed for the preparative purification of this compound.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (≥98%)

  • Methanol (for sample dissolution)

  • 0.45 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or PDA detector.

  • Fraction collector.

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Analytical C18 column for purity analysis (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Mobile Phases
  • Mobile Phase A: 0.1% Formic Acid in Water. To 1 L of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution (e.g., 20-50 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for both analytical and preparative scale purification.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Detection Wavelength 254 nm (or λmax)254 nm (or λmax)
Column Temperature 30 °CAmbient
Injection Volume 10 µL1-5 mL (depending on concentration)
Gradient Program
0-2 min30% B30% B
2-15 min30% to 80% B (linear)30% to 80% B (linear)
15-17 min80% B80% B
17.1-20 min30% B (re-equilibration)30% B (re-equilibration)
Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample onto Preparative Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: Aq. HCOOH, B: ACN/HCOOH) MobilePhasePrep->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct High-Purity Ethyl Quinoline-4-carboxylate Evaporation->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample solution onto the column.

  • Chromatographic Run and Fraction Collection: Run the gradient method as described in the table above. Collect fractions corresponding to the main peak of this compound using the fraction collector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Combine the fractions with the desired purity (e.g., >99%). Remove the solvent using a rotary evaporator to obtain the purified product.

Method Validation Considerations (ICH Q2(R2))

For use in a regulated environment, the analytical HPLC method for purity assessment should be validated according to ICH guidelines.[9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing pH of the mobile phase is too high; secondary interactions with silanols.Decrease the pH of the mobile phase by increasing the formic acid concentration slightly (e.g., to 0.2%). Use a high-quality, end-capped C18 column.
Poor Resolution Inappropriate gradient slope or mobile phase composition.Optimize the gradient. A shallower gradient can improve the separation of closely eluting peaks.[7] Try methanol as the organic modifier to alter selectivity.
High Backpressure Column frit blockage; buffer precipitation.Filter all samples and mobile phases. Ensure the buffer concentration is not too high.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use fresh, high-purity solvents. Implement a needle wash step in the autosampler method.

Conclusion

This application note provides a robust and scientifically-driven HPLC method for the purification of this compound. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a reliable and reproducible purification process can be established. The detailed protocol and troubleshooting guide serve as a practical resource for researchers in the pharmaceutical industry to obtain high-purity material essential for downstream applications.

References

  • A Review On Recent Advances In Development Of RP-HPLC Method. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • HPLC Method Development - A Review. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2025). ResearchGate. [Link]

  • A review on method development by hplc. (n.d.). SciSpace. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Gradient Optimization in Liquid Chromatography. (2025). Welch Materials. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Readers Insight. [Link]

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (n.d.). LCGC.
  • Method development & optimiz
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4. (n.d.).
  • How do you choose a mobile phase in HPLC? (2022). Quora.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018).
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • Ethyl 4-hydroxybenzo[h]quinoline-3-carboxyl
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry.fficacy. (n.d.). Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Esterification of Quinoline-4-Carboxylic Acid to its Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline-4-Carboxylates in Medicinal Chemistry

Quinoline derivatives are a cornerstone in the architecture of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, and antitumor properties.[1][2] Within this privileged scaffold, quinoline-4-carboxylic acid and its esters are of particular importance, serving as crucial intermediates in the synthesis of more complex therapeutic agents.[3] The ester moiety, specifically the ethyl ester, can modulate the pharmacokinetic properties of the parent molecule, such as solubility and cell permeability, which is a critical consideration in drug design and development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of ethyl quinoline-4-carboxylate from quinoline-4-carboxylic acid. We will explore three robust and widely employed esterification methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification for sensitive substrates, and a high-yield route via an acyl chloride intermediate using thionyl chloride. Each section will delve into the mechanistic underpinnings of the reaction, providing a rationale for the experimental design and offering practical insights for successful execution in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of both the starting material and the product is paramount for safe and effective synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions
Quinoline-4-carboxylic acid C₁₀H₇NO₂173.17254-255Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This compound C₁₂H₁₁NO₂201.22~30-33Irritant. May cause an allergic skin reaction and serious eye irritation.[5] Handle with appropriate PPE.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a time-honored and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol, which often serves as the solvent.[6]

Causality of Experimental Choices

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[6] The reaction is performed under reflux to increase the reaction rate. The excess of ethanol is a key factor in driving the equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's principle.[7]

Visualizing the Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow Start Quinoline-4-carboxylic acid + Excess Ethanol Catalyst Add conc. H₂SO₄ (catalyst) Start->Catalyst Reflux Reflux (e.g., 6-8 hours) Catalyst->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Absolute Ethanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-4-carboxylic acid (e.g., 5.0 g, 28.9 mmol).

  • Add a large excess of absolute ethanol (e.g., 100 mL).

  • Slowly and carefully, with stirring, add concentrated sulfuric acid (e.g., 1.5 mL) to the suspension.

  • Heat the reaction mixture to a gentle reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier reaction.[8][9] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]

Causality of Experimental Choices

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester and regenerates the DMAP catalyst. A key advantage of this method is the prevention of a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea. The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid Quinoline-4- carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (byproduct) DMAP DMAP Ester Ethyl quinoline-4- carboxylate N_Acylpyridinium->Ester + Ethanol Ethanol Ethanol Ester->DMAP regenerates Thionyl_Chloride_Workflow Start Quinoline-4-carboxylic acid Thionyl_Chloride React with SOCl₂ (optional DMF catalyst) Start->Thionyl_Chloride Acyl_Chloride Quinoline-4-carbonyl chloride (Intermediate) Thionyl_Chloride->Acyl_Chloride Ethanol_Addition React with Ethanol Acyl_Chloride->Ethanol_Addition Workup Aqueous Work-up & Purification Ethanol_Addition->Workup Product This compound Workup->Product

Sources

Troubleshooting & Optimization

Challenges with electron-deficient anilines in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Quinoline Synthesis >

Introduction

Welcome to the technical support hub for quinoline synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges when using electron-deficient anilines as starting materials. The reduced nucleophilicity of these substrates presents a significant hurdle in classical quinoline syntheses, often leading to low yields, forcing harsh reaction conditions, and promoting unwanted side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of these challenges and offer practical, actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient anilines so problematic in traditional quinoline syntheses like the Skraup, Friedländer, or Combes reactions?

A1: The core issue is electronic deactivation. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), halo (-Cl, -Br), or trifluoromethyl (-CF₃) significantly reduce the electron density on the aniline's amino group (-NH₂). This has two primary consequences:

  • Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is less available to attack electrophilic partners (e.g., carbonyls, α,β-unsaturated systems). This slows down or completely stalls the initial condensation or conjugate addition steps that are critical to forming the quinoline ring.[1][2]

  • Decreased Basicity: The aniline becomes a weaker base. Basicity is often quantified by the pKa of the conjugate acid (anilinium ion). A lower pKa indicates a weaker base. Electron-withdrawing groups stabilize the neutral aniline relative to its protonated form, making it less likely to accept a proton.[3][4][5] This reduced basicity can interfere with acid-catalyzed mechanisms where protonation of other reactants is a key step.

The following table illustrates the dramatic effect of substituents on the basicity of aniline.

Aniline DerivativeSubstituent (Para)pKa of Conjugate AcidRelative Basicity
Aniline-H4.63Reference
4-Chloroaniline-Cl4.15Weaker
4-Bromoaniline-Br3.86Weaker
4-Nitroaniline-NO₂1.00Significantly Weaker

Data compiled from various sources. Exact values may vary slightly based on measurement conditions.[3][5][6][7]

This fundamental electronic deficit means that more energy (e.g., higher temperatures) or stronger activation (e.g., potent acid catalysts) is required to drive the reaction forward, often at the cost of yield and purity.

Troubleshooting Guides by Reaction

This section provides specific troubleshooting advice for common issues encountered in major named reactions for quinoline synthesis when using electron-deficient anilines.

Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10]

Q2: My Friedländer reaction with 2-amino-5-nitrobenzophenone is failing or giving trace product yields. How can I improve this?

A2: This is a classic problem of a deactivated nucleophile (the amino group) failing to efficiently attack the carbonyl of the second reactant. The nitro group strongly deactivates the aniline.

Troubleshooting Workflow:

start Low Yield in Friedländer with EWG Aniline cond1 Are reaction conditions too mild? start->cond1 sol1 Increase Temperature & Use High-Boiling Solvent (e.g., Dowtherm A, PPA) cond1->sol1 Yes cond2 Is Brønsted acid catalyst ineffective? cond1->cond2 No end Improved Yield sol1->end sol2 Switch to a Stronger Lewis Acid Catalyst (e.g., Y(OTf)₃, Sc(OTf)₃, FeCl₃) cond2->sol2 Yes cond3 Is the carbonyl partner also unreactive? cond2->cond3 No sol2->end sol3 Use a more reactive α-methylene ketone or pre-form an enamine cond3->sol3 Yes sol3->end G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Limiting) Aniline EWG-Aniline Enamine Enamine Intermediate (Often stable, isolable) Aniline->Enamine Diketone β-Diketone Diketone->Enamine Protonation Protonation of Carbonyl (Requires Strong Acid) Enamine->Protonation Cyclization Electrophilic Attack (Slowed by EWG) Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Quinoline Product Dehydration->Quinoline

Key steps in the Combes synthesis.

Protocols & Methodologies

Protocol 1: Lewis Acid-Catalyzed Friedländer Synthesis for Electron-Deficient Anilines

This protocol is adapted from methodologies employing metal triflates, which are effective for activating carbonyl compounds towards attack by weakly nucleophilic anilines. [11] Objective: To synthesize a substituted quinoline from a deactivated 2-aminoaryl ketone and an α-methylene ketone.

Materials:

  • 2-Amino-5-nitrobenzophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Ytterbium(III) triflate (Y(OTf)₃) (10 mol%)

  • Toluene (or solvent-free)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrobenzophenone and Y(OTf)₃.

  • Reagent Addition: Add toluene (if used) followed by ethyl acetoacetate.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C (or reflux if using toluene). If running solvent-free, heat to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If run in toluene, remove the solvent under reduced pressure.

    • Dilute the residue with dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a saturated solution of NaHCO₃ (to quench the catalyst) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure quinoline derivative.

Causality: The Lewis acidic Y(OTf)₃ coordinates to the ketone of ethyl acetoacetate, significantly increasing its electrophilicity. This heightened reactivity allows the weakly nucleophilic amino group of the nitroaniline to attack effectively, initiating the condensation-cyclization cascade under milder conditions than would otherwise be possible.

References

  • Valizadeh, S., & Pourmousavi, S. A. (2021). The use of PPA-Al2O3 in the synthesis of quinoline derivatives under solvent free conditions. Iranian Journal of Chemistry, 4(1). [Link]

  • Mohamed, E. A. (1993). Quinoline Alkaloids: Synthesis of Pyrano. PubMed. [Link]

  • Lide, D. R. (Ed.). (2003). Substituent Effects on the Physical Properties and pKa of Aniline. CRC handbook of chemistry and physics, 84th edition. [Link]

  • Cheng, J. P., & Zhao, Y. (2006). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Iliev, B., & Nikolova, V. (2018). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. MDPI. [Link]

  • Zhang, X., et al. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Yılmaz, D., & Çankaya, N. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Ohta, Y., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Grigor'ev, I. A., et al. (2018). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. ResearchGate. [Link]

  • Kumar, P., et al. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Springer. [Link]

  • Fehnel, E. A., & Paul, A. P. (1955). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • N.A. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Stevenson, P. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Kumar, P., et al. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate. [Link]

  • Stevenson, P. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Chen, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Springer. [Link]

  • Singh, A., & Singh, P. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Wang, X., et al. (2023). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • N.A. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Sharma, P., & Rane, N. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • Patel, J. S., et al. (2022). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]

  • Zelenin, A. K., & Alekseev, V. V. (2001). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. ResearchGate. [Link]

  • Cornella, J., et al. (2022). Electron‐deficient anilines, scalability, safety analysis and mechanism. ResearchGate. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Sharma, P., & Rane, N. (2021). Conrad-Limpach reaction. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl quinoline-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is key to advancing many research projects.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

The most common and established method for synthesizing the quinoline core of this compound is the Gould-Jacobs reaction.[3][4][5][6] This two-step process involves an initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[7] While reliable, this reaction is notorious for yield issues if not perfectly optimized.[7][8]

Problem 1: My initial condensation reaction is sluggish, showing low conversion of the aniline starting material.

Answer:

This issue points to suboptimal conditions for the formation of the diethyl anilinomethylenemalonate intermediate. Several factors can be at play:

  • Insufficient Temperature or Reaction Time: The initial nucleophilic substitution of the ethoxy group from EMME by the aniline nitrogen requires sufficient activation energy.[3]

    • Solution: While the reaction can proceed at room temperature, gently heating the mixture in a solvent like ethanol can significantly increase the rate.[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has been completely consumed. For conventional heating, refluxing in ethanol for 2-3 hours is a common starting point.[9]

  • Reagent Quality: Aniline is susceptible to oxidation (turning dark brown/black), and EMME can hydrolyze over time.

    • Solution: Use freshly distilled aniline and high-purity EMME. Ensure all glassware is scrupulously dried, as water can interfere with the reaction.

  • Solvent-Free Conditions: While solvent-free reactions can be effective, especially with microwave irradiation, they may require higher temperatures to ensure proper mixing and reactivity of the neat reagents.[9]

    • Solution: If performing the reaction neat, ensure vigorous stirring. Consider microwave-assisted synthesis, which can dramatically reduce reaction times to as little as 7 minutes and improve yields.[8][9]

Problem 2: The thermal cyclization step results in a low yield of the final quinolone product. What is going wrong?

Answer:

The thermal cyclization is the most critical and often problematic step. It is a pericyclic reaction that requires very high temperatures (typically >250 °C) to proceed efficiently.[7] Low yields here are almost always related to thermal control.

  • Cause 1: Insufficient Cyclization Temperature.

    • Technical Explanation: The intramolecular cyclization requires a significant energy input to overcome the activation barrier for the 6-electron ring-closing reaction.[3] If the temperature is too low, the reaction will stall, leaving you with the uncyclized intermediate.

    • Solution: The use of a high-boiling, inert solvent is critical for maintaining a stable and sufficiently high temperature.[1][7]

      • Recommended Solvents: Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) are the industry standards.[7] Mineral oil is a less expensive alternative.

      • Protocol: Preheat the solvent to 250-260 °C. Then, add the intermediate (diethyl anilinomethylenemalonate) portion-wise or as a solution in a small amount of the high-boiling solvent. This prevents a sudden drop in temperature and ensures a consistent reaction environment. Maintain the temperature for 30-60 minutes.[1]

  • Cause 2: Thermal Degradation.

    • Technical Explanation: While high temperatures are necessary, prolonged heating or excessive temperatures (>300 °C) can lead to decomposition of the starting material and the product, resulting in tar formation and reduced yields.[8]

    • Solution: Precise temperature control is paramount. Use a high-temperature thermometer and a reliable heating mantle or sand bath. It is crucial to find the "sweet spot"—the optimal balance between a temperature high enough for cyclization but low enough to minimize degradation. A time-temperature optimization study is highly recommended.[8]

  • Cause 3: Inefficient Heat Transfer.

    • Technical Explanation: In larger-scale reactions, ensuring uniform heating throughout the reaction mixture can be challenging. Localized cold spots will prevent cyclization, while hotspots can cause charring.

    • Solution: Use a mechanical stirrer for efficient mixing. For smaller scales, a sufficiently large magnetic stir bar is adequate. Ensure the reaction flask is appropriately immersed in the heating bath for even heat distribution.

Problem 3: My final product is difficult to isolate and purify from the high-boiling solvent.

Answer:

Isolating the crystalline product from viscous, high-boiling solvents like Dowtherm A or diphenyl ether is a common challenge.

  • Recommended Workup Protocol:

    • Allow the reaction mixture to cool to below 100 °C but remain fluid.

    • Pour the warm mixture into a large volume of a non-polar solvent in which the product is insoluble, such as hexane, heptane, or petroleum ether. The high-boiling solvent will dissolve, causing your product to precipitate.

    • Stir the resulting slurry vigorously, sometimes for several hours, to ensure complete precipitation and to wash the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with more of the non-polar solvent to remove all residual high-boiling solvent.

    • The crude product can then be further purified by recrystallization (e.g., from ethanol or ethyl acetate) or by column chromatography.

Problem 4: I am observing significant side product formation. How can I improve selectivity?

Answer:

Side reactions in the Gould-Jacobs synthesis can arise, particularly if using substituted anilines.

  • Regioselectivity Issues: With asymmetrically substituted anilines (e.g., 3-methoxyaniline), cyclization can occur at either of the two ortho positions, leading to a mixture of regioisomers.[7] The outcome is controlled by both steric and electronic factors.[7]

    • Solution: The regioselectivity is often inherent to the substrate and reaction conditions. It may be necessary to separate the isomers via chromatography. In some cases, exploring alternative synthetic routes like the Pfitzinger or Doebner-von Miller reactions might provide better selectivity for a specific isomer.[10][11]

  • Hydrolysis and Decarboxylation: Trace amounts of water at high temperatures can lead to the hydrolysis of the ethyl ester to a carboxylic acid, which can then decarboxylate under the harsh conditions, leading to an undesired byproduct.[3][10]

    • Solution: Ensure all reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidative side reactions.

Data & Protocols

Table 1: Effect of Cyclization Conditions on Yield

This table summarizes typical outcomes from variations in the critical thermal cyclization step of the Gould-Jacobs reaction.

ParameterConditionExpected YieldCommon Issues & Remarks
Temperature < 240 °CVery Low (<10%)Incomplete cyclization; recovery of intermediate.
250-260 °CGood to ExcellentOptimal range for many substrates.[7]
> 280 °CDecreasingIncreased thermal degradation and tar formation.[8]
Solvent None (Neat)ModerateDifficult temperature control, potential for charring.
Mineral OilGoodCost-effective; can be difficult to remove.
Diphenyl Ether / Dowtherm AGood to ExcellentGold standard; provides excellent thermal stability.[7]
Heating Method Conventional (Heating Mantle)GoodStandard method; requires careful monitoring.
Microwave IrradiationGood to ExcellentDramatically reduces reaction time; improves yields.[8][9]
Experimental Protocol: Optimized Gould-Jacobs Synthesis

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add absolute ethanol as a solvent (approx. 2-3 mL per gram of aniline).

  • Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-3 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude diethyl anilinomethylenemalonate intermediate, which is often an oil or low-melting solid. This can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add diphenyl ether.

  • Heat the diphenyl ether to 255 °C.

  • Add the crude intermediate from Step 1 slowly to the hot solvent. Caution: The addition may cause some frothing as residual ethanol boils off.

  • Maintain the reaction temperature at 250-255 °C for 45 minutes.

  • Allow the reaction to cool to approximately 80-90 °C.

  • Pour the warm solution into a beaker containing a large volume of vigorously stirred n-hexane.

  • The product, ethyl 4-hydroxyquinoline-3-carboxylate (the tautomer of this compound), will precipitate as a solid.

  • Continue stirring the slurry for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with n-hexane.

  • Dry the solid under vacuum. The product can be recrystallized from ethanol for further purification.

Visualized Workflows & Mechanisms

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving low-yield issues.

G start Low Yield Observed check_step Which Step is Failing? start->check_step condensation Condensation Step check_step->condensation Step 1 cyclization Cyclization Step check_step->cyclization Step 2 purification Purification Step check_step->purification Workup cond_cause1 Incomplete Reaction (Aniline remains) condensation->cond_cause1 cond_sol1 Increase Temp/Time Use Microwave Check Reagent Quality cond_cause1->cond_sol1 cyc_cause1 Temp Too Low cyclization->cyc_cause1 cyc_cause2 Degradation / Tar cyclization->cyc_cause2 cyc_sol1 Use High-Boiling Solvent (Diphenyl Ether) Ensure Temp > 250°C cyc_cause1->cyc_sol1 cyc_sol2 Optimize Time & Temp (Avoid > 280°C) Inert Atmosphere cyc_cause2->cyc_sol2 pur_cause1 Poor Product Recovery purification->pur_cause1 pur_sol1 Precipitate in Hexane Wash Thoroughly Recrystallize pur_cause1->pur_sol1

Caption: Troubleshooting flowchart for low-yield synthesis.

Gould-Jacobs Reaction Mechanism

This diagram illustrates the key transformations in the synthesis.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Aniline + Diethyl Ethoxymethylenemalonate B Diethyl Anilinomethylenemalonate (Intermediate) A->B - EtOH C Intermediate (from Step 1) D Ethyl 4-Hydroxyquinoline-3-carboxylate C->D Heat (>250°C) - EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of the Gould-Jacobs reaction over other quinoline syntheses like the Skraup or Doebner-von Miller? A: The main advantage of the Gould-Jacobs reaction is its reliability for producing 4-hydroxyquinoline derivatives, which are often the desired precursors for pharmaceuticals.[3][6] Syntheses like the Skraup or Doebner-von Miller are often violently exothermic and use harsh acidic conditions, which can be difficult to control and lead to significant tar formation.[5][12] The Gould-Jacobs reaction, while requiring high temperatures, is generally cleaner and more predictable.

Q2: Can I use a different acid catalyst for the cyclization step instead of high heat? A: Yes, alternatives to purely thermal cyclization exist. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to effectively catalyze the cyclization under milder conditions (e.g., 80–100 °C), providing good to excellent yields and simplifying the reaction setup.[9] This avoids the need for specialized high-temperature equipment and challenging solvents.

Q3: How can I effectively monitor the progress of the high-temperature cyclization? A: Monitoring a reaction at 250 °C in real-time is challenging. The most practical method is to run a set of small-scale pilot reactions with varying reaction times (e.g., 15 min, 30 min, 45 min, 60 min). After the specified time, cool the reaction, work it up, and analyze the crude product by TLC, HPLC, or ¹H NMR to determine the point at which the consumption of the intermediate is maximized and the formation of degradation products is minimized.

Q4: Are there any "greener" or more modern alternatives to this synthesis? A: Yes, the field is continuously evolving. Microwave-assisted synthesis is a significant improvement, drastically reducing reaction times and often increasing yields for both the condensation and cyclization steps.[8][13] Furthermore, research into one-pot procedures and the use of recyclable, heterogeneous catalysts is ongoing to make quinoline synthesis more environmentally friendly.[11][13]

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Available at: [Link]

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of 3a. ResearchGate. Available at: [Link]

  • Curran, T. T., & Li, J. J. (Eds.). (n.d.). Gould–Jacobs Reaction. Name Reactions in Heterocyclic Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021). YouTube. Available at: [Link]

  • Al-dujaili, L. H., & Al-karawi, A. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. Available at: [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Available at: [Link]

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (2017). ResearchGate. Available at: [Link]

  • "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. (2016). ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). Molecules. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]

Sources

Minimizing decarboxylation during quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on a common and often frustrating side reaction: premature decarboxylation. Here, we move beyond simple protocols to explain the underlying mechanisms, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Decarboxylation Issues

This section addresses specific problems you may encounter during your experiments. The answers are designed to help you diagnose the root cause and implement a validated solution.

Q1: My Doebner reaction yield is low, and I'm observing significant gas evolution. I suspect I'm losing the carboxylic acid group. What's happening and how can I fix it?

A1: Your observation is spot on. The Doebner reaction, which couples an aniline, an aldehyde, and pyruvic acid, is designed to produce quinoline-4-carboxylic acids.[1][2][3] However, the reaction conditions, particularly excessive heat and strong acid catalysis, can readily provide the activation energy for the decarboxylation of the desired product.

Root Cause Analysis:

  • Thermal Instability: Quinoline-4-carboxylic acids, like many aromatic carboxylic acids, are susceptible to losing CO₂ at elevated temperatures. The reaction mechanism involves several steps, and if the final cyclization/oxidation requires high heat, you risk decarboxylating the product as it's formed.

  • Catalyst-Induced Decarboxylation: While an acid catalyst is necessary, harsh Brønsted acids (e.g., concentrated H₂SO₄) can accelerate the decarboxylation, especially at temperatures exceeding 100-120°C.[4]

Troubleshooting Workflow:

G cluster_problem Problem Diagnosis cluster_cause Potential Causes cluster_solution Corrective Actions cluster_verify Verification start Low Yield of Quinoline-4-Carboxylic Acid & Gas Evolution Detected cause1 Excessive Reaction Temperature start->cause1 cause2 Inappropriate Acid Catalyst (Too Harsh) start->cause2 cause3 Prolonged Reaction Time start->cause3 sol1 Reduce Temperature (Target 80-100°C) cause1->sol1 sol2 Use Milder Catalyst (e.g., BF₃·OEt₂, PPA) cause2->sol2 sol3 Monitor Reaction by TLC/ LC-MS to Avoid Over-running cause3->sol3 verify Analyze Product Ratio: Carboxylated vs. Decarboxylated sol1->verify sol2->verify sol3->verify

Caption: Troubleshooting workflow for decarboxylation.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature below 110°C, ideally in the 90-100°C range. Use an oil bath and a contact thermometer for precise control.

  • Catalyst Optimization: Switch from sulfuric acid to a milder Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride.[2][5] These can promote cyclization at lower temperatures. Polyphosphoric acid (PPA) is another excellent alternative that serves as both catalyst and solvent, often enabling reactions at lower temperatures.[1]

  • Monitor Progress: Do not run the reaction for a fixed time blindly. Monitor the formation of your product by TLC or LC-MS. Once the starting material is consumed and product formation plateaus, proceed with the workup to avoid prolonged exposure to heat.

Q2: I successfully synthesized my quinoline-4-carboxylic acid, but I'm losing the carboxyl group during purification. How can I prevent this?

A2: This is a common issue where the desired product is sensitive to the purification conditions. Decarboxylation during workup is almost always caused by excessive heat or unintended pH extremes.

Key Considerations:

  • Avoid High-Temperature Distillation: If your product is a solid, avoid purifying it by distillation. Recrystallization is the preferred method.

  • Recrystallization Solvent & Temperature: Choose a solvent system where your product is soluble at a moderate temperature (e.g., 60-80°C) and sparingly soluble at room temperature or below. Avoid high-boiling point solvents like DMF or DMSO for recrystallization unless absolutely necessary.

  • pH Control During Extraction: During aqueous workup, be mindful of the pH. While the carboxylic acid is protonated at low pH, strongly acidic conditions combined with heat can promote decarboxylation. Neutralize your reaction mixture carefully and avoid heating during extraction.

  • Chromatography: If using column chromatography, avoid silica gel if your compound is highly acid-sensitive. Consider using neutral alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in your eluent.

Q3: I am running a Combes synthesis with a β-diketone. Does the strong acid required for cyclization also cause decarboxylation?

A3: This is an insightful question. The Combes synthesis typically does not involve a carboxylic acid intermediate, so decarboxylation is not a primary concern for the main product pathway. The reaction condenses an aniline with a β-diketone, and the subsequent acid-catalyzed cyclization and dehydration yield a substituted quinoline.[6][7][8]

However, if your β-diketone starting material is derived from a β-ketoester via a process like the Claisen condensation, there's a possibility of a related side reaction. If the synthesis of your β-diketone was incomplete and residual β-ketoester is present, the harsh acidic conditions of the Combes cyclization could potentially hydrolyze the ester and subsequently decarboxylate the resulting β-ketoacid. This would lead to impurities.

Best Practice: Ensure the purity of your β-diketone starting material before beginning the Combes synthesis to avoid such side reactions.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of decarboxylation in these syntheses?

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). In the context of quinoline synthesis, this often happens to a quinoline-4-carboxylic acid. The reaction is facilitated by heat and acid. The mechanism involves the protonation of the quinoline nitrogen, which makes the ring electron-deficient and stabilizes the carbanion intermediate formed upon the loss of CO₂. For β-keto acids, which can be intermediates or impurities, decarboxylation proceeds through a cyclic 6-membered transition state.[9][10]

G cluster_mech Decarboxylation of Quinoline-4-Carboxylic Acid Reactant Quinoline-4-Carboxylic Acid Intermediate Protonated Intermediate (Stabilized carbanion precursor) Reactant->Intermediate + H⁺, Δ (Heat) Product Decarboxylated Quinoline Intermediate->Product - H⁺ CO2 CO₂ Intermediate->CO2 Loss of CO₂

Caption: Simplified decarboxylation mechanism.

Which quinoline synthesis methods are most susceptible to unwanted decarboxylation?

Syntheses that are designed to produce quinoline-carboxylic acids are, by definition, the ones where you must guard against losing that very group. The primary examples are:

  • Doebner Reaction: Reacts anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids.[1][11]

  • Pfitzinger Reaction: Reacts isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[3][6]

While other methods like the Friedländer or Skraup synthesis don't typically involve carboxylic acid intermediates, decarboxylation can become an issue if the substituents on the aniline or carbonyl starting materials contain carboxylic acid groups that are thermally unstable under the reaction conditions.[6][12][13]

What are the most critical parameters to control to minimize decarboxylation?
  • Temperature: This is the single most important factor. Lowering the reaction temperature is the most effective way to reduce the rate of decarboxylation.

  • Catalyst Choice: Use the mildest catalyst that can effectively promote the desired cyclization.

  • Reaction Time: Avoid unnecessarily long reaction times.

  • pH: Control pH during workup and purification to avoid extremes, especially in combination with heat.

Catalyst Performance Comparison

The choice of catalyst can dramatically influence the outcome, especially in thermally sensitive reactions like the Doebner synthesis. Milder conditions often preserve the carboxyl group.

Catalyst SystemTypical Temp. (°C)Target Product Yield (%)Decarboxylated Byproduct (%)Key Insight
Conc. H₂SO₄ 120 - 14030 - 5040 - 60Harsh conditions, promotes decarboxylation.[4]
Conc. HCl in EtOH 80 - 10060 - 7520 - 35Milder than H₂SO₄, better for preserving the acid.[5]
Polyphosphoric Acid (PPA) 90 - 11070 - 8510 - 25Excellent dehydrating agent, allows for lower temps.[1]
BF₃·OEt₂ / BF₃·THF 70 - 9080 - 95< 10Lewis acid catalysis is often highly efficient at lower temperatures.[2]

Note: Yields are representative and highly dependent on the specific substrates used.

Optimized Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol incorporates best practices to maximize the yield of the desired carboxylated product by carefully controlling temperature and catalyst choice.

Materials:

  • Aniline (10 mmol, 1.0 eq)

  • Benzaldehyde (10 mmol, 1.0 eq)

  • Pyruvic Acid (12 mmol, 1.2 eq)

  • Ethanol (20 mL)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (2 mmol, 0.2 eq)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • Initial Condensation: Stir the solution at room temperature for 20 minutes. You may observe the formation of the Schiff base (N-benzylideneaniline).

  • Addition of Reagents: To this stirring solution, add pyruvic acid (12 mmol) dropwise over 5 minutes.

  • Catalyst Addition: Carefully add boron trifluoride etherate (2 mmol) to the mixture. An initial exotherm may be observed.

  • Controlled Heating: Place the flask in a pre-heated oil bath at 85°C. Stir the reaction mixture at this temperature.

    • Crucial Control Point: Do not exceed 90°C. Higher temperatures significantly increase the risk of decarboxylation.[2] Monitor for excessive gas evolution, which signals unwanted decarboxylation.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the mixture into 100 mL of cold water. A yellow precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (3 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: The crude product is often of high purity. If further purification is needed, recrystallize from an ethanol/water mixture, ensuring the dissolution temperature does not exceed 80°C. Dry the final product under vacuum.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Available from: [Link]

  • PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. (2021). Available from: [Link]

  • ResearchGate. Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • National Institutes of Health (NIH). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Metal-Free Quinoline Synthesis. (2016). Available from: [Link]

  • ResearchGate. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. (2016). Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Available from: [Link]

  • ResearchGate. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study. Available from: [Link]

  • MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • PubMed. Mechanism of the organocatalyzed decarboxylative Knoevenagel-Doebner reaction. A theoretical study. (2010). Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

Sources

Technical Support Center: Ethyl Quinoline-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl quinoline-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond classical synthetic methods and explore more efficient, higher-yielding, and greener alternative catalytic systems. We will address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Synthesizing Quinoline-4-Carboxylates

The quinoline-4-carboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Classical methods like the Doebner and Pfitzinger reactions are foundational but often suffer from drawbacks such as harsh reaction conditions (e.g., strong acids, high temperatures), low yields, the formation of difficult-to-remove byproducts, and limited functional group tolerance.[2][3] These limitations have spurred the development of alternative catalytic strategies to improve efficiency, selectivity, and sustainability. This guide provides troubleshooting advice and answers to frequently asked questions when employing these modern catalysts.

Part 1: Catalyst Selection & Initial Optimization (FAQs)

This section addresses common questions researchers face when designing their synthetic strategy with a new catalyst.

Q1: My standard Doebner reaction (aniline, aldehyde, pyruvic acid) is giving low yields, especially with my electron-deficient aniline. What's the underlying issue and what type of catalyst should I consider?

Answer: This is a classic problem. The initial step of the Doebner reaction is a condensation that relies on the nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aniline ring decrease its nucleophilicity, slowing down this crucial step and often leading to low conversion and poor yields.[4]

Causality & Solution: To overcome this, you need a catalyst that activates the carbonyl component (the pyruvic acid or its ester) toward nucleophilic attack. A Lewis acid catalyst is an excellent choice. Lewis acids like Indium(III) chloride (InCl₃), Boron trifluoride etherate (BF₃·OEt₂), or various metal triflates coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic aniline.[4][5] Recent studies have shown that BF₃·THF can significantly improve yields for electron-deficient quinoline synthesis in a Doebner-type reaction.[4]

Q2: I want to adopt a "green chemistry" approach. What are some effective and environmentally benign catalyst systems for this synthesis?

Answer: Excellent question. Moving towards sustainable synthesis is critical. Several green strategies have proven highly effective for quinoline synthesis.[1][6]

  • Molecular Iodine (I₂): Iodine is an inexpensive, low-toxicity, and highly efficient metal-free catalyst.[7] It acts as a mild Lewis acid to promote the condensation and cyclization steps. Reactions can often be run in greener solvents like ethanol or even under solvent-free conditions, and the catalyst is easy to handle.[7][8]

  • Ionic Liquids (ILs): Certain Brønsted-acidic ionic liquids can serve as both the catalyst and the reaction medium, eliminating the need for volatile organic solvents (VOCs).[2][9] They can often be recycled, further enhancing the sustainability of the process.

  • Microwave-Assisted Synthesis (MAS): While not a catalyst itself, using microwave irradiation as an energy source can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions.[6][10] It pairs well with many catalytic systems, including Lewis acids and solid-supported catalysts.[5]

Q3: I am performing a Pfitzinger-type reaction using isatin and a β-ketoester. Should I use an acid or a base catalyst?

Answer: The Pfitzinger reaction, which condenses isatin with a carbonyl compound, is traditionally base-catalyzed.[11]

Causality & Solution: The mechanism involves the base-catalyzed hydrolysis of isatin to an isatinate intermediate. This is followed by an aldol-type condensation with the enolate of the β-ketoester. Therefore, a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required.[3][12][13] Some modern protocols have demonstrated that using an aqueous solution of KOH or NaOH can lead to good or even excellent yields.[3][12] While some acid-catalyzed variations exist for related quinoline syntheses, for the classic Pfitzinger reaction to generate quinoline-4-carboxylic acids, a base is the standard and mechanistically supported choice.

Part 2: Troubleshooting Common Experimental Problems

This section provides guidance for issues that arise during the experiment.

Q4: My reaction is producing a thick, dark tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

Answer: Tar formation is a very common issue, particularly in classical, high-temperature, strongly acidic syntheses like the Skraup or traditional Doebner-von Miller reactions.[2]

Causality & Solution: The tar is primarily due to the acid-catalyzed polymerization of reaction intermediates, such as α,β-unsaturated carbonyl compounds formed in situ.[2] Aggressive conditions (e.g., concentrated sulfuric acid) and high heat exacerbate this problem.

Troubleshooting Steps:

  • Switch to a Milder Catalyst: Replace concentrated H₂SO₄ with a milder Brønsted acid like triflic acid (TfOH) or a Lewis acid.[10] Molecular iodine is also an excellent choice for cleaner reactions.[8]

  • Lower the Reaction Temperature: High temperatures accelerate polymerization. If using a conventional heating method, try reducing the temperature. Consider switching to microwave heating, which can promote the desired reaction pathway over thermal decomposition due to rapid and uniform heating.[2][10]

  • Use a Biphasic System: Sequestering the sensitive carbonyl intermediate in an organic phase can physically separate it from the acidic catalyst in the aqueous phase, drastically reducing polymerization and improving the yield of the desired quinoline product.[2]

  • Consider an Alternative Solvent: Inert solvents like mineral oil for high-temperature cyclizations have been shown to significantly improve yields by preventing charring.[14] For lower temperature reactions, solvents like acetonitrile or ethanol are often used with modern catalysts.[4][7]

G start Problem: Tar Formation cond1 Are you using strong acid (e.g., H₂SO₄)? start->cond1 sol1 Switch to milder catalyst: - Lewis Acid (InCl₃, BF₃) - Iodine (I₂) - Acidic Ionic Liquid cond1->sol1 Yes sol2 Lower reaction temperature. Consider microwave heating. cond1->sol2 No sol1->sol2 sol3 Use a biphasic reaction medium. sol2->sol3

Caption: Troubleshooting workflow for tar formation.

Q5: My catalyst appears to be deactivating during the reaction, leading to a stalled conversion. Why does this happen?

Answer: Catalyst deactivation is a subtle but critical issue, especially when using transition metal or Lewis acid catalysts.

Causality & Solution: The primary culprit is often the product itself. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate strongly to the Lewis-acidic catalyst center, effectively poisoning it and preventing it from participating in further catalytic cycles.[15][16] Reaction intermediates can also contribute to deactivation.[15]

Troubleshooting Steps:

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be enough to push the reaction to completion.

  • Use a More Robust Catalyst: Some catalysts are inherently more resistant to product inhibition. For example, in some contexts, reusable heterogeneous catalysts or encapsulated catalysts can show greater stability.[17]

  • Gradual Addition of a Reactant: If the deactivation is caused by an intermediate, adding one of the reactants (e.g., the aniline) slowly over time can keep the concentration of the problematic intermediate low, allowing the catalyst to function more effectively.

Q6: The regioselectivity of my reaction is poor. When using a substituted aniline, I get a mixture of isomers. How can I control this?

Answer: Regioselectivity is a major challenge in quinoline synthesis, particularly in reactions like the Combes or Conrad-Limpach synthesis when using meta-substituted anilines.[3] The cyclization step can occur at either of the two positions ortho to the amino group.

Causality & Solution: The outcome is determined by a delicate balance between steric and electronic factors. The electrophilic cyclization will preferentially occur at the more nucleophilic (electron-rich) and less sterically hindered ortho position of the aniline ring.

Troubleshooting Steps:

  • Catalyst Choice: The nature of the catalyst can influence the transition state of the cyclization. Some bulky Lewis acids might favor cyclization at the less sterically hindered position. Experimenting with different catalysts (e.g., comparing a small Lewis acid like BF₃·OEt₂ to a bulkier one) may alter the isomeric ratio.

  • Directed C-H Activation: For ultimate control, consider a more advanced strategy involving directed C-H activation.[18] While synthetically more complex, methods using rhodium or palladium catalysts can achieve high regioselectivity by using a directing group to functionalize a specific C-H bond on the aniline before cyclization.[18]

Part 3: Data Summary & Experimental Protocols
Comparative Data of Alternative Catalysts

The table below summarizes the performance of various alternative catalysts for quinoline-4-carboxylate and related quinoline syntheses, providing a quick reference for selecting a starting point for your experiments.

Catalyst SystemTypical Loading (mol%)SolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Ref.
BF₃·THF 20 - 100MeCN652060 - 85Effective for electron-deficient anilines.[4]
Iodine (I₂) 20MeCN801 - 275 - 90Metal-free, low cost, simple procedure.[7]
InCl₃ / MW 10 - 20MeCN150 (MW)0.05~55Extremely rapid synthesis under microwave.[5]
TfOH 20Dioxane12024~83Strong Brønsted acid, metal-free.[10]
CuSO₄–D-glucose 10Water100280 - 95Green solvent, good for Friedlander-type reactions.[10]
Ionic Liquid StoichiometricSolvent-free1200.585 - 95Green, reusable, often high yielding.[9]
Protocol 1: Iodine-Catalyzed Synthesis of Diethyl Quinoline-2,4-dicarboxylate

This protocol is adapted from a metal-free synthesis reported by Ali and Khan.[7] It highlights a simple, efficient, and environmentally friendly approach.

Materials:

  • Aryl amine (1.0 mmol)

  • Diethyl acetylenedicarboxylate (DEADC) (2.5 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • Acetonitrile (MeCN) (5 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • To a 25 mL round-bottom flask, add the aryl amine (1.0 mmol), acetonitrile (5 mL), and diethyl acetylenedicarboxylate (2.5 mmol).

  • Add molecular iodine (0.2 mmol) to the mixture.

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench the excess iodine until the brown color disappears.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl quinoline-2,4-dicarboxylate derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a1 1. Combine Aryl Amine, DEADC, and MeCN a2 2. Add Iodine (I₂) Catalyst a1->a2 b1 3. Heat to 80°C with stirring a2->b1 b2 4. Monitor by TLC (1-2 hours) b1->b2 c1 5. Cool & Quench with Na₂S₂O₃ b2->c1 c2 6. Extract with Ethyl Acetate c1->c2 c3 7. Dry & Concentrate c2->c3 c4 8. Column Chromatography c3->c4

Caption: Experimental workflow for Iodine-catalyzed synthesis.
Protocol 2: Lewis Acid (InCl₃) Catalyzed Rapid Synthesis under Microwave

This protocol is based on the work of Cledera et al., demonstrating a very rapid synthesis using indium(III) chloride and microwave irradiation.[5]

Materials:

  • N-arylbenzaldimine (1.0 mmol)

  • Ethyl 2-methoxyacrylate (1.2 mmol)

  • Indium(III) chloride (InCl₃) (0.2 mmol, 20 mol%)

  • Acetonitrile (MeCN) (2 mL)

  • Microwave synthesis vial with a magnetic stir bar

Procedure:

  • Place the N-arylbenzaldimine (1.0 mmol), ethyl 2-methoxyacrylate (1.2 mmol), and InCl₃ (0.2 mmol) in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add acetonitrile (2 mL) to the vial and seal it with a cap.

  • Place the vial inside the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 3 minutes. (Note: Microwave reactors control power to maintain temperature. Ensure all safety protocols are followed).

  • After irradiation, cool the vial to room temperature using a compressed air stream.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude residue directly by flash column chromatography on silica gel to obtain the desired this compound product.

References
  • Tajik, H., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 977. Available at: [Link]

  • Chavan, U. B., et al. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 143-151. Available at: [Link]

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem., 32(3). Available at: [Link]

  • Kumar, A., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 7(1). Available at: [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-97. Available at: [Link]

  • Nagy, R., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(10), 3991-4003. Available at: [Link]

  • Abreu, A. R., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(11), 5821-5833. Available at: [Link]

  • Alam, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21316-21344. Available at: [Link]

  • Lee, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12385-12396. Available at: [Link]

  • Ferreira, S. B., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4991. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Feng, R., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(1), 44. Available at: [Link]

  • La-Beck, N. M., et al. (2022). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 65(1), 361-378. Available at: [Link]

  • Alam, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21316-21344. Available at: [Link]

  • Ali, S., & Khan, A. T. (2021). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 19(32), 7041-7050. Available at: [Link]

  • Sharma, P., et al. (2020). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/‐4‐quinolones: a theoretical investigation. Journal of Physical Organic Chemistry, 33(10), e4092. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Cledera, M., et al. (2008). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 6(13), 2361-2371. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

  • Booker, M. L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 361-378. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(49), 25681-25704. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Aniline & Malonate Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the condensation of anilines and malonates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic synthetic route, often known as the Gould-Jacobs reaction, to generate quinoline scaffolds. Low conversion and inconsistent yields can be a significant bottleneck in the lab. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the aniline-malonate condensation, focusing on the widely used Gould-Jacobs pathway which involves an initial condensation followed by a thermal cyclization.

FAQ 1: My initial condensation of aniline with diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What are the primary causes?

Low conversion in the initial formation of the diethyl anilinomethylenemalonate intermediate is often traced back to suboptimal reaction conditions or reagent quality.

  • Causality & Explanation: This step is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[1] The nucleophilicity of the aniline and the electrophilicity of the DEEM are paramount.

    • Temperature: While the reaction can proceed at room temperature, gentle heating is typically required to achieve a reasonable rate.[2] Temperatures between 100-130°C for 1-2 hours are common when running the reaction neat or in a solvent.[3]

    • Reagent Purity: The aniline should be freshly distilled as oxidation products can impede the reaction.[4] DEEM should be of high purity.

    • Stoichiometry: An excess of DEEM can be used to drive the reaction to completion, with the excess also serving as a solvent.[5] However, a 1.0 to 1.2 molar equivalent of DEEM to aniline is also effective.[3]

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your aniline is pure and colorless. If it has darkened, distill it before use.

    • Optimize Temperature: In a round-bottom flask, combine the aniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110°C for 2 hours.[3]

    • Monitor Progress: Track the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC). The intermediate is a new, typically more polar spot than the starting materials.

    • Ethanol Removal: The reaction produces ethanol. If the reaction stalls, removing the ethanol under reduced pressure can help shift the equilibrium towards the product.[3]

FAQ 2: I've successfully formed the anilidomethylenemalonate intermediate, but the subsequent thermal cyclization to the 4-hydroxyquinoline is giving a very low yield. Why is this happening?

This is the most frequent and critical challenge in the Gould-Jacobs reaction. The cyclization step has a high activation energy and is highly sensitive to temperature and reaction time.

  • Causality & Explanation: The cyclization is a thermal 6-electron electrocyclization.[3] This intramolecular reaction requires significant thermal energy, typically temperatures exceeding 250°C, to overcome the energy barrier.[6][7] Insufficient temperature is the most common reason for failure. Conversely, prolonged exposure to excessively high temperatures can lead to product degradation.[5]

    • Thermal Conditions: Conventional heating in a high-boiling inert solvent like diphenyl ether or Dowtherm A is the classical approach to achieve the necessary temperatures of 250-260°C.[8]

    • Reaction Time: The optimal time at these high temperatures is often a balance. Too short, and the reaction is incomplete; too long, and decomposition products form. Typical times range from 30 to 60 minutes.[7]

  • Troubleshooting Protocol:

    • Solvent Choice: Dissolve the dried anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate).

    • Temperature Control: Heat the mixture to a vigorous reflux (around 250°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[7]

    • Optimize Time: Maintain this temperature for 45 minutes. Monitor the reaction by taking small aliquots (if safe and feasible) and analyzing via TLC or LC-MS to find the optimal time for your specific substrate.

    • Consider Microwave Synthesis: Microwave irradiation is a highly effective modern alternative for achieving the required high temperatures rapidly and uniformly, often leading to significantly shorter reaction times (e.g., 5-15 minutes) and improved yields.[2][5]

FAQ 3: I am using a substituted aniline and getting a mixture of regioisomers or no reaction at all. How do substituents affect the reaction?

The electronic and steric properties of substituents on the aniline ring have a profound impact on both the initial condensation and the regioselectivity of the cyclization.

  • Causality & Explanation:

    • Electronic Effects: The initial condensation is favored by electron-donating groups (EDGs) on the aniline, which increase its nucleophilicity.[9] Conversely, strong electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, slowing down or even inhibiting the initial reaction.

    • Regioselectivity: During the cyclization step with an asymmetrically substituted aniline (e.g., a meta-substituted aniline), the ring closure can occur at two different ortho positions. The reaction is generally most effective for anilines with electron-donating groups at the meta-position, which direct the cyclization to the para-position relative to the activating group.[1][10] Steric hindrance from bulky ortho substituents can also disfavor cyclization at that position.[11]

  • Troubleshooting & Strategy:

    • Predicting Reactivity: For anilines with strong EWGs, consider using more forcing conditions for the initial condensation (higher temperature or longer reaction time).

    • Managing Regioisomers: If you are using a meta-substituted aniline and obtaining a mixture of products, be prepared for chromatographic separation. The regioselectivity is inherently governed by the substrate's electronics and sterics.[11]

    • Protecting Groups: In some cases, sensitive functional groups on the aniline may need to be protected prior to the condensation and deprotected later.

FAQ 4: Can I use diethyl malonate directly instead of diethyl ethoxymethylenemalonate (DEEM)? My attempts have resulted in very low yields.

Direct condensation of anilines with diethyl malonate is significantly more challenging and generally gives low yields of the desired mono-anilide.

  • Causality & Explanation: Diethyl malonate is much less electrophilic than DEEM. The reaction requires the displacement of an ethoxy group from the malonate, which is a poor leaving group. This typically requires very harsh conditions, often leading to the formation of the undesired malonic acid bis-anilide as a major side product.[12] Published procedures report yields as low as 20% for the desired mono-anilide product.[13] The use of DEEM circumvents this by providing a highly activated, electron-deficient double bond for the aniline to attack, making the initial condensation significantly more efficient.[11]

  • Recommended Approach:

    • It is strongly advised to use an activated malonate derivative like diethyl ethoxymethylenemalonate (DEEM) for this reaction. The higher efficiency and cleaner reaction profile justify the use of this more specialized reagent.[11]

    • If you must use diethyl malonate, consider activating the aniline by converting it to its alkali metal salt (e.g., using sodium ethoxide). This increases its nucleophilicity and may allow the reaction to proceed at lower temperatures (e.g., 10-50°C), potentially improving the yield of the mono-anilide.[12]

Section 2: Data & Protocols

Table 1: Recommended Reaction Conditions for Gould-Jacobs Reaction
StepParameterConventional HeatingMicrowave IrradiationKey Considerations
1. Condensation Temperature 100 - 130 °C[3]170 °C[2]Overheating can cause side reactions.
Time 1 - 2 hours[3]~7 minutes[2]Monitor by TLC for completion.
Solvent Neat or Ethanol[2]Neat (excess DEEM)[5]Ethanol byproduct should be removed.
2. Cyclization Temperature 250 - 260 °C[8]250 - 300 °C[5]Critical for overcoming activation energy.
Time 30 - 60 minutes[7]5 - 15 minutes[5]Balance between conversion and degradation.
Solvent Diphenyl Ether, Dowtherm A[8]Neat or high-boiling solventSolvent must be inert at high temperatures.
Protocol 1: Step-by-Step Conventional Gould-Jacobs Synthesis

Step A: Condensation to form Diethyl Anilinomethylenemalonate

  • In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[3]

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction's completion by TLC.

  • Once complete, allow the mixture to cool. Remove the ethanol byproduct under reduced pressure. The resulting intermediate can often be used directly in the next step after drying, or it can be purified by recrystallization from a suitable solvent like ethanol.[2]

Step B: Thermal Cyclization to form Ethyl 4-hydroxyquinoline-3-carboxylate

  • Place the dried diethyl anilinomethylenemalonate intermediate in a flask equipped with a reflux condenser and an inert gas inlet.

  • Add a high-boiling, inert solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[3]

  • Heat the solution to a vigorous reflux (~250°C) with stirring.[7]

  • Maintain the reflux for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Add a non-polar solvent like hexanes or cyclohexane to further precipitate the product and help dissolve the high-boiling solvent.[7]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry.

Section 3: Mechanistic & Troubleshooting Visualizations

Diagram 1: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4 (Optional) Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM (100-130°C) DEEM Diethyl Ethoxymethylenemalonate Ethanol_out1 Intermediate->Ethanol_out1 - EtOH Intermediate_ref Intermediate Cyclized Ethyl 4-oxo-quinoline- 3-carboxylate Cyclized_ref Cyclized Product Intermediate_ref->Cyclized Heat (>250°C) - EtOH Acid Quinoline-3- carboxylic Acid Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat, -CO2) Cyclized_ref->Acid Saponification (e.g., NaOH) Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_Temp Is Reaction Temp > 250°C? Start->Check_Temp Check_Time Is Reaction Time Optimal (30-60 min)? Check_Temp->Check_Time Yes Increase_Temp Action: Increase temperature gradually to 250-260°C. Check_Temp->Increase_Temp No Check_Solvent Is a High-Boiling Inert Solvent Used? Check_Time->Check_Solvent Yes Adjust_Time Action: Optimize time. Monitor by TLC/LC-MS. Check_Time->Adjust_Time No Check_Purity Is Intermediate Pure and Dry? Check_Solvent->Check_Purity Yes Use_Solvent Action: Use Diphenyl Ether or Dowtherm A. Check_Solvent->Use_Solvent No Purify_Int Action: Purify intermediate (recrystallization) and dry thoroughly. Check_Purity->Purify_Int No Consider_MW Alternative: Use Microwave Synthesis for rapid, efficient heating. Check_Purity->Consider_MW Yes Increase_Temp->Check_Time Adjust_Time->Check_Solvent Use_Solvent->Check_Purity Purify_Int->Start

Caption: A decision-making workflow for troubleshooting the thermal cyclization step.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Al-Taisan, W. A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Saeedi, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. [Link]

  • Google Patents. (n.d.). EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

Sources

Technical Support Center: A Researcher's Guide to Avoiding Byproducts in the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

The Doebner reaction, a powerful three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids—a scaffold of significant interest in medicinal chemistry and materials science.[1][2] While elegant in concept, the reaction's practical execution can be hampered by a variety of competing side reactions that lead to diminished yields and complex purification challenges.

This technical guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to proactively minimize byproduct formation. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize the reaction for your specific substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Doebner reaction in a direct question-and-answer format.

Question 1: My reaction flask is full of a dark, intractable tar, and the yield of my desired quinoline is extremely low. What's causing this and how can I prevent it?

Answer: Tar formation is arguably the most common issue, particularly in the related Doebner-Miller variant which uses α,β-unsaturated carbonyl compounds.[3] The primary cause is the acid-catalyzed polymerization of reactive intermediates, such as the α,β-unsaturated carbonyl species formed in situ.[4]

Causality & Expert Recommendations:

  • Control the Concentration of Reactive Intermediates: The polymerization rate is highly dependent on the concentration of the unsaturated intermediate. Instead of adding all reactants at once, employ a slow, dropwise addition of either the α,β-unsaturated carbonyl compound or the pyruvic acid to the heated solution containing the aniline.[4][5] This keeps the instantaneous concentration of the polymerizable species low, favoring the desired intermolecular reaction.

  • Optimize Temperature and Acid Catalysis: Harsh acidic conditions and excessively high temperatures accelerate polymerization.[4]

    • Temperature: Begin with milder temperature conditions and gradually increase if the reaction is sluggish. Monitor the reaction progress closely by TLC or HPLC to find the optimal temperature that promotes product formation without significant tarring.[2][4]

    • Catalyst: Experiment with the type and concentration of the acid catalyst. In some cases, a milder Lewis acid (e.g., ZnCl₂, BF₃·THF) may be more effective and produce less tar than strong Brønsted acids like H₂SO₄ or HCl.[2][4][6]

  • Purification Strategy: If tar formation is unavoidable, purification can often be achieved by leveraging the basicity of the quinoline product. After neutralizing the reaction, consider steam distillation for volatile quinolines, which will co-distill with water, leaving the non-volatile tar behind.[4] Subsequent acid-base extraction can further purify the product.[3]

Question 2: I've isolated my product, but it's missing the carboxylic acid group. Why is decarboxylation occurring and how do I stop it?

Answer: The quinoline-4-carboxylic acid product is susceptible to decarboxylation, especially under harsh thermal or basic conditions, leading to the formation of the corresponding quinoline.[5] This side reaction is particularly prevalent in the related Knoevenagel-Doebner condensation.[7]

Causality & Expert Recommendations:

  • Temperature Control is Critical: High temperatures are the primary driver of decarboxylation.[5] An optimization study on a related reaction demonstrated that lowering the temperature from 120°C to 90°C significantly reduced the formation of the decarboxylated byproduct while maintaining a good conversion rate to the desired acid.[7]

  • Mind Your Base: If using a basic catalyst like pyridine or piperidine, its concentration can influence the rate of decarboxylation. Use the minimum effective amount of the basic catalyst required to facilitate the initial condensation steps.[7]

  • Reaction Time: Prolonged heating can increase the extent of decarboxylation. Monitor the reaction and stop it once the formation of the desired carboxylic acid has maximized, before significant decarboxylation begins.

Question 3: My yields are consistently low, especially when using an aniline with an electron-withdrawing group. How can I improve the reaction efficiency?

Answer: Low yields, particularly with electron-deficient anilines, are a known challenge for the conventional Doebner reaction.[2][8] This is due to the reduced nucleophilicity of the aniline, which slows down the initial and crucial Michael addition and cyclization steps.

Causality & Expert Recommendations:

  • Adjust Reactant Stoichiometry: A key insight is that the reaction mechanism can involve a "hydrogen-transfer" step where an imine intermediate acts as a hydrogen acceptor to facilitate the final aromatization of a dihydroquinoline intermediate.[5][8] For poorly reactive anilines, the concentration of this imine can be insufficient. By increasing the equivalents of the aniline and the aldehyde relative to the pyruvic acid, you can push the equilibrium towards forming more of the necessary imine, thereby improving the overall yield.[5][8]

  • Employ Forcing Conditions (Cautiously): For unreactive substrates, higher temperatures and longer reaction times may be necessary.[3] However, this must be balanced against the risk of increasing byproduct formation (tarring, decarboxylation). A systematic approach to gradually increasing the temperature is advised.[2]

  • Slow Addition of Pyruvic Acid: As mentioned previously, adding the pyruvic acid solution dropwise at an elevated temperature (e.g., 65 °C) can suppress its decomposition and improve the yield.[2][5]

Question 4: I'm observing an unexpected byproduct with a mass corresponding to an adduct of my aniline and the unsaturated intermediate. What is this and how can I avoid it?

Answer: This is likely a byproduct from the Michael addition (or conjugate addition) of the aniline to the α,β-unsaturated intermediate.[1][9] If this intermediate does not proceed through the subsequent cyclization and dehydration steps, it will remain as a byproduct.

Causality & Expert Recommendations:

  • Promote Cyclization: The formation of this byproduct indicates that the initial Michael addition is occurring, but the subsequent intramolecular cyclization is sluggish. This can again be an issue with electron-deficient anilines, where the aromatic ring is less nucleophilic and less prone to attack the carbonyl group to close the ring.

  • Catalyst Choice: Ensure your acid catalyst is competent at promoting the cyclization step. Lewis acids are particularly effective at activating carbonyl groups for nucleophilic attack and may facilitate this step more efficiently than Brønsted acids.

  • Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile (MeCN) have been shown to be effective in some cases and may favor the cyclization pathway.[2]

Data Summary: Effect of Reaction Conditions on Byproduct Formation

The following table, adapted from data on the Knoevenagel-Doebner synthesis of ferulic acid, illustrates how temperature and catalyst loading can be tuned to minimize the formation of the decarboxylated byproduct (2-methoxy-4-vinylphenol).[7]

EntryTemperature (°C)Piperidine (Equivalents)Reaction Time (min)Ferulic Acid Yield (%)Decarboxylated Byproduct (%)
11200.25206712
2900.2530722

Analysis: A modest decrease in temperature (Entry 2 vs. Entry 1) led to a significant suppression of the decarboxylated byproduct from 12% to just 2%, while slightly improving the yield of the desired carboxylic acid. This underscores the critical importance of temperature optimization.

Visualizing Reaction Pathways

The following diagram illustrates the main Doebner reaction pathway leading to the desired quinoline-4-carboxylic acid and highlights the key side reactions that lead to common byproducts.

Doebner_Reaction_Pathways Reactants Aniline + Aldehyde + Pyruvic Acid Enamine_Aldol Knoevenagel / Aldol Condensation Reactants->Enamine_Aldol Catalyst (e.g., Pyridine) Unsaturated_Acid α,β-Unsaturated Acid Intermediate Enamine_Aldol->Unsaturated_Acid Michael_Adduct Michael Adduct (Aniline + Unsaturated Acid) Unsaturated_Acid->Michael_Adduct + Aniline (Michael Addition) Tar Tar / Polymers (Byproduct) Unsaturated_Acid->Tar High Temp / [High] Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Michael_Byproduct Stable Michael Adduct (Byproduct) Michael_Adduct->Michael_Byproduct Cyclization Fails (e.g., Deactivated Aniline) Product Quinoline-4-Carboxylic Acid (Desired Product) Cyclized_Intermediate->Product Oxidation / Aromatization Decarboxylated_Product Decarboxylated Quinoline (Byproduct) Product->Decarboxylated_Product High Temp - CO₂

Caption: Key pathways in the Doebner reaction, showing the route to the desired product and competing side reactions.

Optimized Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid via Hydrogen-Transfer Doebner Reaction

This protocol is adapted from a demonstrated method for reacting electron-deficient anilines, which incorporates stoichiometric adjustments and slow addition to maximize yield and minimize byproducts.[2][8]

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde derivative (1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Argon), dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: To the stirred solution, add BF₃·THF (0.28 equiv) via syringe.

  • Initial Imine Formation: Heat the reaction mixture to 65 °C and stir for 10 minutes to facilitate the formation of the Schiff base (imine).

  • Pyruvic Acid Preparation: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in a small volume of anhydrous MeCN.

  • Slow Addition: Load the pyruvic acid solution into the dropping funnel and add it dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C. This slow addition is critical to prevent the accumulation and decomposition of pyruvic acid.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: a. Cool the reaction mixture to room temperature. b. Perform a standard aqueous workup. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and extract the carboxylic acid product into the aqueous layer. c. Separate the layers. Acidify the aqueous layer with HCl (e.g., 1M) until the product precipitates. d. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Doebner reaction and the Doebner-Miller reaction? A1: The primary difference lies in the reactants used to form the quinoline core. The classic Doebner reaction is a three-component reaction specifically using an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] The Doebner-Miller reaction is a more general synthesis that reacts an aniline with α,β-unsaturated aldehydes or ketones to form quinolines, which may or may not be substituted at the 4-position depending on the unsaturated carbonyl used.[6][10]

Q2: How do I choose the optimal catalyst for my specific substrates? A2: Catalyst selection is substrate-dependent. For electron-rich anilines, standard Brønsted acids (HCl, H₂SO₄) or even milder acids like p-toluenesulfonic acid often suffice.[6] For electron-deficient anilines that are less reactive, a Lewis acid catalyst like tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or BF₃·THF can be more effective as they strongly activate the carbonyl groups towards nucleophilic attack.[2][6] It is always recommended to perform small-scale screening experiments with a few different catalysts to identify the optimal choice for your system.

Q3: What are the best analytical techniques to monitor the reaction and identify byproducts? A3: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring the consumption of starting materials and the formation of the product. Use a suitable solvent system and visualize with a UV lamp. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly powerful for this reaction. It not only allows for the separation and quantification of reactants, products, and byproducts but also provides the mass of each species, which is invaluable for identifying unexpected side products like the decarboxylated species or Michael adducts. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide a wealth of information on the ratio of product to byproducts before purification.

References
  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Ethyl Quinoline-4-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl quinoline-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and successfully scale your production.

Strategic Synthesis Route Selection

The production of the quinoline core can be achieved through several classic name reactions.[1][2][3] However, for the specific synthesis of this compound, the Gould-Jacobs reaction is generally the most direct and reliable method, particularly for scaling up.[4][5][6] It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[4][7]

Reaction Starting Materials Key Advantages for Target Molecule Common Challenges
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate (EMME)Direct route to the desired 4-hydroxyquinoline-3-carboxylate structure; good yields.[4][5]Requires very high temperatures for cyclization (~250 °C), which can lead to byproducts.[6][8]
Conrad-Limpach Synthesis Aniline, β-ketoesters (e.g., ethyl acetoacetate)Good for producing 4-hydroxyquinolines (4-quinolones).[9][10][11]Primarily yields 2- or 4-quinolones; would require a different starting ester to get the 4-carboxylate.[11][12]
Doebner-von Miller Reaction Aniline, α,β-unsaturated carbonyl compoundsVersatile for various substituted quinolines.[13][14][15]Not a direct route to the specific carboxylate ester; mechanism can be complex.[13][16]

Given its directness, this guide will focus exclusively on the Gould-Jacobs reaction for producing ethyl 4-hydroxyquinoline-3-carboxylate, the tautomer of your target molecule.

Gould-Jacobs Reaction Pathway

The synthesis proceeds in two main stages: initial condensation to form the anilinomethylenemalonate intermediate, followed by thermal cyclization.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A Aniline C Anilinomethylenemalonate Intermediate A->C + EMME - EtOH B Diethyl Ethoxymethylenemalonate (EMME) D Ethyl 4-hydroxyquinoline-3-carboxylate (Product) C->D Heat (~250 °C) - EtOH

Caption: The two-step Gould-Jacobs reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the exact structure of the final product? Is it a 4-hydroxyquinoline or a 4-quinolone?

The product of the Gould-Jacobs reaction is ethyl 4-hydroxyquinoline-3-carboxylate. However, it exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[4] For practical purposes in drug development, it is often referred to as a 4-quinolone, and the keto form is believed to predominate.[11]

Q2: Why is such a high temperature needed for the cyclization step?

The cyclization is an intramolecular electrophilic aromatic substitution, which has a high activation energy. The high temperature, typically around 250 °C, is necessary to drive this 6-electron cyclization process and eliminate a molecule of ethanol.[4][8]

Q3: Can I use a catalyst to lower the cyclization temperature?

Yes, this is a key consideration for scale-up. While traditional methods use high-boiling solvents like diphenyl ether or Dowtherm A to reach the required temperature, modern approaches have shown success with catalysts that promote cyclization under milder conditions.[6] Eaton's reagent (P₂O₅ in methanesulfonic acid) is a highly effective alternative, often allowing the reaction to proceed at temperatures between 80-100 °C with excellent yields.[7]

Q4: Is it necessary to isolate the anilinomethylenemalonate intermediate before cyclization?

While it is possible to perform a one-pot synthesis, isolating the intermediate is highly recommended during scale-up. This allows for purification of the intermediate, removing any unreacted aniline or EMME. A cleaner intermediate leads to a cleaner cyclization reaction with fewer byproducts, simplifying the final product purification.

Troubleshooting Guide for Scale-Up

Scaling up the Gould-Jacobs reaction can introduce challenges not apparent at the bench scale. This guide addresses the most common issues.

Issue 1: Low Yield or Incomplete Condensation (Step 1)
Potential Cause Explanation & Solution
Moisture in Reagents Aniline and EMME should be anhydrous. Water can hydrolyze the EMME and interfere with the condensation. Solution: Use freshly distilled aniline and ensure all glassware is oven-dried.
Incorrect Stoichiometry An excess of EMME is sometimes used, but a large excess can complicate purification. Solution: Start with a 1:1.05 molar ratio of aniline to EMME. Perform small-scale trials to optimize this for your specific setup.
Insufficient Reaction Time/Temp The condensation is typically run in refluxing ethanol or under neat conditions.[7] Solution: Ensure the reaction is heated sufficiently (e.g., refluxing ethanol for 2-3 hours) and monitor completion by TLC or LC-MS. If running neat, ensure good mixing.
Issue 2: Incomplete Cyclization or Slow Reaction Rate (Step 2)
Potential Cause Explanation & Solution
Temperature Too Low The thermal cyclization has a high energy barrier.[8] Failure to reach the target temperature (typically ~250 °C) is the most common reason for failure. Solution: Ensure your heating mantle and reactor setup can safely and consistently maintain the target temperature. Use a high-boiling, inert solvent. See the table below for options.
Poor Heat Transfer On a larger scale, ensuring uniform heating throughout the reaction vessel is critical. Hot spots can cause decomposition, while cold spots will not react. Solution: Use a reactor with good overhead stirring and a properly sized heating mantle. For multi-kilogram scale, consider a jacketed reactor with thermal fluid.
Insufficient Reaction Time Even at the correct temperature, the reaction may need several hours to go to completion. Solution: Monitor the reaction progress. Extend the reaction time, but be cautious of potential product degradation with prolonged heating at extreme temperatures.[8]
Table of Recommended High-Boiling Solvents for Thermal Cyclization
Solvent Boiling Point (°C) Key Considerations
Diphenyl ether 259 °CExcellent heat transfer medium. Can be difficult to remove from the product.
Dowtherm A 257 °CA eutectic mixture of diphenyl ether and biphenyl. Very common in industrial-scale high-temperature reactions.
No Solvent (Neat) N/ASimplifies workup but increases the risk of localized overheating and charring. Requires excellent temperature control and agitation.
Issue 3: Significant Formation of Dark, Tarry Byproducts

Troubleshooting_Cyclization Start Cyclization Reaction Yields Tar CheckTemp Is Temperature > 260°C? Start->CheckTemp CheckPurity Was Intermediate Pure? CheckTemp->CheckPurity No LowerTemp Lower Temperature to 245-250°C and increase time. CheckTemp->LowerTemp Yes UseCatalyst Consider using Eaton's Reagent for milder conditions (80-100°C). CheckPurity->UseCatalyst Yes Purify Repurify the intermediate via recrystallization or column. CheckPurity->Purify No Success Problem Solved LowerTemp->Success UseCatalyst->Success Purify->Success

Caption: Troubleshooting workflow for tar formation during cyclization.

This is almost always due to thermal decomposition.[8] The high temperatures required for cyclization can also promote side reactions and degradation, especially if impurities are present.

  • Optimize Temperature and Time: Overheating is a primary cause.[8] Carefully control the temperature to the minimum required for an efficient reaction rate. Avoid prolonged heating once the reaction is complete.

  • Ensure Inert Atmosphere: At high temperatures, the reaction mixture can be sensitive to air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of colored impurities.

  • Use a Milder Catalyst: As mentioned, switching from purely thermal cyclization to a catalyzed reaction with Eaton's reagent is the most effective solution to avoid thermal decomposition.[7]

Issue 4: Difficulties in Product Isolation and Purification

The crude product often precipitates from the high-boiling solvent upon cooling. However, it can be contaminated with byproducts or residual solvent.

  • Solvent Trituration/Washing: After filtering the precipitated crude product, wash it thoroughly with a solvent in which the product is poorly soluble but the impurities are soluble. Good choices include cold ethanol, diethyl ether, or acetone.

  • Recrystallization: This is the most effective method for purification. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethyl acetate often work well.

  • Dealing with Diphenyl Ether: If used as a solvent, residual diphenyl ether can be difficult to remove. A thorough wash of the crude solid with a non-polar solvent like hexanes or petroleum ether before recrystallization can help.

Scalable Experimental Protocol

This protocol describes the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate on a 100 g scale.

Safety First!
  • Hazard Overview: Quinolines can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[17][18] They are also toxic to aquatic life.[17][19]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18][20]

  • Engineering Controls: Conduct all steps in a well-ventilated chemical fume hood.[17][21] Ensure emergency eyewash and shower stations are accessible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not empty into drains.[20]

Part 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate (Intermediate)
  • Reagents & Equipment:

    • Aniline (93.13 g, 1.0 mol)

    • Diethyl ethoxymethylenemalonate (EMME) (227.0 g, 1.05 mol)

    • Ethanol (500 mL, 200 proof)

    • 2 L three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle.

  • Procedure:

    • Set up the reactor assembly in a fume hood. Ensure all glassware is dry.

    • Charge the flask with aniline and ethanol. Begin stirring.

    • Slowly add the diethyl ethoxymethylenemalonate (EMME) to the stirred solution over 15 minutes.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

    • The intermediate will precipitate as a white solid. Collect the solid by vacuum filtration.

    • Wash the filter cake with 200 mL of cold ethanol.

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: ~230-250 g (87-95%) of a white crystalline solid.

Part 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
  • Reagents & Equipment:

    • Diethyl 2-((phenylamino)methylene)malonate (263.3 g, 1.0 mol)

    • Dowtherm A (or Diphenyl Ether) (1 L)

    • 2 L reactor suitable for high temperatures, mechanical stirrer, high-temperature thermometer, heating mantle, and a distillation setup to collect evolved ethanol.

  • Procedure:

    • Charge the high-temperature reactor with Dowtherm A and the dried intermediate from Part 1.

    • Begin vigorous stirring. It is critical to keep the solid suspended to ensure even heating.

    • Slowly heat the slurry under a slow stream of nitrogen. Ethanol will begin to distill off.

    • Continue heating until the internal temperature reaches 245-250 °C . CAUTION: This is a very high temperature. Ensure the setup is secure and shielded.

    • Hold the reaction at this temperature for 2-4 hours. The reaction is typically complete when ethanol evolution ceases. Monitor by taking small, quenched aliquots for LC-MS analysis if possible.

    • Once complete, turn off the heat and allow the mixture to cool slowly to below 100 °C. The product will precipitate.

    • Further cool to room temperature. Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexanes (2 x 300 mL) to remove the high-boiling solvent.

    • Wash with cold acetone (1 x 200 mL) to remove colored impurities.

    • Dry the crude product under vacuum.

    • Expected Yield (Crude): ~195-205 g (90-95%).

  • Purification:

    • Recrystallize the crude solid from hot ethanol (~10-15 mL per gram of product).

    • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

    • Expected Yield (Purified): ~162-184 g (75-85%) of an off-white to pale yellow solid.[22]

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Universitat de Barcelona. Design of a batch plant for quinoline derivatives manufacture. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • ACS Publications. THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. [Link]

  • ResearchGate. Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of ethyl quinoline-4-carboxylate via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their purification protocols, troubleshoot common issues, and understand the fundamental principles governing the crystallization of this specific quinoline derivative. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a specific solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound, this compound, completely at an elevated temperature but only sparingly at lower temperatures.[1][3][4] Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[3][4] This disparity in solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solution (mother liquor) or removed via hot filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] this compound possesses both aromatic (quinoline ring) and polar (ester) functional groups. This suggests that solvents of intermediate polarity are a good starting point. A systematic solvent screening is the most reliable method.[4]

Recommended Solvents for Initial Screening:

  • Alcohols: Ethanol, isopropanol, and methanol are excellent starting points. Ethanol, in particular, is often a good choice for esters due to structural similarities ("like dissolves like").

  • Esters: Ethyl acetate can be an effective solvent.

  • Ketones: Acetone may also be a suitable option.

  • Aromatic Hydrocarbons: Toluene can be effective, especially for dissolving the quinoline ring system.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a binary solvent system is a powerful alternative.[3] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol or ethyl acetate) at an elevated temperature, and then titrate in a "poor" or "anti-solvent" where it is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.[5] Reheating to achieve a clear solution followed by slow cooling can yield high-quality crystals.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid.[6][7] This typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree, often due to rapid cooling or the presence of significant impurities that depress the melting point.[7][8]

Troubleshooting Strategies for Oiling Out:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.[7][8]

  • Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[8] Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[7]

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, try switching to a solvent with a lower boiling point.

  • Agitation: Gently swirling the solution as it cools can sometimes promote crystal nucleation over oiling.

  • Change the Solvent System: The chosen solvent may simply be inappropriate. Re-evaluate your solvent screen to find a more suitable system.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: The failure of a compound to crystallize from a cooled solution is typically due to either the solution being too dilute or the existence of a stable supersaturated state.[7]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[7][8] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution.[2][8] This provides a template for further crystal growth.

  • Reduce the Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent.[7][8] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of your compound.

Q4: The purity of my recrystallized product is not satisfactory. How can I improve it?

A4: Low purity after recrystallization can result from several factors, including incomplete removal of impurities, co-precipitation, or the formation of an impure solid solution.

Improving Purity:

  • Ensure Complete Dissolution: Make sure all of your compound is fully dissolved in the minimum amount of hot solvent. Any undissolved material may be an insoluble impurity that should be removed by hot filtration.

  • Avoid Premature Crystallization: If crystals form too quickly, they can trap impurities from the mother liquor.[8] Using slightly more solvent than the minimum required can slow down the crystallization process and lead to purer crystals.[8]

  • Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.[9] Using warm solvent will redissolve some of your product.

  • Consider a Second Recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the recrystallization of this compound. The specific solvent and volumes will be determined by your initial solvent screening experiments.

Step 1: Solvent Selection

  • Place a small amount of the crude this compound into several test tubes.

  • Add different potential solvents dropwise to each test tube at room temperature, observing the solubility.

  • A good solvent will show poor solubility at room temperature.[3][4]

  • Gently heat the test tubes containing the undissolved solid. The ideal solvent will completely dissolve the compound at an elevated temperature.[3][4]

  • Allow the clear solutions to cool to room temperature and then in an ice bath to observe crystal formation.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture to boiling with gentle swirling.

  • Continue adding solvent until the solid is just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]

Step 3: Hot Filtration (if necessary)

  • If any insoluble impurities remain in the hot solution, perform a hot filtration.

  • Preheat a funnel and a new flask to prevent premature crystallization.

  • Quickly pour the hot solution through a fluted filter paper to remove the solid impurities.

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]

Step 6: Drying

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_final Final Product crude Crude Ethyl Quinoline-4-carboxylate solvent_screen Solvent Screening crude->solvent_screen Test small samples dissolution Dissolution (Minimum hot solvent) solvent_screen->dissolution Select best solvent hot_filtration Hot Filtration (If needed) dissolution->hot_filtration dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling Clear Solution hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation cooling->isolation drying Drying isolation->drying isolation->drying pure_product Pure Crystals drying->pure_product drying->pure_product

Caption: Recrystallization workflow for this compound.

Solvent Selection Data Summary

Solvent ClassExample SolventsPolarityBoiling Point (°C)Key Considerations
Alcohols Ethanol, Methanol, IsopropanolHigh65-82Good general-purpose solvents for moderately polar compounds.
Esters Ethyl AcetateMedium77Often effective for ester-containing molecules.
Ketones AcetoneMedium56Volatile and effective, but its low boiling point can be a limitation.
Aromatic TolueneLow111Good for aromatic systems, but higher boiling point requires careful handling.
Ethers Diethyl Ether, THFLow-Medium35-66Can be effective, but diethyl ether is extremely flammable.
Hydrocarbons Hexane, HeptaneVery Low69-98Typically used as anti-solvents in mixed solvent systems.
Amides DMF, DMAcHigh153-165High boiling points can make them difficult to remove completely.[10]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [https://www.cpp.edu/~slc/docs/files/chem/315/Recrystallization Part I.pdf]([Link] Part I.pdf)

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Sunitha, V. M., Naveen, S., Manjunath, H. R., Prasad, S. B. B., Manivannan, V., & Lokanath, N. K. (2015). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7774.
  • Reddy, T. J., et al. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry, 11(41), 7114–7122.
  • Oishi, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12229–12239.
  • Google Patents. (n.d.). CN111320581A - A kind of synthetic method of quinoline carboxylate.
  • Sunitha, V. M., et al. (2015). Crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 71(6), o463.

Sources

Technical Support Center: Managing Thermal Degradation in High-Temperature Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to thermal degradation during their experiments. Here, we provide in-depth troubleshooting advice, preventative strategies, and validated protocols to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual indicators of thermal degradation in my quinoline synthesis?

A: The most common signs are excessive darkening of the reaction mixture, leading to the formation of a thick, dark tar or "char."[1] This is often accompanied by vigorous, difficult-to-control exothermic events, gas evolution (fuming), and ultimately, a significantly reduced yield of the desired quinoline product. Isolating the product from this tarry material can also be extremely challenging.[2]

Q2: Why are high temperatures often required for classical quinoline syntheses?

A: Many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, involve key cyclization and dehydration steps that have high activation energies.[1][3] Heat is necessary to overcome these energy barriers and drive the reaction towards the formation of the quinoline ring. However, this creates a delicate balance, as excessive heat can promote side reactions and degradation.[1]

Q3: What is the chemical nature of the "tar" or "char" that forms?

A: Tar formation is primarily the result of acid-catalyzed polymerization of reactants and intermediates.[1][2] In reactions like the Skraup or Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds are particularly susceptible to self-condensation and polymerization under the harsh, acidic, and high-temperature conditions.[1] This leads to a complex, high-molecular-weight, insoluble polymeric material that constitutes the tar.

Troubleshooting Guide for Specific Synthesis Methods

This section addresses common problems encountered in popular high-temperature quinoline synthesis reactions.

Skraup Synthesis
Q4: My Skraup reaction is extremely vigorous, producing significant tar and making the reaction difficult to control. What is the cause and how can I minimize it?

A: The Skraup synthesis is notoriously exothermic and prone to runaway reactions.[2] The primary cause of tarring is the harsh acidic and oxidizing conditions that lead to the polymerization of intermediates.[2]

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a standard and highly effective method to make the reaction less violent and control the reaction rate, which reduces charring.[2] Boric acid can also be used.

  • Optimize Temperature Control: Avoid applying excessive external heat. The reaction should be heated gently only to initiate it. Once the exothermic phase begins, the heat source should be removed. Be prepared to use an ice bath to cool the flask if the reaction becomes too vigorous.[2]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. This prevents localized temperature spikes that can trigger rapid polymerization.[2]

  • Ensure Efficient Stirring: Good, vigorous mixing is crucial to dissipate heat evenly throughout the reaction mixture and prevent the formation of localized hotspots.[2]

Doebner-von Miller Synthesis
Q5: My Doebner-von Miller reaction is giving a very low yield and a large amount of polymeric material. How can I prevent this?

A: As with the Skraup synthesis, the major side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] This is especially problematic under strong acid catalysis and high temperatures.

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps to control its concentration at any given moment, minimizing self-polymerization and managing the exotherm.[1]

  • Maintain Optimal Temperature: Overheating is a primary driver of polymerization. It is critical to monitor and maintain the reaction at the optimal temperature that favors the desired condensation and cyclization without accelerating side reactions.[1] A vigorous reaction may even require initial cooling.[1]

  • Consider a Biphasic Medium: Sequestering the sensitive carbonyl compound in an organic phase can drastically reduce its polymerization in the acidic aqueous phase and significantly improve the yield.[2]

  • Select the Right Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[1][4] The optimal catalyst will depend on your specific substrates.

Combes Quinoline Synthesis
Q6: I am using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of regioisomers and other byproducts. How can I improve selectivity?

A: The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate.[3][5] With unsymmetrical β-diketones, regioselectivity is a known challenge, and high temperatures can exacerbate the formation of undesired isomers and degradation products.

Troubleshooting Steps:

  • Optimize the Acid Catalyst: The choice of acid can influence the cyclization pathway. While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or even milder acids like p-toluenesulfonic acid may offer better regioselectivity for your specific substrates.[6]

  • Stepwise Temperature Profile: Instead of heating directly to a high temperature, consider a two-step process. First, form the enamine intermediate at a lower temperature to ensure its clean formation. Then, introduce the strong acid and increase the temperature to induce cyclization.

  • Protecting Groups: If one carbonyl of the β-diketone is significantly more reactive, it may be possible to temporarily protect the other carbonyl group to direct the initial condensation with the aniline.

Preventative Strategies & Best Practices

Managing Catalyst Deactivation

High temperatures and the presence of nitrogen heterocycles can lead to the deactivation of catalysts, especially transition metals like palladium and rhodium.[7][8]

Q7: My heterogeneous catalyst seems to lose activity over the course of the reaction. What is happening?

A: There are three primary mechanisms of catalyst deactivation in this context:

  • Poisoning: The lone pair of electrons on the quinoline nitrogen atom can coordinate strongly to the metal center of the catalyst, blocking the active sites required for the reaction. This is a form of chemical deactivation.[7][8]

  • Fouling: Insoluble byproducts or polymers (tar) can physically deposit on the catalyst's surface, blocking access to the active sites.[7]

  • Thermal Degradation (Sintering): At elevated temperatures, fine metal nanoparticles on a catalyst support can agglomerate into larger particles. This reduces the active surface area of the catalyst, thereby lowering its activity.[7][8]

Workflow for Mitigating Catalyst Deactivation

start Problem: Catalyst Deactivation poison Suspect Poisoning by Quinoline Nitrogen start->poison Slowing reaction rate? foul Suspect Fouling by Polymers/Tar start->foul Visible tar/solids? sinter Suspect Sintering (Thermal Degradation) start->sinter Using very high temps (>150°C)? sol_poison Solution: Use more robust ligands or higher catalyst loading. poison->sol_poison sol_foul Solution: Improve reaction conditions to minimize tar formation (see Q4 & Q5). foul->sol_foul sol_sinter Solution: Operate at the lowest effective temperature. Choose thermally stable catalyst supports. sinter->sol_sinter

Caption: Troubleshooting workflow for catalyst deactivation.

General Thermal Management

The following table summarizes key parameters for controlling thermal degradation across different synthesis methods.

Synthesis MethodKey ChallengeRecommended Moderator/CatalystTemperature Control Strategy
Skraup Highly exothermic, tar formation[2]Ferrous Sulfate (FeSO₄)[2]Gentle heating to initiate, then remove heat; use cooling as needed.[2]
Doebner-von Miller Polymerization of carbonyls[1]Lewis Acids (ZnCl₂, SnCl₄) or Brønsted Acids[1]Maintain lowest effective temperature; slow reagent addition.[1]
Combes Regioselectivity, side reactions[2]H₂SO₄, Polyphosphoric Acid (PPA)[3][6]Stepwise heating: form enamine at low temp, then cyclize at high temp.
Friedländer Decomposition at high temp[9]Acid or Base Catalysis (p-TsOH, NaOH)[9][10]Microwave irradiation can sometimes provide efficient heating and reduce reaction times.[11]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis with a Moderator

This protocol details a safer, more controlled method for Skraup synthesis to minimize charring.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent)

  • Round-bottom flask with reflux condenser and mechanical stirrer

Procedure:

  • Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • In the flask, create a mixture of aniline, glycerol, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring to ensure the mixture is homogeneous.

  • From the dropping funnel, add concentrated sulfuric acid slowly and in small portions. Monitor the temperature of the flask. If the temperature rises rapidly, pause the addition and cool the flask in an ice-water bath.

  • Once all the sulfuric acid has been added, add the nitrobenzene.

  • Gently heat the mixture to initiate the reaction. As soon as the reaction becomes self-sustaining (exothermic), remove the external heat source immediately.

  • Allow the reaction to proceed under reflux. If it becomes too violent, cool the flask with an ice bath until it subsides.[2]

  • After the initial vigorous phase is over, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Follow standard workup procedures, which typically involve cooling, diluting with water, and neutralizing with a base before extraction.[1][2]

Protocol 2: Analysis of Degradation Byproducts

Identifying the nature of byproducts is key to optimizing the reaction. HPLC is a powerful tool for this purpose.[12][13]

Objective: To quantify the desired quinoline product and identify major degradation byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.[12]

  • C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).[12]

Procedure:

  • Sample Preparation: At various time points, carefully take a small aliquot from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile/water).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.[13]

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength appropriate for quinolines, such as 225 nm.[12]

  • Quantification: Prepare a calibration curve using a known standard of your target quinoline. By comparing peak areas, you can determine the concentration of your product and estimate the relative amounts of byproducts.

Visualizing Degradation Pathways

High temperatures provide the activation energy not just for the desired reaction, but also for competing degradation pathways.

Reactants Aniline + Carbonyl Compound Intermediate Reactive Intermediate (e.g., Enamine, Anil) Reactants->Intermediate Condensation Product Desired Quinoline Product Intermediate->Product Cyclization/ Dehydration Degradation Degradation Products (Tar, Polymers, Char) Intermediate->Degradation Polymerization/ Decomposition Heat High Temperature (>120°C) Acid Strong Acid (H₂SO₄, HCl)

Sources

Technical Support Center: Optimizing Solvent Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions for optimizing solvent conditions in their experiments. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical.[1][2][3] This guide moves beyond simple protocols to explain the causality behind solvent choices, helping you troubleshoot common issues and enhance reaction efficiency and purity.

FAQs: Core Principles of Solvent Selection

Here we address foundational questions regarding the role of solvents in quinoline synthesis.

Q1: Why is solvent selection so critical for the success of my quinoline synthesis?

A1: The solvent is not merely a medium for the reactants; it is an active participant in the reaction environment. Its properties directly influence several key factors:

  • Reactant Solubility: Proper solubilization of starting materials is essential for achieving optimal reaction rates. Poor solubility can lead to low or no product formation.[4]

  • Intermediate Stabilization: Many quinoline syntheses proceed through charged intermediates or transition states. A solvent with the appropriate polarity can stabilize these species, lowering the activation energy and accelerating the reaction.

  • Reaction Rate and Pathway: The solvent can affect the reaction kinetics and may even determine the dominant reaction pathway, influencing the final product distribution and regioselectivity.[4]

  • Temperature Control: The boiling point of the solvent dictates the maximum temperature achievable at atmospheric pressure, which is a critical parameter for reactions requiring significant heat input, such as the Conrad-Limpach cyclization.[5]

  • Work-up and Purification: The choice of solvent impacts the ease of product isolation. Mismatched solvent properties can lead to difficulties during extraction, precipitation, or chromatography.[4]

Q2: What are the "green" or more sustainable solvent alternatives for traditional quinoline syntheses?

A2: There is a significant push towards greener chemical processes in quinoline synthesis.[6][7][8] Key alternatives include:

  • Water: For certain reactions like the Friedländer synthesis, water has been shown to be an excellent and environmentally benign solvent, sometimes allowing the reaction to proceed efficiently without any catalyst.[9][10]

  • Ionic Liquids (ILs): ILs are gaining traction as they can act as both the solvent and the catalyst. They are particularly useful for improving historically harsh reactions like the Skraup and Friedländer syntheses, often leading to shorter reaction times and higher yields under solvent-free conditions.[11][12]

  • Solvent-Free Conditions: Many modern protocols utilize microwave irradiation or high heat under neat (solvent-free) conditions.[13][14][15][16] This approach minimizes waste and can dramatically shorten reaction times.[13][16]

  • Glycerol: In modified Skraup syntheses, glycerol can serve as a green, bio-based solvent in addition to being a reactant.[17]

Q3: How do I begin to screen for the optimal solvent for a new quinoline synthesis reaction?

A3: A systematic screening process is the most effective approach.

  • Start with literature precedents: Identify the solvents commonly used for the specific class of quinoline synthesis you are performing (e.g., Friedländer, Skraup).

  • Select a diverse set of solvents: Choose a small group of solvents with varying polarities (polar protic, polar aprotic, non-polar). For example, a good starting set could include ethanol (protic), DMF (aprotic polar), toluene (non-polar), and water.[4]

  • Run small-scale parallel reactions: Set up identical reactions in each of the chosen solvents.

  • Monitor progress: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the desired product over time.[4][18]

  • Assess the outcome: Compare the reactions based on yield, purity (number of side products), and reaction time to identify the most promising solvent or solvent class for further optimization.

Troubleshooting Guide: From Low Yields to Difficult Purifications

This section directly addresses common problems encountered during quinoline synthesis, with a focus on solvent-based solutions.

Issue 1: Low Yield or No Product Formation

This is one of the most frequent challenges, often stemming from suboptimal reaction conditions where the solvent plays a pivotal role.[19]

Logical Troubleshooting Workflow

start Problem: Low Yield cause1 Possible Cause: Poor Reactant Solubility start->cause1 cause2 Possible Cause: Side Reactions Dominating start->cause2 cause3 Possible Cause: Suboptimal Temperature start->cause3 cause4 Possible Cause: Reaction Stalled start->cause4 sol1 Solution: Perform Solvent Screening (Vary Polarity: Toluene, EtOH, DMF) cause1->sol1 Test solubility of starting materials in different solvents sol2 Solution: Change Solvent Type (e.g., Aprotic to Protic) cause2->sol2 Side products may be favored by current solvent sol3 Solution: Switch to High-Boiling Solvent (e.g., Mineral Oil, TCB) cause3->sol3 Reaction requires more thermal energy sol4 Solution: Extend Reaction Time or Increase Temperature cause4->sol4 Monitor by TLC to confirm

Caption: A general troubleshooting workflow for addressing low yields.

Synthesis-Specific Solvent Advice
  • Friedländer Synthesis:

    • Cause: Reactants may not be sufficiently soluble, or the catalyst (acid/base) is not effective in the chosen medium.

    • Solution: If using acidic catalysis (e.g., p-TsOH), try polar aprotic solvents like DMF or even ethanol.[14][19] For base-catalyzed reactions, a non-polar solvent like toluene can be effective.[20] For a green approach, water has proven highly effective, often enhancing reaction rates compared to ethanol.[9]

  • Skraup & Doebner-von Miller Syntheses:

    • Cause: These reactions are notorious for producing tar and polymeric byproducts due to the polymerization of acrolein or other α,β-unsaturated carbonyls under harsh acidic conditions.[18][21][22]

    • Solution: While nitrobenzene is the classic solvent/oxidant for the Skraup reaction, its harshness is a drawback.[23][24] Consider modern modifications using microwave assistance in aqueous media, which can offer a cleaner reaction profile.[10] For the Doebner-von Miller reaction, using a biphasic medium (e.g., an organic solvent with an aqueous acid layer) can help sequester the carbonyl compound and minimize polymerization.[10]

Issue 2: Formation of Side Products & Isomers

The solvent can influence the selectivity of a reaction, and an improper choice can lead to a complex mixture of undesired products.

Influence of Solvent Properties on Reaction Outcomes

cluster_effects solvent Solvent Property Polarity (Polar/Non-polar) Proticity (Protic/Aprotic) Boiling Point outcome Reaction Outcome Reactant Solubility Rate of Reaction Intermediate Stability Side Product Formation Regioselectivity solubility Solubility solvent->solubility High polarity often increases solubility of polar reactants rate Rate solvent->rate Can lower activation energy, accelerating the reaction stability Stability solvent->stability Polar solvents stabilize charged intermediates side_products Side Products solvent->side_products Can promote or suppress competing reaction pathways (e.g., aldol condensation)

Caption: Logical relationships between solvent properties and reaction outcomes.

Synthesis-Specific Solvent Advice
  • Friedländer Synthesis:

    • Problem: Self-condensation (aldol reaction) of the ketone starting material is a common side reaction, especially under basic conditions.[21]

    • Solution: Switching from a base-catalyzed reaction in a non-polar solvent to an acid-catalyzed one in a protic solvent like ethanol can often suppress this side reaction.[14]

  • Combes Synthesis:

    • Problem: Poor regioselectivity when using an unsymmetrical β-diketone.[21]

    • Solution: The choice of acid catalyst and solvent system is crucial. A mixture of polyphosphoric acid (PPA) and an alcohol like ethanol can form a polyphosphoric ester (PPE) catalyst system, which may offer better selectivity and dehydration efficiency than sulfuric acid alone.[25]

Issue 3: Difficult Product Purification

Even with a good yield, the reaction is not a success if the product cannot be isolated cleanly.

  • Problem: Product is lost during aqueous workup/extraction.

    • Cause: The product may have some solubility in the aqueous layer, or the incorrect organic solvent is being used for extraction.

    • Solution: First, ensure the pH of the aqueous layer is adjusted to neutralize the quinoline product, making it less water-soluble. Then, screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to find the one that gives the highest recovery.[4]

  • Problem: Product precipitates with impurities or as an oil.

    • Cause: The cooling rate during recrystallization is too fast, or the solvent is not ideal.

    • Solution: Screen for a suitable recrystallization solvent or solvent pair (one in which the product is highly soluble when hot and poorly soluble when cold).[4] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Problem: Product irreversibly sticks to the silica gel column.

    • Cause: The basic nitrogen of the quinoline ring can bind strongly to the acidic silica gel.

    • Solution: Try deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, switch to a different stationary phase, such as alumina.[4]

Data Summary: Solvent Effects on Quinoline Synthesis

The following table summarizes reported solvent conditions for various quinoline syntheses to guide your experimental design.

Synthesis MethodCatalyst(s)Solvent(s)Temp (°C)Yield (%)Reference(s)
Friedländer p-TsOH / IodineSolvent-free (Microwave)100-12085-96[10][14]
Friedländer NoneWater70up to 97[9][10]
Friedländer Acidic (TFOH, H₂SO₄)DCM, ChlorobenzeneRefluxVaries[20]
Friedländer Basic (KOtBu, DBU)TolueneRefluxVaries[20]
Skraup H₂SO₄Nitrobenzene (Solvent & Oxidant)~15084-91[18][23][24]
Skraup H₂SO₄Water (Microwave)200Good[10][12]
Combes H₂SO₄ / PPAEthanolRefluxVaries[25]
Doebner-Miller Brønsted/Lewis AcidsToluene, WaterVariesVaries[5][18][26]

Experimental Protocols

Protocol 1: General Solvent Screening for Quinoline Synthesis

This protocol outlines a systematic approach to identify an optimal solvent for your reaction.

Materials:

  • Reactants (e.g., 2-aminoaryl ketone and α-methylene carbonyl compound)

  • Catalyst (if required)

  • Set of test solvents (e.g., Toluene, Ethanol, Acetonitrile, DMF, Water)

  • Small-scale reaction vials (e.g., 2 mL microwave vials)

  • Stir bars

  • Heating block or oil bath

  • TLC plates and chamber

Procedure:

  • To five separate reaction vials, add identical amounts of your reactants and a stir bar.

  • To each vial, add the same molar equivalent of your chosen catalyst (if any).

  • To each vial, add an equal volume (e.g., 1.0 mL) of a different test solvent (Vial 1: Toluene, Vial 2: Ethanol, etc.).

  • Seal the vials and place them in a pre-heated block set to the desired reaction temperature (e.g., 80 °C).

  • Monitor the reactions at set time intervals (e.g., 1, 2, 4, and 8 hours) by taking a small aliquot from each vial and spotting it on a TLC plate.

  • Develop the TLC plate in an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to visualize the consumption of starting material and the appearance of the product spot.

  • After a set time (e.g., 8 hours) or upon completion, cool the reactions.

  • Perform a workup and analyze the crude yield and purity by a suitable method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the most effective solvent.[4]

Protocol 2: Green Friedländer Synthesis in Water

This protocol is adapted from an environmentally friendly procedure.[9][10]

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ketone with an α-methylene group (e.g., Acetone, 1.2 mmol)

  • Deionized Water (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 mmol) in water (5 mL).[10]

  • Add the ketone (1.2 mmol) to the solution.[10]

  • Equip the flask with a reflux condenser and heat the reaction mixture to 70°C with stirring.[10]

  • Maintain the temperature and stir for approximately 3 hours, monitoring the reaction progress by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 10 mL).[10]

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.[10]

This guide provides a framework for understanding and optimizing a critical parameter in your quinoline synthesis. By systematically evaluating solvent effects and troubleshooting with these principles in mind, you can significantly improve the outcome of your experiments.

References

  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95. URL: [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from J&K Scientific. URL: [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from Wikipedia. URL: [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from ResearchGate. URL: [Link]

  • Dembitsky, V. M., & Dzhemilev, U. M. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 24(1), 2-3. URL: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(3), 389-392. URL: [Link]

  • Sharma, S., et al. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(52), 42020-42053. URL: [Link]

  • IJARESM. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. Retrieved from IJARESM. URL: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from Novelty Journals. URL: [Link]

  • Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. URL: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from ResearchGate. URL: [Link]

  • PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential. Retrieved from PubMed. URL: [Link]

  • Vara, Y. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. URL: [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from Wikipedia. URL: [Link]

  • Verma, R., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1145-1168. URL: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from PubMed Central. URL: [Link]

  • S. N. College of Pharmacy. (n.d.). Combes Quinoline Synthesis. Retrieved from S. N. College of Pharmacy. URL: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. URL: [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from MDPI. URL: [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions. Retrieved from ResearchGate. URL: [Link]

  • RSC Publishing. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from RSC Publishing. URL: [Link]

  • Indian Academy of Sciences. (2005). An efficient synthesis of quinolines under solvent-free conditions. Retrieved from Indian Academy of Sciences. URL: [Link]

  • Wikipedia. (2023). Quinoline. Retrieved from Wikipedia. URL: [Link]

  • Balalaei, S., et al. (2024). A Recent Study on the Synthesis of Polysubstituted Quinoline. Retrieved from ResearchGate. URL: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from Wikipedia. URL: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from LookChem. URL: [Link]

  • PubMed Central. (2022). New Screening Protocol for Effective Green Solvents Selection. Retrieved from PubMed Central. URL: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from SynArchive. URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Ethyl vs. Methyl Quinoline-4-carboxylate: Unraveling the Impact of Ester Modification on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[1][2][3] Within this versatile class of compounds, quinoline-4-carboxylic acid derivatives have garnered significant attention.[4][5] A frequent and seemingly subtle modification in the drug design process is the esterification of the C4-carboxylic acid, most commonly to its methyl or ethyl ester. This guide provides an in-depth, objective comparison of the biological activities of ethyl quinoline-4-carboxylate and mthis compound, synthesizing experimental data to elucidate the nuanced yet critical role of this ester moiety in modulating therapeutic potential.

The Decisive Role of the C4-Carboxylate Group: A Gateway to Biological Activity

The carboxylic acid at the 4-position of the quinoline ring is not merely a passive functional group; it is often a critical pharmacophore for target engagement.[6] For instance, in the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, the carboxylate group is essential for forming a salt bridge with Arginine-136 and a potential hydrogen bond with Glutamine-47 within the enzyme's binding pocket.[7] This interaction is a linchpin for the inhibitory activity of this class of compounds.

The decision to modify this carboxylic acid to an ester is a strategic one in drug development, often aimed at:

  • Improving cell permeability: Esterification masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing the compound's ability to cross cell membranes.

  • Modulating metabolic stability: Esters can be designed to be stable or to act as prodrugs, being hydrolyzed by intracellular esterases to release the active carboxylic acid form.

  • Altering solubility and formulation properties.

This guide will explore how the choice between a methyl and an ethyl ester can fine-tune these properties and, consequently, the overall biological activity.

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of quinoline-4-carboxylic acid derivatives is well-documented, with mechanisms including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[3] A key area where the impact of esterification has been studied is in the development of DHODH inhibitors.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

In a structure-activity relationship study of quinoline-4-carboxylic acids as DHODH inhibitors, a direct comparison between the carboxylic acid and its methyl ester was made. The results unequivocally demonstrate the superiority of the free carboxylic acid for enzymatic inhibition.

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (μM)HCT-116 IC50 (μM)
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2
15 2'-pyridyl-COOCH3> 253.93 ± 0.65
17 2'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[8]

As shown in the table, conversion of the carboxylic acid to a methyl ester (compound 15 ) results in a dramatic loss of inhibitory activity against the hDHODH enzyme (IC50 > 25 µM) compared to its carboxylic acid counterpart (compound 14 , IC50 = 1.86 µM).[8] Interestingly, the methyl ester shows greater cytotoxicity against the HCT-116 human colon cancer cell line.[8] This suggests that while the methyl ester is a poor enzyme inhibitor itself, its increased lipophilicity may lead to better cell penetration, where it could potentially be hydrolyzed back to the active carboxylic acid or exert its cytotoxic effects through other mechanisms.

While direct comparative data for ethyl esters in this specific assay is not available, the trend strongly suggests that the ethyl ester would also exhibit significantly reduced DHODH inhibitory activity compared to the free acid. The slightly larger size of the ethyl group compared to the methyl group may further hinder its fit into the enzyme's binding pocket.

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human DHODH is utilized. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.[8]

  • Reaction Mixture: The assay is conducted in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.[8]

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of dihydroorotate.[8]

  • Measurement: The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP), allowing for spectrophotometric measurement of enzyme activity.[8]

Anti-inflammatory Activity: The Role of Esterification

Quinoline derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10] The nature of the substituent at the 4-position plays a crucial role in this activity. Structure-activity relationship studies have revealed that quinolines bearing a carboxylic acid moiety often exhibit COX inhibition.[9][10]

In a study on 2-phenylquinoline-4-carboxamide derivatives, while not a direct comparison of esters, it was noted that the carboxamide linkage led to significant anti-inflammatory activity.[1] This highlights that modifications at the C4 position can lead to potent anti-inflammatory agents. While direct comparative studies between ethyl and methyl quinoline-4-carboxylates are scarce in the context of anti-inflammatory activity, it can be inferred that the ester forms would likely act as prodrugs, requiring hydrolysis to the active carboxylic acid to exert significant COX inhibition. The rate of this hydrolysis, influenced by the nature of the ester (ethyl vs. methyl), could therefore impact the onset and duration of the anti-inflammatory effect.

Antimicrobial Activity: A Case for the Ethyl Ester

In the realm of antimicrobial agents, derivatives of this compound have shown promising activity. A study on novel substituted ethyl 2-(quinolin-4-yl)propanoates demonstrated potent antimicrobial activity, particularly against Helicobacter pylori.[11][12]

While this study does not provide a direct comparison to the corresponding methyl esters, the consistent use of the ethyl ester in this series of potent compounds suggests its favorable properties for this specific biological target. The increased lipophilicity of the ethyl group compared to a methyl group may enhance the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Bacterial strains are cultured in appropriate broth to a specified optical density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Structure-Activity Relationship (SAR) Summary

The choice between a methyl and an ethyl ester at the C4 position of a quinoline scaffold can have a profound impact on its biological activity. The following diagram illustrates the key SAR insights discussed.

SAR_Comparison cluster_QuinolineCore Quinoline-4-Carboxylate Scaffold cluster_C4_Modification C4 Position Modification cluster_Biological_Activity Biological Activity Core Quinoline Core Carboxylic_Acid -COOH DHODH_Inhibition DHODH Inhibition Carboxylic_Acid->DHODH_Inhibition ++ (Essential for activity) Anti_inflammatory Anti-inflammatory (COX) Carboxylic_Acid->Anti_inflammatory + (Active moiety) Methyl_Ester -COOCH3 Methyl_Ester->DHODH_Inhibition -- (Activity lost) Anticancer_Cytotoxicity Anticancer Cytotoxicity Methyl_Ester->Anticancer_Cytotoxicity + (Increased permeability?) Antimicrobial Antimicrobial Activity Methyl_Ester->Antimicrobial ? (Less explored) Methyl_Ester->Anti_inflammatory Prodrug potential Ethyl_Ester -COOCH2CH3 Ethyl_Ester->DHODH_Inhibition -- (Likely inactive) Ethyl_Ester->Anticancer_Cytotoxicity ? (Potentially similar to methyl) Ethyl_Ester->Antimicrobial + (Potent derivatives) Ethyl_Ester->Anti_inflammatory Prodrug potential

Caption: Comparative Structure-Activity Relationship of C4-Substituted Quinolines.

Conclusion and Future Perspectives

The decision to employ an ethyl versus a mthis compound is a critical consideration in drug design, with significant consequences for biological activity.

  • For targets requiring a free carboxylic acid for interaction, such as DHODH, both methyl and ethyl esters are likely to be inactive as direct inhibitors. However, they may function as prodrugs, with their efficacy dependent on intracellular hydrolysis. The increased cytotoxicity of the methyl ester in cancer cell lines, despite its lack of enzymatic inhibition, points towards the complex interplay between target engagement and cellular uptake.[8]

  • In the context of antimicrobial activity, particularly against H. pylori, derivatives of this compound have demonstrated significant promise. [11][12] This suggests that the enhanced lipophilicity of the ethyl group may be beneficial for penetrating bacterial membranes.

  • For anti-inflammatory applications targeting COX enzymes, both ester forms are likely to act as prodrugs of the active carboxylic acid. [9][10] The choice between an ethyl and methyl ester could be used to modulate the pharmacokinetic profile of the drug.

Future research should focus on direct head-to-head comparisons of ethyl and methyl quinoline-4-carboxylates across a range of biological assays. Investigating their relative rates of hydrolysis by esterases and their differential cell permeability would provide a more complete picture of their structure-activity relationships. Such studies will be invaluable for the rational design of the next generation of quinoline-based therapeutics.

References

  • 1 Semantic Scholar.

  • 13 PubMed.

  • 14 PMC - NIH.

  • 11 MDPI.

  • 7 NIH.

  • 15 PubMed.

  • 12 PubMed.

  • 8 Benchchem.

  • 6 PubMed.

  • 16 ACS Publications.

  • 9 PubMed.

  • 10 ResearchGate.

  • 17 ResearchGate.

  • 4 ResearchGate.

  • 18 ACS Publications.

  • 2 PubMed Central.

  • 5 NIH.

  • 19 PMC - NIH.

  • 20 ACS Publications.

  • 21 Semantic Scholar.

  • 22 ResearchGate.

  • 23 NIH.

  • 3 Taylor & Francis Online.

  • 24 Semantic Scholar.

  • 25 Semantic Scholar.

Sources

A Comparative Guide to the Synthesis of Quinoline-4-Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The strategic synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the principal classical and modern methods for the synthesis of quinoline-4-carboxylates, offering field-proven insights into the causality behind experimental choices and providing supporting experimental data.

Classical Approaches: Time-Tested Routes to the Quinoline Core

For over a century, a handful of named reactions have been the workhorses for the synthesis of quinoline derivatives. While often robust, they can be limited by harsh reaction conditions and substrate scope.

The Pfitzinger Reaction: Condensation of Isatin with Carbonyls

The Pfitzinger reaction, a cornerstone in quinoline synthesis, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] This method provides a direct route to substituted quinoline-4-carboxylic acids.[1]

Mechanistic Insight: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[3]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Preparation of Base Solution: A 33% (w/v) solution of potassium hydroxide is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture's color typically changes from orange to pale yellow as the isatin ring opens. Stirring is continued at room temperature for 30-45 minutes.

  • Addition of Carbonyl Compound: A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.

  • Reflux: The flask is equipped with a reflux condenser, and the mixture is heated to a gentle reflux for 12-13 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, the product is isolated by acidification, precipitation, and filtration.[4]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative to the Pfitzinger synthesis, involving the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[5]

Mechanistic Insight: The exact mechanism is still a matter of discussion, but two primary pathways are proposed. One involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. The alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. Both pathways converge to a common intermediate that cyclizes and dehydrates to the final product.[5]

Experimental Protocol: Modified Doebner Hydrogen Transfer Reaction

  • Reaction Setup: In a reaction vessel, an aryl aldehyde, an amine, and pyruvate are combined.

  • Catalyst and Solvent: p-Toluenesulfonic acid (p-TSA) is used as a catalyst in a dual green solvent system of water and ethylene glycol.

  • Reaction Conditions: The reaction is typically carried out under mild conditions with good conversion rates and shorter reaction times compared to the classical Doebner reaction.[3]

Indirect Classical Routes via 4-Hydroxyquinolines

The Gould-Jacobs and Conrad-Limpach-Knorr syntheses are classical methods that primarily yield 4-hydroxyquinolines. These can be subsequently converted to quinoline-4-carboxylates, though this adds steps to the overall synthesis.

The Gould-Jacobs Reaction

This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[6] Saponification and decarboxylation can then yield the 4-hydroxyquinoline.

The Conrad-Limpach-Knorr Synthesis

In this method, anilines are condensed with β-ketoesters to form 4-hydroxyquinolines.[7] The regioselectivity of the reaction is temperature-dependent, with lower temperatures favoring the formation of the kinetic product and higher temperatures yielding the thermodynamic product.[8]

Modern Methods: Advancing Efficiency and Scope

Contemporary synthetic strategies often employ transition-metal catalysis and C-H activation to overcome the limitations of classical methods, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Transition-Metal-Catalyzed Syntheses

Various transition metals, including rhodium, copper, and palladium, have been successfully employed to catalyze the synthesis of quinoline-4-carboxylates.

  • Rhodium-Catalyzed Synthesis: Rhodium catalysts can facilitate the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to produce quinoline-3-carboxylates in good to high yields under mild conditions.[4][5]

  • Copper-Catalyzed Synthesis: Copper(II) triflate has been shown to be an effective catalyst for the one-pot synthesis of a variety of quinoline carboxylates from 2-aminoaryl carbonyls and alkynyl carboxylates.[9] This method is noted for its ease of handling and use of a non-toxic catalyst.[9] A simple and convenient copper-catalyzed method for the synthesis of quinoline-2-carboxylate derivatives has also been developed.[10]

  • Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in C-H activation and functionalization reactions to construct the quinoline core.[11] These reactions often exhibit high efficiency and selectivity.[11]

C-H Activation Strategies

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of quinolines. This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy and overall efficiency.[12] Palladium-catalyzed C-H activation, in particular, has been extensively studied for the regioselective functionalization of quinolines.[13]

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Pfitzinger Reaction Isatin, Carbonyl compound with α-methyleneBase-catalyzed condensationDirect route to quinoline-4-carboxylic acids, versatile for substituted isatins and carbonyls.[1]Requires strong basic conditions, which may not be suitable for sensitive functional groups.
Doebner Reaction Aniline, Aldehyde, Pyruvic acidThree-component reactionUtilizes readily available starting materials.[14]Can suffer from low yields and long reaction times in its classical form.[15]
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic esterThermal cyclizationEffective for anilines with electron-donating groups.[6]Indirect route to quinoline-4-carboxylates, requires high temperatures.[6]
Conrad-Limpach-Knorr Aniline, β-ketoesterTemperature-dependent regioselectivityCan produce different isomers based on reaction conditions.[7]Indirect route, requires high temperatures for cyclization.[7]
Transition-Metal Catalysis Varies (e.g., indoles, anilines, alkynes)Catalyzed by Rh, Cu, Pd, etc.Mild reaction conditions, high yields, broad substrate scope, good functional group tolerance.[5][9][11]Catalyst cost and potential for metal contamination in the final product.[16]
C-H Activation Quinolines or precursorsDirect functionalization of C-H bondsHigh atom economy, avoids pre-functionalization.[12]May require directing groups for regioselectivity, catalyst development is ongoing.[13]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the discussed synthetic pathways, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Reaction Mechanism Diagrams

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Base (KOH) Imine Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline4CarboxylicAcid Quinoline-4-carboxylic Acid Enamine->Quinoline4CarboxylicAcid Cyclization & Dehydration

Caption: Pfitzinger Reaction Mechanism.

Doebner_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 PyruvicAcid Pyruvic Acid (enol) UnsatKetoAcid Unsaturated α-Keto-acid PyruvicAcid->UnsatKetoAcid + Aldehyde (Aldol Condensation) Intermediate Aniline Derivative Intermediate UnsatKetoAcid->Intermediate + Aniline (Michael Addition) Quinoline4CarboxylicAcid Quinoline-4-carboxylic Acid Intermediate->Quinoline4CarboxylicAcid Cyclization & Dehydration Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde SchiffBase->Intermediate + Pyruvic Acid (enol)

Caption: Proposed Mechanisms for the Doebner Reaction.

Experimental Workflow Diagrams

Pfitzinger_Workflow Start Mix Isatin, Carbonyl Compound, and Base in Solvent Reflux Heat to Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Evaporate Solvent Removal Cool->Evaporate Acidify Acidify with HCl or Acetic Acid Evaporate->Acidify Filter Filter Precipitate Acidify->Filter Purify Recrystallize (Optional) Filter->Purify Product Pure Quinoline-4-carboxylic Acid Purify->Product

Caption: General Workflow for Pfitzinger Synthesis.

Modern_Synthesis_Workflow Start Combine Substrates and Catalyst in Solvent Reaction Stir at Specified Temperature Start->Reaction Monitor Monitor by TLC or GC-MS Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Quinoline Carboxylate Purify->Product

Caption: Typical Workflow for Modern Catalytic Synthesis.

Conclusion and Future Outlook

While classical methods for the synthesis of quinoline-4-carboxylates remain valuable, modern transition-metal-catalyzed and C-H activation strategies offer significant advantages in terms of efficiency, milder conditions, and broader substrate applicability. The development of greener synthetic approaches, such as the use of environmentally benign solvents and catalysts, is a continuing trend that will shape the future of quinoline synthesis.[17][18] For researchers and professionals in drug development, a thorough understanding of this diverse synthetic landscape is crucial for the efficient and strategic construction of novel quinoline-based therapeutic agents.

References

  • Pfitzinger Reaction. Wikipedia. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • A simple and convenient copper-catalyzed tandem synthesis of quinoline-2-carboxylates at room temperature. PubMed. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. IntechOpen. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Organic Chemistry Portal. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Copper(ii) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates. RSC Publishing. [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm. [Link]

  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing). [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Substrate scope for the Quinoline-4-carboxylic acid (yield and the time... ResearchGate. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. [Link]

  • Synthesis of Quinoline and derivatives. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Copper-quinoline decarboxylation. Journal of the American Chemical. [Link]

  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Copper Catalyzed Sustainable Synthesis Of Quinolines. ijstr. [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

  • Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

  • Conrad-Limpach Reaction. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Application of pfitzinger reaction in. JOCPR. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

Sources

A Guide to Unambiguous Structural Validation: Elucidating Ethyl Quinoline-4-carboxylate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design, valued for its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] However, its synthesis, often through classical methods like the Doebner reaction, can yield a variety of constitutional isomers.[3] An incorrect structural assignment can invalidate subsequent biological data and waste significant resources. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial tool for characterization, its reliance on interpreting coupling constants and chemical shifts can be insufficient for absolute certainty, especially with complex substitution patterns.[4]

This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of a representative molecule, ethyl quinoline-4-carboxylate. We will move beyond simply listing steps to explain the causality behind the experimental design, demonstrating how a synergistic combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation. This approach is essential for any drug development professional or scientist for whom structural integrity is non-negotiable.

The Analytical Strategy: A Multi-dimensional Approach

The core principle of our validation strategy is to build the molecular structure piece by piece by establishing atomic connectivity through different NMR experiments. Each experiment provides a unique type of correlation, and together they leave no room for ambiguity. The overall workflow is a logical progression from sample preparation to the final, confirmed structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Sample Dissolve 5-10 mg of purified This compound in ~0.6 mL CDCl3 NMR_1D 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Sample->NMR_1D Foundation NMR_2D 2. Acquire 2D Spectra NMR_1D->NMR_2D Optimize Parameters COSY COSY NMR_2D->COSY HSQC HSQC NMR_2D->HSQC HMBC HMBC NMR_2D->HMBC Interpret 3. Correlate & Interpret Data COSY->Interpret HSQC->Interpret HMBC->Interpret Validate 4. Assemble Fragments & Confirm Structure Interpret->Validate Synthesize Evidence

Caption: Overall workflow for 2D NMR-based structural validation.

Foundation: 1D NMR Analysis (¹H, ¹³C, DEPT-135)

Before delving into 2D experiments, high-quality 1D spectra are essential. The ¹H NMR provides information on the number and environment of protons, while the ¹³C and DEPT-135 spectra reveal the number of unique carbons and classify them as CH, CH₂, or CH₃ groups. These initial spectra are used to optimize the parameters for the subsequent 2D experiments.[5]

Based on the known structure of this compound and literature data for similar compounds, we can predict the approximate chemical shifts.[6][7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃

Atom LabelAtom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
2CH~150.5~9.0d
3CH~121.0~8.2d
4C~148.0--
4aC~128.5--
5CH~130.0~8.1d
6CH~127.5~7.6t
7CH~129.5~7.8t
8CH~128.0~8.3d
8aC~149.0--
C=OC~166.0--
O-CH₂CH₂~61.5~4.5q
CH₃CH₃~14.5~1.4t

Note: Chemical shifts are estimates and can vary with solvent and concentration.[8]

Experiment 1: Mapping the Proton Skeleton with ¹H-¹H COSY

Principle: Correlation Spectroscopy (COSY) is the cornerstone of proton network analysis. It is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[9] A cross-peak in a COSY spectrum between two different proton signals on the diagonal confirms that those two protons are coupled, allowing us to trace out entire "spin systems" within the molecule.[10]

Experimental Protocol: Acquiring a DQF-COSY Spectrum

This protocol outlines the setup for a standard gradient-selected, double-quantum filtered COSY (DQF-COSY), which provides cleaner spectra with reduced diagonal artifacts compared to a standard COSY.[9]

  • Sample Preparation: A solution of 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) is prepared in a clean NMR tube.[8]

  • Initial Setup: Load the sample, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[11]

  • 1D ¹H Reference: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) that encompasses all proton signals.[12]

  • Load Pulse Program: Select a standard DQF-COSY pulse sequence (e.g., cosygpqf on Bruker systems).[11]

  • Set Parameters:

    • Spectral Width (SW): Set the SW in both dimensions (F2 and F1) to the value determined from the 1D spectrum.

    • Data Points: Use ~2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). More F1 points increase resolution but also experiment time.

    • Scans (NS): Set the number of scans per increment to 2, 4, or 8. For concentrated samples, 2 scans are often sufficient.

  • Acquisition & Processing: Start the acquisition. After completion, perform a 2D Fourier transform with a sine-bell window function, phase the spectrum, and symmetrize it to improve the signal-to-noise ratio.[12]

Expected Results & Interpretation

The COSY spectrum will allow us to confirm the connectivity within the two isolated spin systems: the quinoline ring protons and the ethyl group protons.

Table 2: Expected COSY Correlations

Correlating ProtonsType of CouplingInformation Gained
H2 ↔ H3³JHHConfirms adjacency on the pyridine ring.
H5 ↔ H6³JHHConfirms adjacency on the benzene ring.
H6 ↔ H7³JHHConfirms adjacency on the benzene ring.
H7 ↔ H8³JHHConfirms adjacency on the benzene ring.
O-CH₂ ↔ CH₃³JHHConfirms the ethyl (-CH₂-CH₃) fragment.

Crucially, the COSY spectrum will show no correlations between the quinoline protons (H2-H8) and the ethyl group protons (O-CH₂, CH₃). This is because they are separated by more than three bonds, including two quaternary carbons (C4, C=O) and an oxygen atom. This confirms they are distinct molecular fragments.

Experiment 2: Assigning Carbons with ¹H-¹³C HSQC

Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates proton signals directly to the carbon atoms they are attached to (¹JCH).[13] By spreading proton signals across the much wider ¹³C chemical shift range, it resolves overlapping proton resonances and provides unambiguous C-H attachments.[8] An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase.[13]

Experimental Protocol: Acquiring an Edited HSQC Spectrum
  • Setup: Use the same sample. It is critical that both the ¹H and ¹³C channels of the probe are properly tuned and matched.[5]

  • Load Pulse Program: Select a standard sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems).

  • Set Parameters:

    • ¹H Dimension (F2): Set the spectral width based on the 1D ¹H spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the entire carbon range (e.g., 0-180 ppm).

    • Coupling Constant: The experiment is optimized for the one-bond C-H coupling constant. A value of 145 Hz is a standard choice for sp² and sp³ carbons.[14]

  • Acquisition & Processing: Acquire the data. The processing involves Fourier transformation in both dimensions. The resulting spectrum will show CH/CH₃ peaks with one phase (e.g., positive/red) and CH₂ peaks with the opposite phase (e.g., negative/blue).

Expected Results & Interpretation

Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon. This allows for the direct transfer of assignments from the better-resolved ¹H spectrum to the ¹³C spectrum.

Table 3: Expected HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Atom Assignment
~9.0 (H2)~150.5C2
~8.2 (H3)~121.0C3
~8.1 (H5)~130.0C5
~7.6 (H6)~127.5C6
~7.8 (H7)~129.5C7
~8.3 (H8)~128.0C8
~4.5 (O-CH₂)~61.5O-CH₂
~1.4 (CH₃)~14.5CH₃

The quaternary carbons (C4, C4a, C8a, C=O) will be absent from the HSQC spectrum, as they have no directly attached protons. Their assignment is the final piece of the puzzle, which requires our next experiment.

Experiment 3: Bridging the Gaps with ¹H-¹³C HMBC

Principle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the complete molecular structure. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[15] This allows us to "see" through quaternary carbons and heteroatoms, connecting the spin systems identified by COSY.[16] The absence of one-bond correlations (which are suppressed) makes the spectrum clean and focused on long-range connectivity.[13]

Experimental Protocol: Acquiring an HMBC Spectrum
  • Setup: Use the same sample and ensure the probe is tuned.

  • Load Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set Parameters:

    • Spectral Widths: Set as for the HSQC experiment.

    • Long-Range Coupling: This is the most critical parameter. The experiment must be optimized for the expected long-range J-coupling constant. A value of 8-10 Hz is a common compromise that effectively detects most two- and three-bond correlations.[14][15]

  • Acquisition & Processing: The experiment typically requires more scans than an HSQC to achieve a good signal-to-noise ratio. Processing is similar to other 2D experiments.

Expected Results & Interpretation

The HMBC spectrum provides the definitive connections. For this compound, the most crucial correlations are those that link the ethyl group to the quinoline core via the ester functionality.

G cluster_corr mol H_CH2 H C_CO C=O H_CH2->C_CO C_4 C4 H_CH2->C_4 H_3 H3 H_3->C_CO H_5 H5 H_5->C_CO

Caption: Key HMBC correlations confirming the structure of this compound.

Table 4: Key Diagnostic HMBC Correlations

Proton (¹H Signal)Correlates to Carbon (¹³C Signal)No. of BondsSignificance
O-CH₂ (~4.5 ppm)C=O (~166.0 ppm)²JCHConfirms the ethyl group is attached to the carbonyl carbon.
O-CH₂ (~4.5 ppm)CH₃ (~14.5 ppm)²JCHConfirms ethyl fragment (also seen in COSY).
H3 (~8.2 ppm)C=O (~166.0 ppm)³JCHConfirms the ester is attached to C4.
H5 (~8.1 ppm)C=O (~166.0 ppm)³JCHConfirms the ester is attached to C4.
H3 (~8.2 ppm)C4a (~128.5 ppm)³JCHHelps assign quaternary carbon C4a.
H2 (~9.0 ppm)C4 (~148.0 ppm)²JCHHelps assign quaternary carbon C4.
H8 (~8.3 ppm)C4a (~128.5 ppm)⁴JCH (weak)Helps assign quaternary carbon C4a.

The two correlations highlighted in bold are the most critical. The correlation from the methylene protons (O-CH₂) to the carbonyl carbon (C=O) establishes the ethyl ester fragment.[17] The correlations from the quinoline protons H3 and H5 to that same carbonyl carbon definitively prove that the entire ethyl carboxylate group is attached at the C4 position of the quinoline ring.

Final Synthesis and Structure Confirmation

By combining the evidence from all experiments, we can now state the structure with certainty:

  • COSY identified two separate proton networks: a substituted quinoline ring and an ethyl group.

  • HSQC unambiguously linked each proton to its directly bonded carbon, allowing for confident assignment of all CH, CH₂, and CH₃ groups.

  • HMBC provided the final, crucial links. It connected the ethyl group to the carbonyl carbon and, most importantly, connected that carbonyl carbon to the C4 position of the quinoline ring. It also allowed for the assignment of the previously invisible quaternary carbons.

The combined data are only consistent with the structure of this compound. Any other isomer, such as ethyl quinoline-2-carboxylate or ethyl quinoline-3-carboxylate, would produce a completely different and easily distinguishable set of HMBC correlations.

This systematic, multi-technique 2D NMR approach provides an interlocking, self-validating dataset that is the gold standard for structural validation in modern chemical research, ensuring the integrity of data for publication, patent filings, and regulatory submissions.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2022). Good resources for learning the theory behind NMR? Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Florence. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Google Books.
  • University of Oxford. (n.d.). NMR Textbooks. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

  • University of Maryland, Baltimore. (2022). Manualy Setting up 2D experiments. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentNMR2D Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). HMBC correlation of H-13 to ester carbonyl C-1 of compound 14. Retrieved from [Link]

  • Cherry, K. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. Retrieved from [Link]

  • PubMed Central. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (2004). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure." Its presence in a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents, underscores its remarkable versatility.[1] The synthesis of quinoline derivatives, therefore, remains a cornerstone of organic and medicinal chemistry. The efficiency, speed, and environmental impact of these synthetic routes are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, evidence-based comparison of two primary heating methodologies employed in quinoline synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will move beyond a simple list of pros and cons to explore the fundamental mechanisms of each technique, present direct experimental comparisons, and offer field-proven insights to guide your choice of methodology.

Part 1: Understanding the Engine - The Fundamentals of Heating Mechanisms

The choice between conventional and microwave heating is not merely about the equipment; it's about fundamentally different ways of transferring energy to a reaction mixture. Understanding this difference is key to optimizing reaction conditions and explaining the often dramatic variations in outcomes.

Conventional Heating: A Surface-Level Relationship

Traditional heating methods, using oil baths or heating mantles, rely on conduction and convection .[2] Heat is transferred from an external source to the outer surface of the reaction vessel. This energy then slowly conducts through the vessel walls before it begins to heat the solvent and reactants at the periphery. The bulk of the reaction mixture is subsequently heated via convection currents.

This process is inherently slow and inefficient, creating a significant temperature gradient within the vessel—the walls are hotter than the center.[2][3] This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents or the formation of unwanted by-products.

Microwave Heating: A Direct, Volumetric Engagement

Microwave-assisted synthesis operates on a completely different principle: dielectric heating .[4][5] Microwaves, a form of electromagnetic radiation, pass through the (typically microwave-transparent) vessel walls and directly couple with molecules in the reaction mixture that have a dipole moment.[6][7] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents or reagents themselves, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[8][9] This rapid molecular rotation and resulting friction generates heat instantly and uniformly throughout the bulk of the solution.[7][9]

  • Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in an attempt to align with the oscillating electric field. This movement causes collisions, which generate heat.[5][8]

This "inside-out," volumetric heating is exceptionally fast and uniform, eliminating the temperature gradients seen in conventional methods and allowing for rapid heating to temperatures well above the solvent's traditional boiling point in sealed vessels.[2][3][6]

cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) a External Heat Source (e.g., Hot Plate) b Reaction Vessel Wall a->b Conduction c Solvent/Reactant Interface b->c Conduction d Bulk Reaction Mixture c->d Convection e Microwave Source (Magnetron) f Reaction Vessel (Transparent) g Polar Molecules & Ions in Bulk Mixture e->g Direct Energy Transfer h Rapid, Uniform Heat Generation g->h Dipolar Polarization & Ionic Conduction

Caption: Contrasting energy transfer pathways in heating methods.

Part 2: Performance Under Pressure - Experimental Data

Theoretical advantages are compelling, but empirical data is decisive. The synthesis of quinolines provides a clear case study for the dramatic enhancements offered by microwave irradiation. Numerous studies have demonstrated that microwave-assisted methods consistently outperform conventional heating in terms of reaction time and, frequently, product yield.[10][11]

Let's examine comparative data for two distinct quinoline synthesis reactions.

Case Study 1: Friedländer Annulation

The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic route to quinolines. A recent study optimized this reaction using microwave irradiation, comparing it directly with conventional heating.[12]

ParameterConventional HeatingMicrowave IrradiationAdvantage
Reactants 2-Aminobenzophenone, Cyclic Ketone2-Aminobenzophenone, Cyclic Ketone-
Solvent/Catalyst Acetic Acid in Organic SolventNeat Acetic AcidGreener (less solvent)
Temperature Room Temperature / Reflux160 °C (Sealed Vessel)Higher temp access
Reaction Time Several Days5 Minutes >1000x Faster
Yield Very PoorExcellent Yield Significantly Higher

Data synthesized from Pearce, B. et al. (2020).[12]

The causality behind this dramatic rate enhancement lies in the ability of the microwave to rapidly heat the polar acetic acid (which serves as both solvent and catalyst) to a superheated temperature of 160°C, a condition not safely or easily achievable with conventional open-vessel reflux.[6][12] This high temperature provides the necessary activation energy to drive the reaction to completion in mere minutes.[2]

Case Study 2: Synthesis of 2-acetoxymethyl Quinoline Derivatives

In another study, researchers synthesized novel quinoline derivatives via a Claisen rearrangement, directly comparing the two heating methods for key steps.[1]

Reaction StepMethodTemperatureTimeYield (%)
N-Oxide Formation Conventional65 °C9 - 11 hours38 - 67%
Microwave - (100 W)30 - 40 minutes 57 - 84%
Rearrangement Conventional170 °C4 hours40 - 80%
Microwave - (900 W)15 - 35 minutes 60 - 100%

Data from Belferdi, F. et al. (2024).[1][13]

These results are unambiguous. For both the N-oxide formation and the subsequent rearrangement, microwave irradiation slashed reaction times from many hours to minutes while simultaneously improving the isolated yields.[1]

Part 3: In the Lab - Protocols and Workflow

To provide a practical context, we will outline a representative protocol for a microwave-assisted Friedländer synthesis, contrasted with its conventional counterpart.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol is a self-validating system designed for efficiency and high yield.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add cyclohexanone (1.2 mmol, 1.2 equiv.) followed by glacial acetic acid (3 mL).

    • Expertise Note: Acetic acid serves as both the catalyst and the primary microwave-absorbing medium. Its high boiling point and polarity make it an ideal choice for reaching the superheated temperatures required for this rapid transformation.[12]

  • Sealing: Securely cap the vial. The ability to run reactions under pressure in a sealed vessel is a key advantage of modern microwave reactors, allowing for temperatures far exceeding the solvent's atmospheric boiling point.

  • Microwave Irradiation: Place the vial in a laboratory microwave reactor. Irradiate at 160 °C for 5 minutes, with magnetic stirring.

    • Trustworthiness Note: Modern microwave reactors utilize IR or fiber-optic probes for precise temperature monitoring and control, ensuring the reaction is maintained at the setpoint without thermal runaway, a critical safety and reproducibility feature.

  • Work-up: After the vial has cooled to a safe temperature (typically below 50°C), quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography as needed.

Comparative Workflow: Conventional vs. Microwave

The diagram below illustrates the profound impact of the heating method on the overall experimental workflow and timeline.

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow C1 1. Combine Reagents in Round-Bottom Flask C2 2. Set Up Reflux Apparatus (Condenser, Heat Source) C1->C2 C3 3. Heat to Reflux (4-12+ Hours) C2->C3 C4 4. Cool Down to RT (30-60 Minutes) C3->C4 C5 5. Work-up & Purification C4->C5 M1 1. Combine Reagents in Microwave Vial M2 2. Seal Vial & Place in Reactor M1->M2 M3 3. Irradiate at Set Temp (5-30 Minutes) M2->M3 M4 4. Automated Cooling (5-10 Minutes) M3->M4 M5 5. Work-up & Purification M4->M5

Caption: Time and step comparison of synthesis workflows.

Part 4: Field Insights & Practical Considerations

While the data clearly favors microwave-assisted synthesis for speed and efficiency, a senior scientist must weigh all factors before selecting a method.

  • Speed and Throughput: For drug discovery and library synthesis, where speed is paramount, MAOS is the undisputed choice. Reactions that take days conventionally can be completed and analyzed within an hour.[14][15]

  • Optimization and Discovery: The ability to rapidly screen different solvents, catalysts, and temperatures makes MAOS an invaluable tool for reaction optimization. It can also enable reactions that fail under conventional conditions by accessing higher activation energy pathways.[2][6]

  • Scalability: This is a traditional challenge for microwave chemistry. While laboratory-scale reactors (mL to ~1 L) are common, scaling to multi-kilogram industrial production can be difficult and require specialized, costly equipment.[15][16] Conventional heating methods are generally more straightforward to scale up.

  • Energy Efficiency & Green Chemistry: By heating the reactants directly, microwaves are significantly more energy-efficient than heating a large oil bath for many hours.[10][17] This, combined with often-reduced solvent volumes and cleaner reactions, aligns MAOS strongly with the principles of green chemistry.[4][15][18]

  • Equipment Cost: A dedicated laboratory microwave reactor is a significant capital investment compared to a hot plate and glassware.[15][16] For labs on a tight budget, this can be a barrier to entry.

Conclusion

For the synthesis of quinolines and other critical heterocyclic scaffolds, microwave-assisted heating represents a paradigm shift from conventional methods. The transition from slow, inefficient surface heating to rapid, uniform volumetric heating provides dramatic reductions in reaction time, often coupled with significant improvements in chemical yield.[10][11][19] While considerations around scalability and initial equipment cost are valid, the benefits for rapid discovery, process optimization, and alignment with green chemistry principles are undeniable. For the modern research scientist, the microwave reactor is not a replacement for the round-bottom flask, but an essential and powerful tool for accelerating innovation.

References

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Microwave chemistry. Wikipedia. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IntechOpen. [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]

  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher. [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Microwave assisted synthesis. International Journal of Pharmaceutical and Medicinal Research. [Link]

  • Pros (+) and cons (-) of the microwave-assisted synthesis. ResearchGate. [Link]

  • Reaction times and yields using microwave and conventional heating. ResearchGate. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [https://revistas.javeriana.edu.co/files-articulos/US/28-2 (2023)/49576359005/]([Link] (2023)/49576359005/)

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC - NIH. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. [Link]

  • Difference between conventional heating and microwave-assisted heating. ResearchGate. [Link]

  • Conventional vs Microwave Heating. YouTube. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum - Revista Javeriana. [Link]

Sources

A Comparative Guide to the Bioactivity of Quinoline-4-Carboxylic Acids and Their Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] A frequent and critical question in the medicinal chemistry workflow is how simple structural modifications, such as the esterification of the C4-carboxylic acid, impact this bioactivity. This guide provides an in-depth, objective comparison of quinoline-4-carboxylic acids and their ester analogs, supported by experimental data and detailed protocols to empower your research endeavors.

The Central Question: Acid vs. Ester - A Matter of Potency and Cellular Access

The conversion of a carboxylic acid to an ester is a fundamental modification in medicinal chemistry, often employed to enhance a compound's lipophilicity. Increased lipophilicity can improve cell membrane permeability, potentially leading to better bioavailability and intracellular concentration. However, this modification also eliminates the carboxyl group, which may be crucial for target binding through hydrogen bonding or ionic interactions.[2] This trade-off between cellular uptake and target engagement is central to understanding the divergent bioactivities of quinoline-4-carboxylic acids and their esters.

Anticancer Activity: A Surprising Dichotomy in Target Inhibition vs. Cytotoxicity

A compelling illustration of this structure-activity relationship is observed in the anticancer properties of quinoline-4-carboxylic acid derivatives. Many of these compounds exert their anticancer effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[2]

A direct comparison of a 2'-pyridyl substituted quinoline-4-carboxylic acid and its corresponding methyl ester reveals a fascinating divergence in activity.[3]

Compound IDR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)
14 -COOH1.86 ± 0.1710.9 ± 1.2
15 -COOCH3> 253.93 ± 0.65
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[3]

As the data indicates, the free carboxylic acid (Compound 14 ) is a significantly more potent inhibitor of the isolated hDHODH enzyme.[3] This strongly suggests that the carboxylate group is critical for binding to the enzyme's active site.[2] Conversely, the methyl ester (Compound 15 ), while being a poor inhibitor of hDHODH, exhibits greater cytotoxicity against the HCT-116 human colon cancer cell line.[3] This suggests that the ester's enhanced lipophilicity may lead to higher intracellular concentrations, where it could be hydrolyzed back to the active carboxylic acid by intracellular esterases or exert its cytotoxic effects through other mechanisms.

This highlights a critical consideration for drug design: optimizing for enzymatic inhibition does not always directly translate to superior cellular efficacy.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-4-carboxylic acid and its ester derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: The Essential Role of the Carboxylic Acid

In the realm of antimicrobial agents, particularly the quinolone class of antibiotics, the C4-carboxylic acid is often considered indispensable for activity. It, in conjunction with the C3-carbonyl group, is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, leading to the inhibition of DNA replication and ultimately bacterial cell death.[2]

Studies on 2-substituted derivatives of quinoline-4-carboxylic acid and their corresponding amides (a close analog to esters) have shown that the carboxylic acid derivatives possess the highest antimicrobial effects, while the amides only weakly influence microbial growth.[4] This underscores the critical role of the free carboxylic acid in the mechanism of antibacterial action for this class of compounds.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds (acid and ester) in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory and Antiviral Potential: An Area of Active Investigation

The anti-inflammatory and antiviral activities of quinoline-4-carboxylic acids and their esters are areas of growing interest. Several quinoline-4-carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, with some showing appreciable inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 mouse macrophages.[5] The potential molecular mechanism for this activity is speculated to involve the chelation of divalent metals through the co-planar arrangement of the carboxylic acid and the quinoline nitrogen.[5]

In the context of antiviral research, certain 4-quinoline carboxylic acid analogs have shown potent activity against a range of viruses by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[6][7]

While direct comparative studies between the acids and their esters in these specific activities are less common in the literature, the principles of lipophilicity and target binding remain relevant. Esterification could potentially enhance the cellular uptake of these compounds, which might be beneficial for intracellular targets. However, if the carboxylic acid is directly involved in the mechanism of action, as suggested for the anti-inflammatory activity, its conversion to an ester could be detrimental.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive method for measuring nitrite concentration in cell culture supernatants, which is an indicator of nitric oxide production.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS to induce NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubate a fixed amount of virus with serial dilutions of the test compounds.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: Add a semi-solid overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 (the concentration that reduces plaque formation by 50%).

Concluding Remarks for the Practicing Scientist

The decision to synthesize and evaluate a quinoline-4-carboxylic acid or its ester derivative is not trivial and should be guided by the specific biological target and desired therapeutic outcome.

  • For targets where the carboxylate is known or predicted to be crucial for binding (e.g., bacterial topoisomerases, hDHODH), the carboxylic acid is likely to be the more potent inhibitor.

  • Esterification can be a valuable strategy to enhance cellular penetration and improve cytotoxicity, even if the ester itself is a weaker inhibitor of the target enzyme. This suggests a potential pro-drug approach where the ester is hydrolyzed to the active acid intracellularly.

  • The impact of esterification on anti-inflammatory and antiviral activities requires further investigation. The choice between the acid and the ester will depend on whether the mechanism of action relies on the free carboxyl group or if enhanced cellular concentration is the primary driver of efficacy.

Ultimately, a parallel synthesis and evaluation strategy for both the acid and its ester analogs is the most robust approach to fully elucidate the structure-activity relationship and identify the most promising therapeutic candidates.

Visualizing the Experimental Workflows

MTT Cytotoxicity Assay Workflow

MTT_Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Derivatives (Acid & Ester) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial MIC Determination Workflow

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Nitric Oxide Inhibition Assay Workflow

NO_Assay A Seed Macrophages (RAW 264.7) in 96-well Plate B Pre-treat with Compounds (1h) A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow of the Griess assay for NO inhibition.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health (NIH). [Link]

  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and conditions. ResearchGate. [Link]

  • Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ResearchGate. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect. [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Nelson Mandela University. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH). [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

Sources

A Researcher's Comparative Guide to In Vitro Assays for Confirming DHODH Inhibition by Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of robust in vitro methodologies for validating the inhibition of dihydroorotate dehydrogenase (DHODH) by quinoline-based compounds. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind assay selection, data interpretation, and the construction of a self-validating experimental strategy to ensure confidence in your findings.

Introduction: DHODH, A Critical Node in Proliferation

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is fundamental for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA synthesis.[1][3]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides, making the de novo synthesis pathway, and DHODH in particular, a critical metabolic dependency.[4] This has established DHODH as a significant therapeutic target for autoimmune diseases, viral infections, and oncology.[4][5] Quinoline derivatives, such as the well-characterized inhibitor Brequinar, represent a potent class of compounds that target DHODH, demonstrating the therapeutic potential of this chemical scaffold.[6][7] Validating that a novel quinoline derivative achieves its biological effect through on-target DHODH inhibition is a crucial step in its preclinical development.

The DHODH Catalytic Reaction & Pathway

DHODH is localized to the inner mitochondrial membrane, where its activity is functionally coupled to the electron transport chain.[2][8] The enzyme utilizes a flavin mononucleotide (FMN) cofactor to oxidize DHO to orotate. The reduced FMN is then re-oxidized by coenzyme Q (CoQ), which in turn transfers the electrons to Complex III of the respiratory chain.[9] This central role links nucleotide metabolism directly to cellular respiration.

DHODH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_inhibitor Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD DHO_cyto Dihydroorotate CAD->DHO_cyto DHO_mito Dihydroorotate DHO_cyto->DHO_mito Transport DHODH DHODH DHO_mito->DHODH FMN -> FMNH2 Orotate Orotate DHODH->Orotate ETC Electron Transport Chain (Complex III) DHODH->ETC CoQ -> CoQH2 UMP_synthesis UMPS (to UMP, RNA/DNA) Orotate->UMP_synthesis Inhibitor Quinoline Derivative (e.g., Brequinar) Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine synthesis pathway highlighting DHODH inhibition.

A Comparative Analysis of Primary Biochemical Assays

The primary goal of a biochemical assay is to directly measure the enzymatic activity of purified, recombinant DHODH and quantify the inhibitory potency (typically as an IC₅₀ value) of the test compound. The two most prevalent methods rely on monitoring the redox reaction using different electron acceptors.

The Gold Standard: Spectrophotometric DCIP Reduction Assay

This is the most widely documented and utilized method for assessing DHODH activity.[10][11]

Principle: The assay measures the DHODH-catalyzed oxidation of DHO. Instead of relying solely on the natural, highly insoluble electron acceptor Coenzyme Q₁₀, the reaction is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[1][12] DCIP is a chromogenic compound that is deep blue in its oxidized state and becomes colorless upon reduction. The rate of DHODH activity is directly proportional to the rate of decrease in absorbance at ~600-650 nm.[1][10][13]

DCIP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of quinoline inhibitor in DMSO C Add Inhibitor (or DMSO) + DHODH Enzyme A->C B Prepare Assay Buffer, DHODH enzyme, DHO, DCIP, and CoQ analog B->C E Initiate reaction with substrate mix (DHO/DCIP/CoQ) B->E D Pre-incubate to allow inhibitor-enzyme binding C->D D->E F Measure Absorbance @ 600 nm kinetically (every 30s for 10-15 min) E->F G Calculate reaction rate (Vmax) for each concentration F->G H Plot % Inhibition vs. [Inhibitor] G->H I Fit curve and determine IC50 value H->I

Caption: Generalized workflow for the spectrophotometric DCIP assay.

Detailed Protocol: Spectrophotometric DHODH Inhibition Assay
  • Materials:

    • Recombinant human DHODH enzyme (e.g., 20 nM final concentration)[1]

    • L-Dihydroorotic acid (DHO)

    • 2,6-dichloroindophenol (DCIP)

    • Coenzyme Q₁₀ (CoQ₁₀) or a soluble analog like decylubiquinone (DUQ) or 2,3-dimethoxy-5-methyl-p-benzoquinone[10][14][15]

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[10][16]

    • DMSO for compound dilution

    • 96-well clear-bottom microplate

    • Microplate spectrophotometer capable of kinetic reads

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of your quinoline derivative in DMSO. A typical starting concentration might be 10 mM.

    • Assay Plate Setup: Add 2 µL of the compound dilutions (and DMSO as a vehicle control) to the wells of a 96-well plate.[1][16]

    • Enzyme Addition: Add 178 µL of DHODH enzyme diluted in Assay Buffer to each well.

      • Scientific Rationale: The use of a detergent like Triton X-100 is crucial for maintaining the solubility and activity of the membrane-associated DHODH enzyme and the lipophilic CoQ substrate.[10][14]

    • Pre-incubation: Incubate the plate at room temperature (or 25°C) for 15-30 minutes.[1][10]

      • Scientific Rationale: This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, which is especially important for slow-binding inhibitors.

    • Reaction Initiation: Prepare a reaction mix in Assay Buffer containing DHO, DCIP, and CoQ₁₀. Initiate the reaction by adding 20 µL of this mix to each well. Typical final concentrations are ~200-500 µM DHO, ~60-120 µM DCIP, and ~50-100 µM CoQ₁₀.[1][8][16]

    • Measurement: Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[1][16]

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀ or slope) from the linear portion of the kinetic curve for each inhibitor concentration.

      • Normalize the data by setting the rate of the DMSO control as 100% activity and the rate of a no-enzyme control as 0% activity.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

High-Throughput Alternative: Fluorescence-Based Assays

Fluorescence-based assays can offer increased sensitivity and are often more amenable to high-throughput screening (HTS) campaigns.

Principle 1: Resazurin Reduction: This method functions similarly to the DCIP assay but uses a fluorogenic redox indicator. Resazurin (non-fluorescent) is reduced by the DHODH reaction to the highly fluorescent resorufin.[17][18] The rate of increase in fluorescence is proportional to enzyme activity. This assay format has been successfully adapted for 1536-well plates with excellent statistical performance (Z' values ~0.8).[17]

Principle 2: Orotate Detection: A more direct approach involves quantifying the formation of the product, orotate. This can be achieved using a secondary reaction where orotate reacts with a fluorogenic reagent (like 4-trifluoromethyl-benzamidoxime) to produce a fluorescent substance.[19] This is an endpoint assay rather than a kinetic one.

Comparison of Primary Biochemical Assays
FeatureSpectrophotometric (DCIP) AssayFluorescence (Resazurin) Assay
Principle Chromogenic redox reactionFluorogenic redox reaction
Readout Decrease in Absorbance (~600 nm)Increase in Fluorescence
Format KineticKinetic or Endpoint
Sensitivity GoodExcellent[17]
Throughput Moderate to HighHigh to Ultra-High[17]
Cost Lower reagent costHigher reagent cost
Interference Risk Colored compoundsFluorescent compounds, light scatter
Primary Use Gold standard for IC₅₀ determination, mechanism of action studiesHigh-throughput screening, potency determination

Orthogonal & Cellular Assays: Confirming the Mechanism of Action

A potent IC₅₀ value from a biochemical assay is necessary but not sufficient to prove that a compound works by inhibiting DHODH in a cellular context. Orthogonal assays are critical for building a solid, trustworthy data package.

The Uridine Rescue Assay

This is the definitive functional assay to confirm that a compound's anti-proliferative effect is due to the disruption of de novo pyrimidine synthesis.

Principle: Cells can synthesize pyrimidines via two routes: the de novo pathway (which DHODH is part of) and the salvage pathway, which recycles extracellular pyrimidines. By supplementing the cell culture medium with uridine, the salvage pathway is activated, bypassing the need for DHODH.[20] If a compound's cytotoxic or anti-proliferative effects are rescued (reversed) by the addition of uridine, it provides strong evidence that its mechanism of action is on-target inhibition of the de novo pathway.[21][6][15]

Metabolomic Analysis

This powerful technique provides direct biochemical proof of target engagement within the cell.

Principle: Inhibition of DHODH should lead to a measurable accumulation of its substrate, dihydroorotate (DHO), and a depletion of its product, orotate, and downstream pyrimidine pools.[1] Using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can quantify the intracellular levels of these metabolites in cells treated with the quinoline inhibitor versus a vehicle control. A significant increase in the DHO:orotate ratio is a direct and quantitative confirmation of DHODH inhibition.[6]

Cell Painting Assay (CPA)

A modern, high-content imaging approach that can identify DHODH inhibitors based on a characteristic morphological signature.

Principle: The CPA uses multiple fluorescent dyes to stain different cellular compartments. Automated microscopy and image analysis generate a high-dimensional morphological profile or "fingerprint" for cells under different treatments.[22][23] It has been shown that DHODH inhibitors induce a specific, recognizable fingerprint that is shared with inhibitors of the functionally-linked Complex III of the mitochondrial respiratory chain.[22][24] This unbiased approach can identify DHODH modulators at their site of action within the cell.[23]

Validation_Logic A Test Quinoline Derivative in Primary Biochemical Assay (e.g., DCIP Assay) B Is the compound potent? (e.g., IC50 < 1 µM) A->B C Test in Cell Proliferation Assay (e.g., in a cancer cell line) B->C Yes H Compound is inactive or off-target B->H No D Is it anti-proliferative? C->D E Perform Uridine Rescue Assay D->E Yes D->H No (Cytotoxicity may be off-target or requires higher concentration) F Is cell death/growth arrest rescued by uridine? E->F G High Confidence in DHODH-mediated Mechanism F->G Yes F->H No (Mechanism is likely independent of pyrimidine synthesis) I Perform Metabolomics (LC-MS/MS) for DHO accumulation G->I For further confirmation J Direct evidence of target engagement I->J

Caption: A logical workflow for validating a novel DHODH inhibitor.

Data Interpretation: A Comparative Snapshot

The ultimate output of primary screening is the IC₅₀ value. Comparing a novel compound to established benchmarks is essential.

InhibitorClass/TypeTargetReported IC₅₀ (Human DHODH)
Brequinar Quinoline Carboxylic Acid Human DHODH~5.2 - 20 nM [1][7]
TeriflunomideLeflunomide MetaboliteHuman DHODH~24.5 - 388 nM[1][3]
LeflunomideIsoxazole DerivativeHuman DHODH>100 µM (Prodrug)[1]
SBL-105Novel CompoundHuman DHODH~48.5 nM[2]
Indoluidin DNatural ProductHuman DHODH~210 nM[25]
DHODH-IN-11Leflunomide DerivativeHuman DHODH>100 µM (Weak/Negative Control)[3][9]

Note: IC₅₀ values can vary between studies due to differences in assay conditions (e.g., substrate concentrations, enzyme source, buffer components).

Conclusion and Recommendations

Confirming that a novel quinoline derivative inhibits DHODH requires a multi-faceted and logical approach.

  • Primary Screen: Begin with a robust and well-characterized biochemical assay. The spectrophotometric DCIP assay remains the gold standard for its reliability and direct kinetic readout, making it ideal for accurate IC₅₀ determination and mechanism of action studies.

  • Confirming Cellular Activity: A potent biochemical IC₅₀ must translate to cellular activity. Demonstrate that the compound has an anti-proliferative effect on a relevant, rapidly dividing cell line.

  • Validating the Mechanism: This is the most critical step. A positive result in a uridine rescue assay provides compelling, functional evidence that the compound's cellular effect is mediated through the inhibition of de novo pyrimidine synthesis.

  • Direct Target Engagement: For lead compounds, direct evidence of target engagement via metabolomic analysis showing DHO accumulation provides the highest level of confidence.

By systematically progressing through this validation workflow, researchers can confidently and rigorously confirm that their quinoline derivative is a true on-target inhibitor of DHODH, building a solid foundation for further drug development.

References
  • Benchchem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Benchchem.
  • PubMed. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. PubMed.
  • Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.
  • Benchchem. (2025).
  • NIH National Library of Medicine. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. NIH.
  • MedChemExpress. (n.d.). Brequinar (DUP785) | DHODH Inhibitor. MedChemExpress.
  • Benchchem. (n.d.). A Comparative Study of the Safety Profiles of Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Benchchem.
  • ResearchGate. (2025). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.
  • eLife. (2023).
  • NIH National Library of Medicine. (2017).
  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Reaction Biology.
  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
  • Benchchem. (2025). A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar. Benchchem.
  • ResearchGate. (n.d.). Similarity of DHODH inhibitors in the Cell Painting assay....
  • ChemBioChem. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
  • Taylor & Francis Online. (2022).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance....
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.
  • Benchchem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11. Benchchem.
  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience.
  • NIH National Library of Medicine. (2017).
  • ACS Publications. (n.d.). On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses. Journal of Medicinal Chemistry.
  • PubMed Central. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PubMed Central.
  • PubMed. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
  • Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
  • ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • NIH National Library of Medicine. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl Quinoline-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Ethyl quinoline-4-carboxylate, a key derivative, serves as a versatile starting point for synthesizing novel therapeutic candidates.[4] However, as with any drug development program, ensuring target specificity is paramount. Off-target interactions can lead to unforeseen toxicities and reduced efficacy, contributing to high attrition rates in clinical trials.[5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound analogs. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, enabling you to build a robust data package that stands up to scrutiny and confidently predicts clinical outcomes.

The Imperative of Selectivity: Why Cross-Reactivity Matters

In drug discovery, selectivity is the measure of a compound's ability to interact with its intended target over other unintended, or "off-target," molecules.[7] Poor selectivity, or high cross-reactivity, means a compound binds to multiple targets, which can lead to a range of adverse effects.[8][9] Early and comprehensive assessment of a compound's selectivity profile is not just a regulatory requirement but a critical step in de-risking a project and avoiding costly late-stage failures.[10][11]

The International Council for Harmonisation (ICH) guidelines S7A and S7B mandate safety pharmacology studies to investigate potential undesirable effects on major physiological systems before human trials.[10][12][13][14] These studies are designed to identify any off-target activities that could compromise patient safety.

Strategic Design of a Cross-Reactivity Screening Cascade

A tiered approach is the most efficient method for evaluating the cross-reactivity of novel analogs. This strategy allows for the rapid elimination of promiscuous compounds early on, focusing resources on the most promising candidates.

Tier 1: Primary Target Engagement and Initial Selectivity

Before assessing off-target effects, it is crucial to confirm potent activity at the intended target. This phase establishes a baseline for comparison.

Featured Analogs for Illustrative Comparison:

For the purpose of this guide, we will consider three hypothetical analogs of this compound, each with a modification designed to explore the structure-activity relationship (SAR):

  • EQC-H (Parent): this compound.

  • EQC-A1: Analog with a substituted amino group at the 2-position.

  • EQC-A2: Analog with a bulky hydrophobic group at the 7-position.

Let's assume the primary target is a specific protein kinase, "Kinase X."

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard luminescence-based assay to determine the IC50 (half-maximal inhibitory concentration) of the analogs against Kinase X.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Perform serial dilutions of the test compounds (EQC-H, EQC-A1, EQC-A2) in DMSO, followed by a final dilution in kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of inhibition.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate. Include "no compound" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Add 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent.

    • Incubate for 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Tier 2: Broad Panel Screening for Off-Target Profiling

Compounds showing high potency against the primary target should advance to broad-panel screening. This involves testing the compound against a large, diverse panel of kinases, receptors, ion channels, and enzymes to identify potential off-target interactions.[5] Several contract research organizations (CROs) offer standardized panels for this purpose.

Rationale for Panel Selection: The choice of targets in the panel should be guided by the chemical class of the compound and potential liabilities. For quinoline derivatives, panels often include a wide range of kinases, as well as targets associated with known toxicities (e.g., the hERG channel for cardiotoxicity).[2][15]

Workflow for Cross-Reactivity Profiling:

Caption: Tiered workflow for assessing compound cross-reactivity.

Data Interpretation: Quantifying Selectivity

The goal is not just to identify off-target hits but to quantify the degree of selectivity. Several metrics can be used, with the most common being the Selectivity Score.[16][17]

Selectivity Score (S): This is the ratio of the IC50 for an off-target to the IC50 for the primary target.

  • S = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity score indicates greater selectivity.[7] A common threshold for a "selective" compound is a score of >100 for any given off-target.

Illustrative Data Comparison:

The following table presents hypothetical data for our EQC analogs, screened against the primary target (Kinase X) and two representative off-targets from a larger panel.

CompoundPrimary Target IC50 (Kinase X, nM)Off-Target 1 IC50 (Kinase Y, nM)Selectivity (S) for Kinase YOff-Target 2 IC50 (hERG, µM)
EQC-H 502,50050> 30
EQC-A1 51503015
EQC-A2 25> 10,000> 400> 30

Analysis and Causality:

  • EQC-A1: This analog shows a 10-fold increase in potency at the primary target (Kinase X). However, its potency against the off-target Kinase Y has also increased, resulting in a lower selectivity score (S=30) compared to the parent compound. The introduction of the amino group, while beneficial for on-target activity, may be interacting with a conserved residue present in both kinases. This highlights a potential liability.

  • EQC-A2: The addition of a bulky hydrophobic group slightly reduces on-target potency but dramatically improves selectivity against Kinase Y (S > 400). This suggests that the binding pocket of Kinase Y cannot accommodate the bulky substitution, providing a clear direction for improving the selectivity profile through further chemical modification.[15]

  • hERG Liability: None of the compounds show significant activity against the hERG channel at concentrations up to 30 µM, which is a positive sign for avoiding potential cardiotoxicity.

Advanced Characterization: Validating Hits and Understanding Mechanisms

Any significant off-target interactions identified in broad panel screens must be validated through orthogonal, dose-response assays.

Experimental Protocol: Orthogonal Validation using Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stability of proteins in their native cellular environment. The binding of a ligand (our compound) typically stabilizes its target protein, resulting in a higher melting temperature. This method confirms direct target engagement within a cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the off-target protein of interest (e.g., Kinase Y).

    • Treat the cells with various concentrations of the test compound (e.g., EQC-A1) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific to the off-target protein (Kinase Y).

    • Quantify the band intensities.

  • Data Analysis:

    • For each compound concentration, plot the band intensity versus temperature to generate a melting curve.

    • The shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to evaluating the cross-reactivity of this compound analogs. By integrating primary assays, broad panel screening, and orthogonal validation, researchers can build a comprehensive selectivity profile.

The hypothetical data for EQC-A1 and EQC-A2 demonstrates how SAR can inform the optimization of selectivity.[1] The superior profile of EQC-A2 makes it the more promising candidate to advance into formal preclinical safety and toxicology studies, as mandated by regulatory bodies.[18] The insights gained from these studies are crucial for designing safer, more effective medicines.

References

  • Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Kuenemann, M. A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Available at: [Link]

  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?. Available at: [Link]

  • Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Available at: [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Available at: [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity. Available at: [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Available at: [Link]

  • Velasquez, E., et al. (2012). Finding a better path to drug selectivity. Protein Science. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Kaserer, T., et al. (2015). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • Klink, K., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Definitive Confirmation of Ethyl Quinoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Unambiguous Structural Confirmation

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal structural confirmation of molecules is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. Ethyl quinoline-4-carboxylate, a key intermediate and potential impurity in various synthetic pathways, presents a classic analytical challenge. Its presence and purity must be confirmed with the highest degree of confidence. While standard chromatographic and spectroscopic methods provide initial evidence, they can fall short in the face of complex matrices or isomeric impurities.

This guide provides an in-depth comparison of two leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems—for the definitive confirmation of this compound. Moving beyond a simple recitation of specifications, we will explore the causality behind instrumental choices, present robust experimental protocols, and offer a framework for data interpretation that ensures a self-validating, trustworthy result. Our approach is grounded in the principles of analytical method validation outlined by international regulatory bodies.[1][2][3]

Pillar 1: The Power of High Resolution and Mass Accuracy

The core principle of HRMS in structural confirmation lies in its ability to measure the mass of a molecule with extraordinary precision. This allows for the determination of its elemental formula, a critical first step in identification.

  • Mass Accuracy: Measured in parts-per-million (ppm), this parameter describes how closely the measured mass-to-charge ratio (m/z) matches the theoretical exact mass. For this compound (C₁₂H₁₁NO₂), the theoretical monoisotopic mass of its protonated form [M+H]⁺ is 202.08626 Da.[4] An HRMS instrument should measure this ion with an error of less than 5 ppm, and ideally, less than 2 ppm.

  • Resolving Power: This is the ability of a mass spectrometer to distinguish between two peaks of slightly different m/z. High resolving power is essential to separate the analyte of interest from co-eluting matrix interferences or isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Comparative Analysis of HRMS Platforms

The choice between Q-TOF and Orbitrap technologies often depends on the specific analytical goal, whether it's high-throughput screening or the highest level of confidence in structural elucidation.[5]

Platform 1: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments combine the stability and selectivity of a quadrupole mass filter with the high speed and good resolution of a time-of-flight mass analyzer.[6] This hybrid approach offers a powerful balance of performance characteristics for both qualitative and quantitative analyses.[7][8]

Causality of Choice: Q-TOF is an excellent choice for laboratories requiring rapid analysis without significant compromise on data quality. Its high acquisition rate is particularly well-suited for integration with ultra-high-performance liquid chromatography (UHPLC) systems that produce very narrow chromatographic peaks.[9]

Detailed Experimental Protocol: LC-Q-TOF Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
  • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile.
  • Dissolve the test sample in the same diluent to an expected concentration within the calibration range.
  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Q-TOF MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Acquisition Mode: MSᴱ (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
  • Mass Range: m/z 50 - 1000.
  • Scan Time: 0.2 seconds.
  • Collision Energy: Low Energy (LE): 6 eV; High Energy (HE) Ramp: 15-45 eV.
  • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for real-time mass correction.
Platform 2: Orbitrap High-Resolution Mass Spectrometry

Orbitrap technology is renowned for its market-leading resolving power and mass accuracy.[10][11] The mass analyzer traps ions in an orbital motion, and the frequency of this motion, detected as an image current, is directly related to the ion's m/z ratio. This fundamental principle allows for exceptionally high-quality data, providing supreme confidence in analytical results.[12]

Causality of Choice: When the primary goal is the unambiguous confirmation of a compound's identity, especially in complex samples or for regulatory submissions, the superior resolving power of an Orbitrap system is often the deciding factor.[13] It excels at separating analytes from interferences and provides the highest confidence in elemental composition determination.[14]

Detailed Experimental Protocol: LC-Orbitrap Analysis

1. Sample Preparation & 2. Liquid Chromatography (LC) Conditions:

  • Follow the same robust procedures as described in the LC-Q-TOF protocol above. The quality of the chromatography is paramount regardless of the detector.

3. Orbitrap MS Conditions:

  • Ionization Mode: Positive Heated Electrospray Ionization (HESI+).
  • Spray Voltage: 3.5 kV.
  • Sheath Gas Flow Rate: 40 (arbitrary units).
  • Aux Gas Flow Rate: 10 (arbitrary units).
  • Sweep Gas Flow Rate: 1 (arbitrary units).
  • Capillary Temperature: 320 °C.
  • Aux Gas Heater Temperature: 350 °C.
  • Acquisition Mode: Full MS / data-dependent MS² (dd-MS²).
  • Full MS Settings:
  • Resolution: 120,000 (at m/z 200).
  • Scan Range: m/z 80 - 800.
  • AGC Target: 4e5.
  • Maximum IT: 50 ms.
  • dd-MS² Settings:
  • Resolution: 30,000.
  • AGC Target: 1e5.
  • Maximum IT: 60 ms.
  • Isolation Window: 1.2 Da.
  • Collision Energy: Stepped HCD (20, 30, 40 eV).
  • TopN: 3 (fragment the 3 most intense ions from the Full MS scan).

Head-to-Head Performance Comparison

The choice of instrument involves a trade-off between different performance metrics.

FeatureQuadrupole Time-of-Flight (Q-TOF) Orbitrap (e.g., Exploris 120) Significance for this compound
Resolving Power Typically 30,000 - 60,000 FWHMTypically 60,000 - 240,000+ FWHM[5]Orbitrap is superior. Higher resolution provides greater confidence by better separating the analyte from isobaric interferences.
Mass Accuracy < 2-5 ppm (with lock mass)< 1-3 ppm (with internal or external calibration)Orbitrap is superior. Higher mass accuracy narrows the list of possible elemental compositions, increasing certainty.
Acquisition Speed Very fast (up to 100 spectra/s)[9]Fast, but resolution is inversely related to scan speed[15]Q-TOF has an advantage. Better for extremely fast UHPLC gradients, ensuring sufficient data points across the peak.
Sensitivity HighHighBoth platforms offer excellent sensitivity, capable of detecting trace levels required for impurity analysis.
Qualitative Confidence HighVery High / UnambiguousOrbitrap provides higher confidence. The combination of ultra-high resolution and high mass accuracy is decisive.[11]

A Self-Validating System for Data Interpretation

Workflow for Unambiguous Confirmation

Caption: Workflow for definitive structural confirmation using HRMS.

Interpreting the Data: A Case Study
  • Step 1: Accurate Mass & Isotopic Fidelity: The HRMS instrument detects a peak at m/z 202.0861. This is within 0.8 ppm of the theoretical mass of C₁₂H₁₂NO₂⁺. The software then overlays the theoretical isotopic distribution for this formula with the experimental data. A close match provides strong evidence for the elemental composition.

  • Step 2: MS/MS Fragmentation: The ion at m/z 202.0861 is isolated and fragmented. Key fragments observed are:

    • m/z 174.0550: Corresponds to the loss of ethylene (C₂H₄, 28.0313 Da) via a McLafferty rearrangement.

    • m/z 156.0444: Corresponds to the loss of ethanol (C₂H₅OH, 46.0417 Da).[17]

    • m/z 129.0546: Corresponds to the quinoline-4-carbonyl cation, resulting from the loss of the entire ethoxy group (•OC₂H₅, 45.0341 Da) followed by the loss of CO.[18]

The high mass accuracy of these fragment ions provides definitive structural information, confirming the connectivity of the atoms and validating the identity as this compound.

Method Validation: The Pillar of Trustworthiness

A scientifically sound comparison is incomplete without acknowledging the need for formal validation. To ensure the described methods are fit for their intended purpose (e.g., as a limit test for an impurity or as an identity test), the following parameters must be assessed according to regulatory guidelines.[19][20][21]

  • Specificity: HRMS, by its nature, offers exceptional specificity. This should be demonstrated by analyzing a placebo or matrix blank and showing no interfering peaks at the mass and retention time of the analyte.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Crucial for impurity analysis, these are determined by serially diluting the standard to determine the lowest concentration that can be reliably detected and quantified, respectively.

  • Linearity and Range: The method's response should be linear over a defined concentration range, demonstrated by a calibration curve with an appropriate correlation coefficient (e.g., r² > 0.99).

  • Accuracy and Precision: Accuracy (closeness to the true value) is assessed via recovery studies, while precision (repeatability) is measured by multiple injections of the same sample.[19][22]

Conclusion and Recommendations

Both Q-TOF and Orbitrap HRMS platforms are highly capable of providing confident confirmation of this compound. The choice is dictated by the specific needs of the laboratory.

  • For high-throughput environments such as early discovery or screening, the rapid acquisition speeds of modern Q-TOF systems offer a distinct advantage, providing robust and reliable data with excellent uptime.

  • For late-stage development, quality control, and regulatory filings , where the highest possible confidence in identification and the ability to resolve complex mixtures is paramount, the superior resolving power and mass accuracy of an Orbitrap-based system make it the authoritative choice.

Ultimately, the implementation of a rigorous, multi-step data interpretation workflow, underpinned by a fully validated analytical method, transforms a high-resolution mass spectrometer from a mere instrument into a self-validating system for generating trustworthy and definitive chemical information.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][1]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][23]

  • Title: New High-Resolution Mass Spectrometer for Unknown Small Molecule and Peptide Mapping Applications Source: Lab Manager Magazine URL: [Link][24]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][16]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Source: ResearchGate URL: [Link][5]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][3]

  • Title: Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry Source: PubMed URL: [Link][25]

  • Title: New Orbitrap Exploris 120 mass spectrometer redefines productivity in small molecule applications Source: News-Medical.Net URL: [Link][26]

  • Title: High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis Source: University of Helsinki URL: [Link][7]

  • Title: Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog URL: [Link][15]

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link][19]

  • Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Source: SciSpace URL: [Link][8]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link][20]

  • Title: Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry Source: PubMed URL: [Link][27]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link][28]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][29]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][22]

  • Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL: [Link][21]

  • Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications Source: PubMed Central URL: [Link][6]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link][18]

  • Title: Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers Source: LECO Corporation URL: [Link][9]

  • Title: this compound Source: PubChem URL: [Link][4]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link][30]

  • Title: Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides Source: ResearchGate URL: [Link][31]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL: [Link][32]

  • Title: fragmentation patterns in the mass spectra of organic compounds Source: Chemguide URL: [Link][33]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link][34]

  • Title: Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT Source: ResearchGate URL: [Link][35]

  • Title: Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study Source: ResearchGate URL: [Link][36]

  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Source: ResearchGate URL: [Link][17]

  • Title: Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity Source: PubMed URL: [Link][37]

Sources

A Comparative Guide to the Efficacy of Quinolone-Based Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various quinoline-based antimalarials, offering researchers, scientists, and drug development professionals a detailed analysis of their performance supported by experimental data. Our objective is to deliver an in-depth technical resource that is both scientifically rigorous and practically applicable in the laboratory and clinical research settings.

Introduction to Quinolone Antimalarials: A Persistent Force in Malaria Treatment

The quinoline class of drugs has long been a cornerstone of antimalarial chemotherapy. Their mechanism of action primarily targets the intra-erythrocytic stages of the Plasmodium parasite, interfering with its essential metabolic processes. This guide will delve into the comparative efficacy of key quinoline derivatives, exploring their mechanisms, resistance profiles, and clinical effectiveness.

The Central Mechanism of Action: Disruption of Heme Detoxification

During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic digestive vacuole. Quinolone antimalarials disrupt this detoxification process. As weak bases, they accumulate in the acidic environment of the parasite's digestive vacuole. Here, they are thought to bind to heme, preventing its polymerization into hemozoin. The resulting buildup of free heme and drug-heme complexes leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[1][2][3]

cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_process Parasite Metabolism cluster_drug_action Drug Action Hemoglobin Hemoglobin DV Digestive Vacuole (Acidic) Hemoglobin->DV Heme Toxic Free Heme DV->Heme Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization Quinoline_Heme Quinoline-Heme Complex Heme->Quinoline_Heme Quinoline Quinoline Antimalarial Quinoline->DV Quinoline_Heme->Hemozoin Inhibition Parasite_Death Parasite Death Quinoline_Heme->Parasite_Death Oxidative Stress

Figure 1: General mechanism of action of quinoline antimalarials.

Comparative In Vitro Efficacy of Quinolone Antimalarials

The in vitro activity of antimalarial compounds is a crucial initial assessment of their potential efficacy. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by half. The following table summarizes the IC50 values for several key quinoline antimalarials against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

DrugP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 3D7 (Sensitive)22 - 26.7[4]
NF54 (Sensitive)22.1[4]
K1 (Resistant)>100[5]
Quinine ---
Mefloquine W2 (Resistant)30-40[6]
3D7 (Sensitive)20-30[6]
Amodiaquine ---
Piperaquine ---
Tafenoquine ---
(S)-pentyl amino-alcohol quinoline 3D7 (Sensitive)12.7[4]
(S)-heptyl amino-alcohol quinoline 3D7 (Sensitive)-[4]

Note: Data for some drug-strain combinations were not available in the initial searches and are marked with "-". Further targeted searches would be required to populate these fields comprehensively.

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

While in vitro assays provide valuable preliminary data, in vivo studies in animal models and clinical trials in humans are essential to determine the true therapeutic efficacy of an antimalarial drug.

Preclinical Evaluation: The 4-Day Suppressive Test

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model for evaluating the in vivo efficacy of potential antimalarial compounds.[7][8]

start Day 0: Infect mice with P. berghei treat Days 0-3: Administer test compound/control daily start->treat measure Day 4: Measure parasitemia treat->measure compare Compare parasitemia to untreated control measure->compare outcome Calculate % parasite suppression compare->outcome

Figure 2: Workflow of the 4-day suppressive test.

Clinical Efficacy in Uncomplicated Malaria

Clinical trials provide the ultimate assessment of a drug's efficacy in treating malaria in humans. The following table summarizes the cure rates of several quinoline-based therapies in clinical studies for uncomplicated P. falciparum malaria.

TreatmentStudy PopulationDay 28 Cure Rate (PCR-corrected)Reference(s)
Amodiaquine Children in Côte-d'Ivoire95%[9]
Chloroquine Children in Côte-d'Ivoire79%[9]
Mefloquine Adults and children in Indonesia96%[10][11]
Dihydroartemisinin-Piperaquine Various endemic countries>95%[12][13][14]
Artesunate + Mefloquine India100% (Day 63)[15]

Navigating the Challenge of Drug Resistance

The emergence and spread of drug-resistant Plasmodium strains pose a significant threat to malaria control efforts.[16] Resistance to quinoline antimalarials is often multifactorial and can involve mutations in several parasite genes.

Key Molecular Mechanisms of Resistance

Two of the most well-characterized genes associated with quinoline resistance are the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1).[1][2][3][17] Mutations in pfcrt are the primary determinant of chloroquine resistance and can also affect susceptibility to amodiaquine and piperaquine.[1][3] These mutations are thought to alter the transporter protein, enabling it to pump the drug out of the digestive vacuole.[1][3] Variations in pfmdr1 copy number and single nucleotide polymorphisms have been associated with altered susceptibility to mefloquine and quinine.[17]

Comparative Safety and Tolerability Profiles

The clinical utility of an antimalarial drug is not solely determined by its efficacy but also by its safety and tolerability. All quinoline antimalarials are associated with a range of potential adverse effects.

DrugCommon Adverse EffectsSerious/Rare Adverse Effects
Chloroquine Nausea, vomiting, headache, dizziness, blurred vision, pruritus (especially in individuals of African descent)Retinopathy with long-term use, cardiotoxicity, psychosis
Quinine Cinchonism (tinnitus, headache, nausea, dizziness), hypoglycemiaBlackwater fever, severe hypersensitivity reactions, cardiac arrhythmias
Mefloquine Dizziness, insomnia, vivid dreams, nausea, vomitingNeuropsychiatric effects (anxiety, depression, psychosis, seizures)
Amodiaquine Nausea, vomiting, abdominal pain, headacheAgranulocytosis, hepatotoxicity (primarily with prophylactic use)
Piperaquine Generally well-toleratedQTc interval prolongation
Tafenoquine Dizziness, nausea, headacheHemolytic anemia in individuals with G6PD deficiency

Special Considerations: The Case of Tafenoquine and G6PD Deficiency

Tafenoquine is a long-acting 8-aminoquinoline that is highly effective for the radical cure of P. vivax malaria, targeting the dormant liver-stage hypnozoites.[18][19] However, its use is contraindicated in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a common genetic disorder.[18][20] In G6PD-deficient individuals, tafenoquine can induce severe hemolytic anemia.[18] Therefore, mandatory G6PD testing is required before administering tafenoquine.[20][21]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

start Prepare serial dilutions of test compound add_drug Add drug dilutions to wells start->add_drug plate Add parasite culture to 96-well plate plate->add_drug incubate Incubate for 48-72 hours add_drug->incubate lyse Lyse red blood cells incubate->lyse add_dye Add DNA-intercalating dye (e.g., SYBR Green I) lyse->add_dye read Measure fluorescence add_dye->read analyze Plot fluorescence vs. drug concentration read->analyze calculate Calculate IC50 value analyze->calculate

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Quinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a framework that can be decorated to interact with a wide array of biological targets.[1] Specifically, the quinoline-4-carboxylic acid motif is the cornerstone of numerous therapeutic agents, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory.[2][3][4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on the impact of substitutions at the 2-position. We will dissect the causality behind experimental choices and present supporting data to illuminate the path from structural modification to biological function.

The Core Pharmacophore: Foundational Principles

A comprehensive analysis of various quinoline-4-carboxylate analogs reveals three critical regions where structural modifications profoundly influence biological activity.[6] The inherent design of this scaffold allows for strategic tuning of its steric, electronic, and pharmacokinetic properties.

  • The C-4 Carboxylic Acid: This moiety is arguably the most critical feature, often acting as the primary anchor to the biological target. It has a strict requirement for the acidic group or a corresponding salt.[6] In many enzyme active sites, such as Dihydroorotate Dehydrogenase (DHODH), this carboxylate forms crucial salt bridges or hydrogen bond interactions with key residues like Arginine (Arg) and Glutamine (Gln), firmly positioning the inhibitor.[7] While bioisosteric replacement with a carboxamide can be tolerated and is a viable strategy for modulating properties, the fundamental role of a hydrogen-bonding group at this position remains paramount.[4][8][9]

  • The C-2 Position: This position demands bulky and generally hydrophobic substituents for potent activity.[6] The C-2 substituent is typically responsible for exploring deeper, often lipophilic, pockets within the target's binding site. As we will explore, the nature of this group—ranging from substituted phenyl rings to complex heterocyclic systems—is a key determinant of both potency and selectivity.

  • The Benzo Portion (C-5 to C-8): Substitutions on the fused benzene ring provide a means for fine-tuning the molecule's properties. Modifications here can influence solubility, metabolic stability, and can also make additional, secondary contacts with the target protein, thereby enhancing binding affinity.[2][6]

Caption: Core pharmacophoric elements of the quinoline-4-carboxylate scaffold.

Comparative SAR Analysis of C-2 Substitutions

The true diversity and target specificity of this scaffold are unlocked through modifications at the C-2 position. Below, we compare different classes of C-2 substituents and their resulting biological activities, supported by experimental data.

C-2 Aryl and Biaryl Substituents: Targeting Lipophilic Pockets

The most extensively studied derivatives feature an aryl or biaryl moiety at the C-2 position. This large, hydrophobic group is highly effective at occupying nonpolar binding pockets in various enzymes.

A. Anticancer Activity via DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for cancer therapy.[3] The binding pocket for this class of inhibitors is primarily nonpolar, necessitating lipophilic substituents.[7]

The prototypical DHODH inhibitor, Brequinar, features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) group.[6] This large, conformationally flexible biaryl system is optimal for filling the hydrophobic tunnel in the enzyme. Structure-guided design has led to even more potent analogs. By designing molecules to form new hydrogen-bonding interactions, researchers have developed highly potent compounds.[10] For example, strategic placement of H-bond accepting groups led to the discovery of quinoline-based analogue 41 , which exhibits an impressive IC₅₀ of 9.71 nM.[7][10]

B. Anti-inflammatory Activity via COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation while minimizing gastrointestinal side effects. Researchers have successfully repurposed the quinoline-4-carboxylate scaffold to target COX-2 by appending a C-2 phenyl ring bearing a para-methylsulfonyl (p-MeSO₂) group, a known COX-2 pharmacophore.[2]

A molecular modeling study showed that this p-MeSO₂ substituent fits perfectly into the secondary pocket of the COX-2 active site (near Arg513 and Phe518), while the C-4 carboxylate interacts with Arg120.[2] This dual-interaction leads to high potency and selectivity. The presence of lipophilic substituents on the benzo portion of the quinoline ring was also found to be important for inhibitory activity.[2]

CompoundC-2 SubstituentTargetIC₅₀ (µM)Selectivity Index (SI)
Brequinar Analog 41 Varied ArylhDHODH0.00971N/A
Brequinar Analog 43 Varied ArylhDHODH0.0262N/A
Compound 9e 2-(4-(methylsulfonyl)phenyl)COX-20.043>513
Celecoxib (Reference)N/ACOX-20.060405
Data sourced from multiple studies.[2][10]

C. hNK-3 Receptor Antagonism

The neurokinin-3 (NK-3) receptor is a target for various neurological disorders. SAR studies have shown that enlarging the aromatic area at the C-2 position enhances antagonistic activity. Moving from a 2-phenyl to a 2-(4-biphenylyl) group significantly impacted the activity profile. The compound 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid was identified as the most prominent hNK-3 receptor antagonist in its series, demonstrating the synergistic effect of modifications at both the C-2 and benzo positions.[9]

C-2 Heterocyclic Substituents: Fine-Tuning for Selectivity and DMPK

Replacing the C-2 aryl group with a heterocyclic ring system is a powerful strategy for modulating physicochemical properties, improving drug metabolism and pharmacokinetics (DMPK), and achieving target selectivity.

A. PDE10A Inhibition for Schizophrenia

Phosphodiesterase 10A (PDE10A) is a promising target for treating schizophrenia. An initial lead compound, 1 , which featured a complex pyrazolyl-oxy-methyl-phenyl group at C-2, was a potent PDE10A inhibitor but suffered from significant inhibition of the metabolic enzyme CYP3A4.[11]

A systematic SAR campaign was initiated to mitigate this off-target effect. The key insight was that replacing the terminal pyridine ring of the C-2 substituent with an N-methyl pyridone ring drastically reduced CYP3A4 inhibition while maintaining high affinity for PDE10A.[11] This optimization led to compound 42b , which showed potent PDE10A inhibition, a clean CYP profile, and excellent brain penetration, ultimately demonstrating efficacy in animal models of schizophrenia.[11]

The Versatile C-4 Position: From Acid to Amide

While the C-4 carboxylate is a cornerstone of the pharmacophore, its conversion to a carboxamide represents a critical and successful diversification strategy. This modification alters the molecule's charge, hydrogen bonding capacity, and lipophilicity, which can be leveraged to improve cell permeability and pharmacokinetic profiles.

A. Antimalarial Activity

In the quest for new antimalarials to combat resistance, a quinoline-4-carboxamide series was identified from a phenotypic screen.[4][8] The initial hit compound suffered from high lipophilicity and poor metabolic stability. The subsequent medicinal chemistry program focused on optimizing the R¹, R², and R³ substituents (as shown in the workflow diagram below). This effort led to preclinical candidates with low nanomolar potency and excellent oral efficacy in mouse models of malaria, with ED₉₀ values below 1 mg/kg.[8] This demonstrates that the carboxamide is a highly effective isostere for the carboxylic acid in this therapeutic context.

Experimental Protocols & Synthetic Strategy

The synthesis of 2-substituted quinoline-4-carboxylate derivatives is well-established, with the Pfitzinger and Doebner reactions being the most common and robust methods.

Representative Synthetic Workflow: The Pfitzinger Reaction

The Pfitzinger reaction is a classic one-pot synthesis involving the condensation of an isatin derivative with a carbonyl compound (like an acetophenone) under basic conditions to yield the desired quinoline-4-carboxylic acid.[7][8] This method is advantageous for its operational simplicity and ability to introduce diverse C-2 substituents.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin (Substituted) Condensation Base-Catalyzed Condensation (e.g., KOH, EtOH/H₂O) Isatin->Condensation Ketone α-Methylene Ketone (e.g., Acetophenone) Ketone->Condensation Product 2-Substituted Quinoline-4-Carboxylic Acid Condensation->Product

Caption: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylates.

Key Biological Assay: DHODH Inhibition Protocol
  • Enzyme Preparation: Recombinant human DHODH is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, the cofactor Coenzyme Q, and the electron acceptor 2,6-dichloroindophenol (DCIP).

  • Inhibitor Addition: Test compounds (the quinoline derivatives) are dissolved in DMSO and added to the wells at various concentrations.

  • Initiation: The reaction is initiated by adding the substrate, dihydroorotate.

  • Measurement: The reduction of DCIP by DHODH leads to a decrease in absorbance at 600 nm. This change is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The SAR of 2-substituted quinoline-4-carboxylate derivatives is a rich and well-elucidated field, yet it continues to offer fertile ground for new discoveries. This guide has demonstrated that a rational, data-driven approach to modifying this privileged scaffold can yield potent and selective agents for a multitude of diseases.

Key Takeaways:

  • The C-4 carboxylic acid is the primary anchoring group, though it can be successfully replaced by a carboxamide to modulate properties.

  • The C-2 position is the key to potency and selectivity, with bulky, hydrophobic aryl, biaryl, and heterocyclic substituents being highly favorable for engaging deep, nonpolar binding pockets.

  • Fine-tuning substitutions on the benzo ring and within the C-2 moiety is crucial for optimizing DMPK properties and minimizing off-target effects like CYP inhibition.

Future research will likely focus on applying novel synthetic methods to create even greater structural diversity, exploring new bioisosteric replacements for the core scaffold, and employing computational and structure-based design to target novel protein classes with ever-increasing precision.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Hameed, P. S. H., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(15), 7476-82. [Link]

  • Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5037-43. [Link]

  • Hameed, P. S. H., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Guy, R. K., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Oshida, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Lindsley, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 676-681. [Link]

  • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-74. [Link]

  • Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]

  • Lindsley, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Various Authors. (2025). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. Preprints.org. This is a preprint server and the content is not peer-reviewed.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • Kumar, S., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14859-81. [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Ito, S., et al. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. Bioorganic & Medicinal Chemistry, 23(2), 269-82. [Link]

  • Insuasty, B., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 241. [Link]

  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Guide to the Molecular Docking of Ethyl Quinoline-4-carboxylate with Key Anticancer and Antimalarial Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This guide provides a comprehensive, in-depth comparison of the docking behavior of ethyl quinoline-4-carboxylate, a scaffold of significant medicinal interest, with three critical protein targets implicated in cancer and malaria: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and validated computational workflow.

The Significance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] this compound, as a representative of this class, offers a foundational structure for derivatization to enhance potency and selectivity against various therapeutic targets. Its potential to interact with key proteins in pathological pathways makes it an excellent candidate for in silico investigation.

Comparative Docking Analysis of this compound

To provide a robust comparison, we will evaluate the docking of this compound against three distinct and validated drug targets. The choice of these proteins is underpinned by the known biological activities of quinoline derivatives.[1][2] For this comparative study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, recognized for its accuracy and efficiency.[3][4]

Target Protein Selection Rationale
  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

  • EGFR Kinase Domain: Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.[6] It is a prime target for small molecule kinase inhibitors.

  • PfDHODH: An essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[7] Its absence in humans makes it a highly selective and attractive antimalarial drug target.

Predicted Binding Interactions and Affinities

The following table summarizes the predicted binding affinities and key interacting residues for this compound with each of the selected target proteins. These results are hypothetical and are intended to illustrate a comparative analysis. The binding energies are reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[6]

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-22OH4-8.5Cys919, Asp1046, Glu885
EGFR Kinase1M17-7.9Met793, Leu718, Gly796
PfDHODH1TV5-9.2Arg265, Tyr528, Phe188

Disclaimer: The data presented in this table is for illustrative purposes and is based on the expected interactions of a quinoline scaffold with these protein targets. Actual docking scores would be generated by running the detailed protocol outlined below.

In-Depth Technical Guide: A Validated Molecular Docking Workflow

The trustworthiness of in silico results hinges on a meticulously executed and validated protocol. This section provides a step-by-step methodology for performing a comparative docking study.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Retrieval, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Run Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Results (Binding Energy, Pose) dock->results validate Experimental Validation (e.g., In vitro assays) results->validate

Caption: A generalized workflow for molecular docking studies.

PART 1: Preparation of the Target Protein

The initial and critical step is the preparation of the protein structure. The quality of the initial structure directly impacts the reliability of the docking results.

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17), and PfDHODH (PDB ID: 1TV5).

  • Protein Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of the original ligand is crucial for redocking validation and for docking new compounds.

  • Adding Hydrogens and Charges: Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds. Assign partial charges to the protein atoms using a force field like Gasteiger. This is typically done using software like AutoDockTools (ADT).

PART 2: Preparation of the Ligand

The ligand, this compound, must also be prepared for docking.

  • 2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert the 2D structure to a 3D format. The 3D structure can be obtained from databases like PubChem (CID 281193).[8]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or ArgusLab.

  • File Format Conversion: Save the prepared ligand in the PDBQT file format required by AutoDock Vina. This format includes information on rotatable bonds and atomic charges.

PART 3: The Docking Procedure with AutoDock Vina
  • Grid Box Generation: Define the search space for the docking algorithm by creating a "grid box" around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports. The size and center of the grid box are critical parameters.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

PART 4: Analysis and Validation of Docking Results

Computational predictions must be critically evaluated and, whenever possible, validated experimentally.[9]

  • Pose Analysis: Visualize the predicted binding poses of this compound within the active site of each protein using PyMOL or UCSF Chimera. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

  • Binding Affinity Comparison: Compare the binding affinity scores (in kcal/mol) of the top-ranked poses for each target protein. A more negative score suggests a more favorable binding interaction.

  • Redocking Validation: A crucial step to validate the docking protocol is to "redock" the co-crystallized ligand back into the protein's active site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose should ideally be less than 2.0 Å.[10] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Hypothetical Signaling Pathway Inhibition

To contextualize the docking results, it is useful to visualize the biological pathway in which the target protein is involved. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which could be inhibited by a potential drug candidate.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

The Imperative of Experimental Validation

While molecular docking is a powerful predictive tool, it is essential to recognize its limitations. Docking scores are theoretical estimations, and discrepancies between computational predictions and experimental results can arise from factors like inaccuracies in scoring functions and the simplified treatment of molecular flexibility and solvent effects.[9] Therefore, experimental validation is an indispensable component of the drug discovery pipeline. Promising in silico hits should be subjected to in vitro biological assays, such as:

  • Enzymatic Assays: To determine the IC50 value of the compound against the target enzyme (e.g., VEGFR-2 kinase assay).

  • Cell-based Assays: To assess the compound's effect on cancer cell proliferation or parasite growth.

  • Biophysical Techniques: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity (KD).

Conclusion

This guide provides a comprehensive framework for conducting and evaluating comparative docking studies of this compound against key protein targets in cancer and malaria. By adhering to a rigorous and validated workflow, researchers can generate meaningful hypotheses about the binding of this versatile scaffold, thereby guiding further medicinal chemistry efforts. The integration of computational predictions with experimental validation remains the cornerstone of modern, efficient, and successful drug discovery.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]

  • BenchChem. (2025). Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays. BenchChem.
  • Scripps Research. (n.d.). AutoDock. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Discovery Studio. (n.d.). Dassault Systèmes.
  • National Center for Biotechnology Information. (n.d.). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PubMed Central. [Link]

  • Arabian Journal of Chemistry. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S1137–S1145.
  • National Center for Biotechnology Information. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PubMed Central. [Link]

  • ResearchGate. (2019). Examples of docked compounds in the EGFR ATP‐binding domain (PDB ID: 1XKK).
  • Research Journal of Pharmacy and Technology. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(10), 4629-4634.
  • National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors. PubMed. [Link]

  • ResearchGate. (2020). Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase pfDHODH from towards the design of effective inhibitors.
  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(19), 8860–8870.
  • National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PubMed Central. [Link]

  • Wiley Online Library. (2022). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 355(11), 2200234.
  • National Center for Biotechnology Information. (2013). Docking studies on the binding of quinoline derivatives and hematin to Plasmodium falciparum lactate dehydrogenase. PubMed. [Link]

  • ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Future Science. (2018). Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria. Future Medicinal Chemistry, 10(15), 1857-1873.
  • National Center for Biotechnology Information. (n.d.). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]

  • Current Science. (2024).
  • National Center for Biotechnology Information. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. PubMed. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Semantic Scholar. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 23(10), 2636.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central. [Link]

  • Spiral. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]

  • Royal Society of Chemistry. (2018). Green synthesis and antitumor activity of (E)

Sources

A Head-to-Head Comparison of Pfitzinger and Doebner Reaction Yields: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, the synthesis of quinoline-4-carboxylic acids is a cornerstone for the development of new therapeutic agents. These structures are integral to a wide array of pharmaceuticals, demonstrating anticancer, antiviral, and antibacterial properties.[1][2] Among the classical methods to forge these valuable scaffolds, the Pfitzinger and Doebner reactions are two of the most prominent. This guide provides a detailed, head-to-head comparison of these two named reactions, with a specific focus on reaction yields, mechanistic underpinnings, and practical applications for researchers in drug discovery and development.

At a Glance: Pfitzinger vs. Doebner Reaction

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or derivative), a carbonyl compound with an α-methylene group, and a base.[1]Aniline (or derivative), an aldehyde, and pyruvic acid.[3][4]
Product Substituted quinoline-4-carboxylic acid.[5]Substituted quinoline-4-carboxylic acid.[4]
Catalyst/Conditions Strong base (e.g., KOH, NaOH).[6]Often acid-catalyzed (Brønsted or Lewis acids).[7]
Key Intermediate A keto-acid formed by the hydrolysis of isatin.[5]An N-arylimine (Schiff base) from the condensation of aniline and aldehyde.[3]
General Yields Moderate to good, but can be low with substituted ketones/aldehydes.[6]Variable; can be low, especially with electron-withdrawing groups on aniline.[7][8]

Delving into the Mechanisms: A Tale of Two Pathways

The differences in starting materials and conditions between the Pfitzinger and Doebner reactions give rise to distinct mechanistic pathways, which in turn influence their respective yields and substrate scope.

The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[5] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to a more stable enamine.[1] An intramolecular cyclization of the enamine followed by dehydration furnishes the final quinoline-4-carboxylic acid product.[5]

Pfitzinger_Mechanism Isatin Isatin + Base (KOH) KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Imine Imine KetoAcid->Imine Condensation Carbonyl + Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline-4-carboxylic Acid Dehydration->Product

Caption: The mechanistic workflow of the Pfitzinger reaction.

The Doebner reaction is a one-pot, three-component reaction.[9] Its mechanism is thought to begin with the condensation of an aniline and an aldehyde to form a Schiff base.[3] Concurrently, pyruvic acid can exist in equilibrium with its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent oxidation, yields the quinoline-4-carboxylic acid.[3]

Doebner_Mechanism Aniline Aniline + Aldehyde SchiffBase Schiff Base Aniline->SchiffBase Condensation Adduct Michael-type Adduct SchiffBase->Adduct PyruvicAcid + Pyruvic Acid (enol form) PyruvicAcid->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Quinoline-4-carboxylic Acid Oxidation->Product

Caption: The proposed mechanistic pathway for the Doebner reaction.

Yield Comparison: A Data-Driven Analysis

Direct, side-by-side comparisons of the Pfitzinger and Doebner reactions in the literature are scarce. However, by examining reported yields for similar target molecules, a general picture of their relative efficiencies can be drawn.

ReactionSubstratesConditionsYield (%)Reference
Pfitzinger Isatin, AcetoneKOH, Ethanol, Reflux, 24hModerate[2]
Pfitzinger 5-Chloroisatin, 5,6-dimethoxy indanoneKOH, Ethanol, 16h36[10]
Pfitzinger 5-Chloroisatin, 5,6-dimethoxy indanoneHCl, Acetic Acid, 75°C86[10]
Doebner p-Anisidine, m-nitrobenzaldehyde, Pyruvic acidNot specified95[11]
Doebner m-Chloroaniline, Benzaldehyde, Pyruvic acidNot specified35[11]
Doebner (Modified) Aniline with EWG, Benzaldehyde, Pyruvic acidBF₃·THF, MeCN, 65°CGood to Excellent[8]

Key Observations on Yield:

  • Pfitzinger Reaction: Yields can be respectable but are sensitive to the nature of the carbonyl compound. More complex or sterically hindered ketones can lead to lower yields.[6] The reaction conditions, particularly the choice of base and solvent, can also significantly impact the outcome.

  • Doebner Reaction: The classical Doebner reaction often suffers from low yields, particularly when anilines bearing electron-withdrawing groups are used, as this deactivates the aromatic ring towards electrophilic cyclization.[7][8] However, modern modifications, such as the use of Lewis acid catalysts like BF₃·OEt₂, have been shown to dramatically improve yields, even for challenging substrates.[8][9]

Factors Influencing Reaction Yields

Several factors can influence the yield of both reactions.[12] Understanding these can aid in optimizing reaction conditions.

For the Pfitzinger Reaction:

  • Basicity: A strong base is required for the initial hydrolysis of isatin. The concentration and type of base can affect the rate of this step and subsequent condensations.[1]

  • Carbonyl Substrate: The reactivity of the α-methylene group in the carbonyl compound is crucial. Steric hindrance around the carbonyl group can impede the initial condensation step.

  • Reaction Temperature and Time: Like many organic reactions, temperature and duration need to be optimized to ensure complete conversion without promoting side reactions or degradation of products.[2]

For the Doebner Reaction:

  • Aniline Substituents: Electron-donating groups on the aniline ring generally favor the cyclization step and lead to higher yields. Conversely, strong electron-withdrawing groups can significantly decrease yields.[7]

  • Catalyst: The choice of acid catalyst is critical. Lewis acids have been shown to be particularly effective in promoting the reaction, even with deactivated anilines.[9]

  • Side Reactions: Polymerization of the aldehyde or α,β-unsaturated carbonyl compounds (in the related Doebner-Miller reaction) can be a significant issue, leading to tar formation and reduced yields.[13]

Experimental Protocols

This protocol is a generalized method based on several reported procedures.[1][2]

  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.[1]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress can be monitored by thin-layer chromatography (TLC).[1][2]

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.[1]

This protocol is based on a modern, high-yield procedure.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline and the aldehyde in acetonitrile. Add a Lewis acid catalyst (e.g., BF₃·OEt₂) at room temperature.

  • Initial Heating: Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for about an hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.

  • Reaction: Continue to stir the mixture at the elevated temperature for an extended period (e.g., 20 hours).

  • Work-up: Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[9]

Conclusion: Choosing the Right Reaction for Your Synthesis

Both the Pfitzinger and Doebner reactions are valuable tools for the synthesis of quinoline-4-carboxylic acids. The choice between them often depends on the availability of starting materials and the specific substitution pattern desired on the final product.

  • The Pfitzinger reaction is a good choice when the desired substitution pattern can be readily accessed from isatin and a suitable carbonyl compound. Its primary limitation lies in the potential for lower yields with more complex carbonyl substrates.

  • The Doebner reaction , particularly in its modern, Lewis acid-catalyzed iterations, offers greater flexibility in the substitution pattern on the aniline-derived portion of the quinoline ring.[8] It has proven to be effective even for anilines with electron-withdrawing groups, which are challenging substrates for the classical Doebner reaction.[8]

Ultimately, the optimal choice will depend on a careful consideration of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For drug development professionals, the adaptability of the modified Doebner reaction to a wider range of substituted anilines may offer a strategic advantage in the rapid generation of diverse compound libraries for biological screening.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem.
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. BenchChem.
  • Wikipedia. (n.d.). Doebner reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • TutorChase. (n.d.). What factors can affect the yield of a reaction?. TutorChase. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Quinoline-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of quinoline-4-carboxylate derivatives, a promising class of compounds with demonstrated therapeutic potential in oncology and inflammatory diseases. As direct in vivo data on ethyl quinoline-4-carboxylate is limited in publicly accessible literature, this guide broadens its scope to include closely related and extensively studied analogues, such as quinoline-4-carboxylic acids and quinoline-4-carboxamides. This approach allows for a more robust comparison based on available preclinical data, offering valuable insights for researchers in the field.

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Derivatives of quinoline-4-carboxylic acid have been explored for their potential as anticancer, anti-inflammatory, antimalarial, and antibacterial agents.[1][2][3][4] This guide will synthesize findings from various preclinical studies to present a clear comparison of their performance in established in vivo models.

Comparative Efficacy of Quinoline-4-Carboxylate Derivatives in Oncology

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and dihydroorotate dehydrogenase (DHODH).[4] The following table summarizes the in vivo efficacy of selected quinoline-4-carboxylate derivatives against different cancer models.

CompoundDerivative TypeCancer ModelAnimal ModelDosing RegimenEfficacy Metric% TGI*ComparatorComparator EfficacyReference
Compound 3j Carboxylic AcidBreast Cancer (MCF-7 Xenograft)Not SpecifiedNot SpecifiedCellular Growth Reduction82.9%Not SpecifiedNot Applicable[5]
Compound 41 Carboxylic AcidNot SpecifiedNot SpecifiedOral DosingDHODH Inhibition (IC50 = 9.71 nM)Not ReportedBrequinarNot Specified[6]
Compound 43 Carboxylic AcidNot SpecifiedNot SpecifiedNot SpecifiedDHODH Inhibition (IC50 = 26.2 nM)Not ReportedBrequinarNot Specified[6]

*TGI: Tumor Growth Inhibition

The data indicates that quinoline-4-carboxylic acid derivatives, such as compound 3j , can achieve significant growth reduction in breast cancer cells.[5] Furthermore, compounds 41 and 43 demonstrate potent inhibition of DHODH, a key enzyme in pyrimidine biosynthesis, suggesting a clear mechanism for their antiproliferative effects.[6] Notably, compound 41 also exhibited significant oral bioavailability (F = 56%) in pharmacokinetic studies, a crucial parameter for drug development.[6]

Experimental Workflow for In Vivo Anticancer Efficacy Studies

A typical workflow for assessing the in vivo anticancer efficacy of a novel quinoline-4-carboxylate derivative is outlined below. This workflow is designed to provide a comprehensive evaluation of the compound's therapeutic potential.

G cluster_0 Pre-study Phase cluster_1 In Vivo Phase cluster_2 Post-study Analysis a Compound Synthesis & Characterization b In Vitro Screening (e.g., MTT Assay) a->b c Selection of Lead Compound(s) b->c d Animal Model Selection (e.g., Xenograft) c->d e Tumor Implantation & Growth d->e f Treatment Initiation (Vehicle, Test Compound, Comparator) e->f g Monitoring (Tumor Volume, Body Weight) f->g h Endpoint & Tissue Collection g->h i Efficacy Analysis (%TGI, Survival) h->i l Data Interpretation & Reporting i->l j Toxicity Assessment (Histopathology) j->l k Pharmacodynamic Analysis (Biomarkers) k->l G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Quinoline Quinoline Derivative Quinoline->IKK inhibits DNA DNA NFkB_n->DNA binds to DNA->Cytokines transcription of

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

In Vivo Tumor Xenograft Model

This protocol describes a generalized procedure for evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., MCF-7) under standard conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice). [7][8] 2. Tumor Growth and Randomization:
  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
  • Randomize animals into treatment groups (e.g., vehicle control, test compound, positive control). [8] 3. Treatment Administration:
  • Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule. [8] 4. Monitoring and Endpoints:
  • Measure tumor volume and body weight 2-3 times per week.
  • Euthanize animals when tumors reach a predetermined size or at the end of the study. [8] * Collect tumors and other tissues for further analysis.
In Vivo Model of Acute Inflammation

This protocol outlines a common method for inducing and evaluating acute inflammation in rodents.

1. Acclimatization and Baseline Measurements:

  • Acclimatize animals (e.g., mice or rats) for at least one week.
  • Record baseline measurements of relevant parameters (e.g., paw volume).

2. Induction of Inflammation:

  • Inject an inflammatory agent (e.g., carrageenan or LPS) into the paw or peritoneal cavity.

3. Treatment Administration:

  • Administer the test compound, vehicle, or a positive control (e.g., indomethacin) at a specified time before or after the inflammatory insult.

4. Assessment of Inflammation:

  • Measure paw edema using a plethysmometer at various time points post-induction.
  • Collect tissue or fluid samples to quantify inflammatory markers (e.g., cytokines, myeloperoxidase).

Conclusion

The available preclinical data strongly suggests that quinoline-4-carboxylate derivatives are a versatile class of compounds with significant therapeutic potential in both oncology and inflammatory diseases. While direct comparative in vivo studies are not always available, by synthesizing data from various sources, it is evident that these compounds can elicit potent biological responses. Further lead optimization and head-to-head in vivo comparisons with standard-of-care agents are warranted to fully elucidate their clinical potential. This guide serves as a foundational resource for researchers aiming to advance the development of this promising chemical scaffold.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Erugu, Y., et al. (2021). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Indian Journal of Chemistry - Section B.
  • Hamed, A. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6529. [Link]

  • Karnik, A. V., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100155.
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

  • Patel, V. R., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 89, 103011. [Link]

  • Peris, A., et al. (2020). Some anti-inflammatory compounds containing quinoline moieties.
  • Petrović, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104423.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(12), 115511.
  • Sunkari, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Tobe, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12196-12205. [Link]

  • Turner, A. W., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(17), 7373-7387. [Link]

  • Various Authors. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Various Authors. (n.d.). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]

  • Various Authors. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Ethyl Quinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Ethyl quinoline-4-carboxylate, in particular, serves as a critical building block for the synthesis of novel drug candidates. However, the reproducibility of its synthesis can be a significant hurdle, with variations in reaction conditions often leading to inconsistent yields and purity. This guide provides an in-depth comparison of two robust and well-established protocols for the synthesis of this compound, offering insights into the causality behind experimental choices to empower researchers to achieve consistent and reliable results.

The Challenge of Reproducibility in Quinoline Synthesis

The synthesis of quinolines, while extensively studied, is not without its challenges. Classical methods often involve harsh reaction conditions, hazardous reagents, and can result in low yields, making reproducibility a key concern.[1] This guide focuses on a two-step synthetic approach: the initial formation of quinoline-4-carboxylic acid via two distinct named reactions, the Pfitzinger and Doebner reactions, followed by a standardized esterification to yield the final product, this compound. This allows for a direct comparison of the quinoline-forming reactions, which are often the source of variability.

Strategic Overview of the Synthetic Pathways

The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the key intermediate, quinoline-4-carboxylic acid, using either the Pfitzinger or the Doebner reaction. The second step is the esterification of the resulting carboxylic acid to the desired ethyl ester.

cluster_0 Protocol 1: Pfitzinger Reaction Pathway cluster_1 Protocol 2: Doebner Reaction Pathway cluster_2 Step 2: Fischer-Speier Esterification Isatin Isatin Quinoline_4_carboxylic_Acid_P Quinoline-4-carboxylic Acid Isatin->Quinoline_4_carboxylic_Acid_P Base (e.g., KOH) Ethanol, Reflux Pyruvic_Acid_P Pyruvic Acid Pyruvic_Acid_P->Quinoline_4_carboxylic_Acid_P Quinoline_4_carboxylic_Acid_E Quinoline-4-carboxylic Acid Quinoline_4_carboxylic_Acid_P->Quinoline_4_carboxylic_Acid_E Aniline Aniline Quinoline_4_carboxylic_Acid_D Quinoline-4-carboxylic Acid Aniline->Quinoline_4_carboxylic_Acid_D Ethanol, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Quinoline_4_carboxylic_Acid_D Pyruvic_Acid_D Pyruvic Acid Pyruvic_Acid_D->Quinoline_4_carboxylic_Acid_D Quinoline_4_carboxylic_Acid_D->Quinoline_4_carboxylic_Acid_E Ethyl_Quinoline_4_carboxylate This compound Quinoline_4_carboxylic_Acid_E->Ethyl_Quinoline_4_carboxylate Acid Catalyst (e.g., H₂SO₄) Reflux Ethanol Ethanol Ethanol->Ethyl_Quinoline_4_carboxylate

Caption: Overall synthetic strategy for this compound.

Protocol 1: Pfitzinger Reaction for Quinoline-4-carboxylic Acid

The Pfitzinger reaction is a reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2] The reaction proceeds through the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring.[2]

Detailed Experimental Protocol:
  • Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) in 30 mL of 95% ethanol with stirring. This dissolution is exothermic.[3]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate intermediate.[3]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of pyruvic acid to the reaction mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted starting materials and neutral impurities. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]

Protocol 2: Doebner Reaction for Quinoline-4-carboxylic Acid

The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[5] This reaction is advantageous as it utilizes readily available starting materials. The mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[5]

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline, benzaldehyde, and pyruvic acid in ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol. While the classical Doebner reaction can sometimes result in lower yields, especially with electron-withdrawing groups on the aniline, modifications such as using a Lewis acid catalyst or performing the reaction under solvent-free conditions have been shown to improve yields.[5][6]

Step 2: Fischer-Speier Esterification of Quinoline-4-carboxylic Acid

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7] This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[8]

Detailed Experimental Protocol:
  • Reaction Setup: In a dry round-bottom flask, suspend the quinoline-4-carboxylic acid (synthesized from either Protocol 1 or 2) in a large excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer observed.

  • Work-up and Neutralization: After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[9]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Comparative Analysis of the Synthesis Protocols

ParameterProtocol 1: Pfitzinger ReactionProtocol 2: Doebner Reaction
Starting Materials Isatin, Pyruvic AcidAniline, Benzaldehyde, Pyruvic Acid
Reaction Conditions Basic (KOH), RefluxTypically acidic, Reflux
Key Advantages Generally good yields for a variety of substrates.Utilizes simple, readily available starting materials.
Potential Challenges Requires the synthesis or purchase of isatin derivatives.Can have lower yields, especially with substituted anilines.[5]
Reproducibility Generally considered reliable and reproducible.Can be sensitive to the electronic nature of the aniline.

Conclusion: Choosing the Optimal Protocol

Both the Pfitzinger and Doebner reactions, followed by Fischer-Speier esterification, offer viable and reproducible pathways to this compound. The choice between the two protocols will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The Pfitzinger reaction is often favored for its generally reliable yields and broader substrate scope once the appropriate isatin is obtained. Its reproducibility makes it a strong choice for consistent production.

The Doebner reaction , on the other hand, is attractive due to its use of very simple and inexpensive starting materials. While it may require more optimization to achieve high yields, particularly with electronically diverse anilines, its cost-effectiveness can be a significant advantage for large-scale synthesis.

Ultimately, the detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthesis of this compound for their specific needs, ensuring greater reproducibility and success in their drug discovery and development endeavors.

References

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Wikipedia. (2023). Pfitzinger reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Journal of Chemical and Pharmaceutical Research. (2011).
  • Request PDF. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)
  • chemeurope.com. Doebner-Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • Request PDF.
  • PubMed Central. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • University of Missouri-St. Louis.
  • University of Colorado Denver.
  • OperaChem. (2024).
  • Revues Scientifiques Marocaines. (2022).
  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis.
  • Master Organic Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate.
  • National Institutes of Health. (2022).
  • ResearchGate. (2022). (PDF)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Quinoline-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precautionary Approach to Disposal

Ethyl quinoline-4-carboxylate is a heterocyclic compound utilized as a building block in pharmaceutical and agrochemical synthesis. While it is a valuable intermediate, its structural relationship to quinoline—a compound with known and significant health and environmental hazards—necessitates a cautious and informed approach to its handling and disposal. Comprehensive safety and toxicity data for this compound itself are not widely available[1][2]. Therefore, established laboratory safety protocol dictates applying the precautionary principle : we must handle and dispose of this derivative with the same level of care as its well-documented parent compound, quinoline, until specific data proves otherwise.

This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in regulatory standards and chemical safety principles. Its purpose is to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Assessment: Understanding the Risk Profile of the Quinoline Core

The primary driver for our disposal protocol is the hazard profile of the quinoline moiety. Quinoline is classified by multiple regulatory bodies as a hazardous substance. It is considered a possible human carcinogen by the U.S. Environmental Protection Agency (EPA) and is known to the state of California to cause cancer[3][4][5]. Furthermore, it exhibits acute toxicity if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects[6][7].

Given that this compound shares the core quinoline structure, we must assume a similar hazard profile for risk assessment and waste management purposes.

Hazard Category Description based on Parent Compound (Quinoline) Primary Concerns for Disposal
Health Hazards Acute Toxicity (Oral, Dermal)[7]; Skin & Eye Irritation[3][6]; Suspected Mutagen[6][7]; Potential Carcinogen[3][5]; Potential Liver Damage[4][6].Preventing personnel exposure through inhalation, ingestion, or skin/eye contact during handling and waste segregation.
Physical Hazards Combustible Liquid[8].Eliminating ignition sources in storage and handling areas.
Environmental Hazards Toxic to aquatic life with long-lasting effects[7][9].Strict prohibition of drain or sewer disposal to prevent environmental contamination[6][10].

Core Principles for Compliant Chemical Disposal

All laboratory waste procedures must align with foundational regulatory standards. In the United States, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices under the "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450)[11]. Waste disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA). A key provision, particularly relevant to this chemical class, is the federal ban on sewering (flushing down the drain) of hazardous waste pharmaceuticals[12][10].

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste streams containing this compound are handled safely and in accordance with environmental regulations.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a robust barrier between you and the potential hazard.

  • Eye Protection: Wear chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133[3][13].

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use and dispose of contaminated gloves properly.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant apron[13].

  • Respiratory Protection: All handling of this compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[14].

Step 2: Waste Characterization and Segregation

Properly identifying and separating waste is the most critical step in the disposal process.

  • Designate as Hazardous Waste: All waste containing this compound, including pure unused product, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be classified and handled as hazardous chemical waste.

  • Segregate at the Source: Collect this waste in a dedicated container. Do not mix it with non-hazardous solid or liquid waste.

  • Check for Incompatibilities: Avoid mixing with strong oxidizing agents (like perchromates or hydrogen peroxide) or strong acids, as quinoline itself can react violently with such substances[6].

Step 3: Containment and Labeling

Proper containment prevents leaks and ensures clear communication of the hazard.

  • Select an Appropriate Container: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.

  • Label the Container Clearly: The label must be affixed to the container as soon as the first drop of waste is added. The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date accumulation started.

Step 4: Storage and Final Disposal Pathway

Temporary storage and final disposal must be managed by trained professionals.

  • On-Site Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure, well-ventilated, and away from drains and ignition sources.

  • Prohibited Disposal Methods:

    • DO NOT dispose of down the drain. This is a violation of EPA regulations and poses a significant threat to aquatic ecosystems[6][12][10].

    • DO NOT dispose of in regular trash. This can lead to exposure for custodial staff and environmental contamination.

    • DO NOT allow to evaporate in the fume hood. This constitutes an unpermitted release to the atmosphere.

  • Arrange for Professional Disposal: The sole acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The waste will typically be designated for high-temperature incineration at a permitted facility.

Step 5: Spill and Emergency Procedures

In the event of an accidental release, act quickly and safely.

  • Evacuate and Alert: Alert colleagues in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is spilled outside a fume hood, eliminate all nearby sources of ignition.

  • Absorb the Spill: For small liquid spills, absorb the material using an inert absorbent like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent[6].

  • Collect and Contain: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical process for managing this compound waste from generation to final disposal.

G cluster_0 start Waste Generated (this compound) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe Begin characterize Step 2: Characterize Waste (Classify as Hazardous) ppe->characterize contain Step 3: Contain & Label Waste (Sealed, Labeled Container) characterize->contain spill Spill Occurs? characterize->spill store Step 4: Store in Satellite Accumulation Area contain->store is_full Container Full or Project Complete? store->is_full is_full->ppe No, more waste to be added ehs_pickup Arrange EHS Pickup for Final Disposal (Incineration) is_full->ehs_pickup Yes end_proc Process Complete ehs_pickup->end_proc spill->store No spill_proc Step 5: Follow Spill Protocol (Absorb, Collect, Clean) spill->spill_proc Yes spill_proc->contain Place spill debris in waste container caption Fig 1. Decision Workflow for this compound Disposal

Caption: Fig 1. Decision Workflow for this compound Disposal

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By treating this compound with the caution afforded to its hazardous parent, quinoline, we uphold our commitment to personnel safety and environmental stewardship. Always segregate waste at the source, use properly labeled containers, strictly prohibit sewer disposal, and coordinate final disposal through your certified EHS provider. When in doubt, consulting your institution's EHS department is the most reliable course of action.

References

  • Material Safety Data Sheet - Quinoline, 99% . Cole-Parmer.

  • This compound 10447-29-7 wiki . Guidechem.

  • This compound | C12H11NO2 | CID 281193 . PubChem, National Center for Biotechnology Information.

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Safety Data Sheet: quinoline . Chemos GmbH & Co.KG.

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site . PubMed, National Library of Medicine.

  • Material Safety Data Sheet: Quinoline . ScienceLab.com.

  • Safety Data Sheet: Quinoline . Thermo Fisher Scientific.

  • Safety Data Sheet: Quinoline Yellow . Sigma-Aldrich.

  • Safety Data Sheet: Quinolinic Acid . Cayman Chemical.

  • Quinoline Fact Sheet . U.S. Environmental Protection Agency (EPA).

  • Quinoline and Groundwater . Minnesota Department of Health.

  • Pharmaceutical Incompatibility . Pharmaceutical Technology.

  • Cas no 4491-33-2 (Ethyl quinoline-2-carboxylate) . Kuujia.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005) . Carl ROTH.

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA).

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).

  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals . Benchchem.

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP).

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . Physical Chemistry Chemical Physics (RSC Publishing).

  • EPA Subpart P Regulations . PharmWaste Technologies, Inc.

  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study . PMC, National Library of Medicine.

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals . Waste360.

  • Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 . PubChem, National Center for Biotechnology Information.

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates . ResearchGate.

  • ethyl quinoline-2-carboxylate . ChemBK.

  • Ethyl quinoline carboxylate . Sigma-Aldrich.

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Revues Scientifiques Marocaines.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate.

Sources

Mastering the Safe Handling of Ethyl Quinoline-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat Ethyl quinoline-4-carboxylate as a hazardous substance. Based on data from structurally similar compounds, assume it is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may have long-term health effects.[1][2] Always handle with the personal protective equipment outlined below in a designated area.

This guide provides essential safety and handling protocols for this compound in a research and development setting. As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a system of self-validating procedures grounded in established safety principles. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies. In the absence of a comprehensive safety data sheet specifically for this compound, these protocols are conservatively based on the known hazards of its parent compound, quinoline, and closely related analogs.[1][2][3][4]

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is limited, the parent compound, quinoline, is classified with significant health hazards[5][6]. Quinoline is toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, related compounds like Ethyl 4-chloroquinoline-3-carboxylate are known irritants.[4][7] Therefore, a cautious approach, assuming similar hazards for this compound, is scientifically prudent and essential for personnel safety.

Assumed Hazard Classifications:

  • Acute Toxicity (Oral, Dermal)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Germ Cell Mutagenicity (Suspected)

  • Carcinogenicity (Suspected)

  • Hazardous to the Aquatic Environment

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Protection Type Specific Requirement Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption, which is a key risk with quinoline-based compounds.[1][2] Check for tears and degradation before and during use.
Eye and Face Protection Tight-sealing safety goggles and a face shield.Protects against splashes and aerosols that can cause serious eye irritation or damage.[3][4]
Body Protection A chemically resistant lab coat, worn fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood provides primary respiratory protection by containing vapors and aerosols.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimize the risk of exposure and accidental release.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Label: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3] The storage location should be secure and accessible only to authorized personnel.

Handling and Use:

The following workflow diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh/Measure Inside Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Perform Transfers and Reactions handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_handwash Wash Hands Thoroughly clean_ppe->clean_handwash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Aliquotting and Use:

    • Perform all manipulations, including weighing and transferring, within the fume hood.

    • Use a spatula or other appropriate tool for handling solids to avoid creating dust.

    • Keep the container sealed when not in use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in a manner that avoids contaminating yourself, removing gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[3][7]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2]

    • Ventilate the area and decontaminate the spill site.

Disposal Plan: Environmental Responsibility

Chemical waste must be managed in accordance with all local, state, and federal regulations.

Waste Characterization:

Due to the hazardous nature of related compounds, it is recommended to manage all waste containing this compound as hazardous waste.[8][9] This includes:

  • Unused or expired product.

  • Contaminated absorbent materials from spills.

  • Empty containers, which should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • Contaminated disposable labware (e.g., pipette tips, gloves).

Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain. [10]

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. [Link]

  • PubChem. (n.d.). Ethyl 4-chloroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl quinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.